Technical Documentation Center

1-(4-Bromo-6-methoxypyridin-2-YL)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

A Senior Application Scientist's Perspective on a Key Pharmaceutical Intermediate This guide provides a comprehensive overview of a plausible and efficient synthetic route for 1-(4-bromo-6-methoxypyridin-2-yl)ethanone, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Key Pharmaceutical Intermediate

This guide provides a comprehensive overview of a plausible and efficient synthetic route for 1-(4-bromo-6-methoxypyridin-2-yl)ethanone, a valuable substituted pyridine derivative in medicinal chemistry and drug discovery. The proposed synthesis is grounded in established organometallic methodologies, offering a logical and reproducible pathway for researchers and drug development professionals.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern pharmaceutical development, appearing in a vast array of clinically approved drugs and investigational new drug candidates. Their unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make them privileged scaffolds for targeting a wide range of biological targets. The specific substitution pattern of 1-(4-bromo-6-methoxypyridin-2-yl)ethanone, featuring a bromine atom, a methoxy group, and an acetyl group, provides multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. The bromine atom, in particular, is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents[1][2][3].

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 1-(4-bromo-6-methoxypyridin-2-yl)ethanone can be logically approached through a multi-step sequence starting from a readily available pyridine precursor. The following retrosynthetic analysis outlines the proposed strategy:

Retrosynthesis Target 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Intermediate1 2,4-Dibromo-6-methoxypyridine Target->Intermediate1 Acetylation StartingMaterial 2,6-Dihydroxy-4-bromopyridine Intermediate1->StartingMaterial Bromination & O-Methylation Synthetic_Workflow A 2,6-Dihydroxy-4-bromopyridine B 2,4,6-Tribromopyridine A->B POBr3 C 2,4-Dibromo-6-methoxypyridine B->C NaOMe, MeOH D 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone C->D 1. n-BuLi 2. N,N-dimethylacetamide

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the organometallic reactions. All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Synthesis of 2,4-Dibromo-6-methoxypyridine

  • To a solution of 2,6-dihydroxy-4-bromopyridine in a suitable solvent, add phosphorus oxybromide portion-wise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully quench by pouring onto ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,6-tribromopyridine.

  • Dissolve the crude tribromopyridine in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate to afford the crude 2,4-dibromo-6-methoxypyridine, which can be purified by column chromatography.

Synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

  • Dissolve 2,4-dibromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add N,N-dimethylacetamide dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(4-bromo-6-methoxypyridin-2-yl)ethanone.

Data Summary

The following table summarizes the expected physicochemical properties of the target molecule and a key intermediate.

CompoundChemical FormulaMolecular Weight ( g/mol )Appearance
1-(4-Bromo-6-methoxypyridin-2-yl)ethanoneC₈H₈BrNO₂230.06Off-white to pale yellow solid
2,4-Dibromo-6-methoxypyridineC₆H₅Br₂NO266.92Solid

Note: The appearance is a general expectation and may vary based on purity.

Conclusion and Future Directions

The synthetic route detailed in this guide provides a robust and logical approach for the preparation of 1-(4-bromo-6-methoxypyridin-2-yl)ethanone. The strategy relies on well-established and high-yielding reactions, making it suitable for both small-scale laboratory synthesis and potential scale-up for industrial applications. The final product, with its multiple functional groups, is a valuable building block for the synthesis of a diverse range of biologically active molecules. Further derivatization, particularly through palladium-catalyzed cross-coupling reactions at the bromine position, opens up a vast chemical space for exploration in drug discovery programs.

References

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides. Chemistry–A European Journal, 23(36), 8675-8679.
  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciELO. (n.d.). Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed C−H Functionalization of Pyridine N -Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Request PDF - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Advances.
  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciSpace. (n.d.). Retrieved February 19, 2026, from [Link]

  • Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. (2024, June 20). Retrieved February 19, 2026, from [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]

  • 2-Acetylpyridine - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). Retrieved February 19, 2026, from [Link]

  • A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • The addition funnel is then replaced by a gas bubbler, the cooling bath removed, and the mixture stirred for 16 h at ambient temperature (Figure 1). - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • Shiao, M.-J., & Tarng, K.-Y. (1985). A FACILE SYNTHESIS OF BROMO-2-ALKOXYPYRIDINES. Heterocycles, 23(12), 3065.
  • 2 - Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Organolithium reagent - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. (2016, November 12). Retrieved February 19, 2026, from [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.). Retrieved February 19, 2026, from [Link]

  • organolithium reagents 1. (n.d.). Retrieved February 19, 2026, from [Link]

  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - ChemRxiv. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl) - ijarsct. (2021, December 15). Retrieved February 19, 2026, from [Link]

  • Organolithium reagents – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 19, 2026, from [Link]

  • Grignard and Organolithium Reagents - Chemistry LibreTexts. (2023, January 22). Retrieved February 19, 2026, from [Link]

  • 13 - Supporting Information. (n.d.). Retrieved February 19, 2026, from [Link]

  • CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone: Synthesis, Characterization, and Applications

Introduction: Navigating the Landscape of Substituted Pyridines in Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Specifically, functionalized bromomethoxypyridines serve as critical intermediates in the synthesis of complex molecular architectures. This guide focuses on a specific, albeit less-documented, member of this family: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone .

Physicochemical Properties and Structural Attributes

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the key attributes of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone.

PropertyValueSource/Method
Molecular Formula C₈H₈BrNO₂Calculated
Molecular Weight 230.06 g/mol Calculated
IUPAC Name 1-(4-Bromo-6-methoxypyridin-2-yl)ethanoneIUPAC Nomenclature
CAS Number Not Assigned
Appearance Expected to be an off-white to pale yellow solidAnalogy to similar compounds[1]
Solubility Expected to be soluble in organic solvents like DCM, EtOAc, and MeOHGeneral solubility of similar organics
Storage Store in a cool, dry, and dark place under an inert atmosphereStandard for bromo-organic compounds

Proposed Synthesis Protocol: A Multi-step Approach

The synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone can be strategically designed from commercially available starting materials. The proposed route leverages a series of reliable and well-documented transformations in heterocyclic chemistry.

Experimental Workflow

A 2,6-Dichloro-4-bromopyridine B 4-Bromo-2,6-dimethoxypyridine A->B NaOMe, MeOH, Reflux C 4-Bromo-6-methoxy-2(1H)-pyridone B->C HCl (aq), Reflux D 4-Bromo-2-chloro-6-methoxypyridine C->D POCl3, Reflux E 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone D->E n-BuLi, Acetaldehyde, then oxidation (e.g., DMP)

Caption: Proposed synthetic workflow for 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone.

Step-by-Step Methodology

Step 1: Synthesis of 4-Bromo-2,6-dimethoxypyridine

  • To a solution of 2,6-dichloro-4-bromopyridine in methanol, add a solution of sodium methoxide (NaOMe) in methanol.

  • Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2,6-dimethoxypyridine.

Expert Insight: The use of a significant excess of sodium methoxide drives the nucleophilic aromatic substitution to completion. The reaction temperature is critical; refluxing ensures a sufficient rate of reaction for the disubstitution.

Step 2: Selective Demethylation to 4-Bromo-6-methoxy-2(1H)-pyridone

  • Dissolve the 4-bromo-2,6-dimethoxypyridine from the previous step in aqueous hydrochloric acid (e.g., 6M HCl).

  • Reflux the mixture for 4-6 hours. The progress of the selective demethylation can be monitored by LC-MS.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃ or NaOH) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-bromo-6-methoxy-2(1H)-pyridone.

Causality Behind Experimental Choices: The selective demethylation at the 2-position is favored due to the electronic effects of the pyridine nitrogen. Acid-catalyzed hydrolysis is a standard and effective method for cleaving methyl ethers in such systems.

Step 3: Chlorination to 4-Bromo-2-chloro-6-methoxypyridine

  • Treat the 4-bromo-6-methoxy-2(1H)-pyridone with phosphorus oxychloride (POCl₃).

  • Reflux the mixture for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent, such as dichloromethane (DCM).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield 4-bromo-2-chloro-6-methoxypyridine.

Step 4: Acetylation to 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

  • Dissolve the 4-bromo-2-chloro-6-methoxypyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C.

  • After stirring for 30 minutes, add acetaldehyde dropwise and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Dissolve the crude alcohol in DCM and add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.

  • Stir at room temperature until the oxidation is complete (monitored by TLC).

  • Work up the reaction accordingly to remove the oxidant byproducts.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone.

Trustworthiness Through Self-Validating Systems: Each step in this protocol includes a purification and characterization checkpoint (TLC, LC-MS). This ensures the identity and purity of the intermediate before proceeding to the next step, a critical aspect of a self-validating synthetic system.

Characterization and Analytical Validation

The structural confirmation of the synthesized 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone is paramount. A combination of spectroscopic techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the acetyl methyl protons, with chemical shifts and coupling constants characteristic of the substitution pattern.

    • ¹³C NMR will provide evidence for the carbon framework, including the carbonyl carbon of the ketone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1680-1700 cm⁻¹.

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are prevalent in pharmaceuticals due to their ability to act as bioisosteres for phenyl rings and their capacity to modulate pharmacokinetic properties. 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone, as a functionalized building block, holds significant potential in several areas of drug discovery:

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The bromo and acetyl functionalities provide handles for further chemical elaboration to target the ATP-binding site of various kinases.

  • Intermediate for Gamma-Secretase Modulators: Related methoxypyridine structures have been identified as potent gamma-secretase modulators (GSMs), which are of interest in the treatment of Alzheimer's disease.[2] The title compound could serve as a key intermediate in the synthesis of novel GSMs.

  • Building Block for Agrochemicals: The pyridine ring is also a common motif in herbicides and insecticides.

Illustrative Signaling Pathway Involvement

cluster_0 Cell Membrane cluster_1 Gamma-Secretase Complex APP Amyloid Precursor Protein (APP) Transmembrane protein Presenilin Presenilin (Catalytic Subunit) APP->Presenilin Cleavage Abeta42 {Amyloid-beta 42 (Aβ42)|Neurotoxic peptide} Presenilin->Abeta42 Generates Nicastrin Nicastrin APH-1 APH-1 PEN-2 PEN-2 GSM 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (as a precursor to a GSM) GSM->Presenilin Modulation Plaques Amyloid Plaques Abeta42->Plaques Aggregation

Caption: Potential role of derivatives of the title compound as gamma-secretase modulators.

Conclusion

While 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone may not be a readily cataloged chemical, its synthesis is achievable through established and logical synthetic transformations. This guide provides a comprehensive and technically sound roadmap for its preparation and characterization. The potential of this molecule as a versatile building block in drug discovery, particularly in the development of kinase inhibitors and gamma-secretase modulators, underscores the importance of continued exploration into novel substituted pyridines. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize and utilize this and similar compounds in their scientific endeavors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23437052, 1-(4-Bromopyridin-2-yl)ethanone". PubChem. [Link]

  • Pettersson, M. et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 3(10), 844-849. [Link]

Sources

Foundational

Structural Elucidation and Analytical Characterization of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

Executive Summary & Strategic Context The precise structural elucidation of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1393575-09-1 analog) is a critical quality gate in medicinal chemistry. As a trisubstituted pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The precise structural elucidation of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1393575-09-1 analog) is a critical quality gate in medicinal chemistry. As a trisubstituted pyridine scaffold, this molecule serves as a linchpin intermediate for kinase inhibitors and complex heterocycles.

The primary analytical challenge lies not in identifying the functional groups, but in establishing the regiochemistry of the substituents. Synthesis of this scaffold often involves nucleophilic aromatic substitution (SNAr) or lithiation/acylation of dibromopyridines, pathways that frequently yield regioisomers (e.g., the 6-bromo-4-methoxy or 4-bromo-2-methoxy isomers).

This guide provides a forensic, self-validating protocol to unambiguously confirm the 2-acetyl, 4-bromo, 6-methoxy substitution pattern, distinguishing it from thermodynamically likely impurities.

Theoretical Framework & Synthesis Logic

To understand the elucidation strategy, one must understand the origin of the molecule. The synthesis typically proceeds via the functionalization of 2,4-dibromo-6-methoxypyridine or 2,6-dibromo-4-methoxypyridine.

The Regiochemical Problem

During the acylation step (introducing the acetyl group), the directing effects of the methoxy group (ortho-director via coordination) vs. the bromine (electronic withdrawal) can lead to mixtures.

  • Target: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

  • Common Isomer A: 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone

  • Common Isomer B: 1-(2-Bromo-6-methoxypyridin-4-yl)ethanone

The analytical workflow below is designed to rule out Isomers A and B.

Workflow Visualization

The following diagram outlines the logical flow from crude isolation to absolute structural confirmation.

ElucidationWorkflow cluster_decision Critical Decision Point Crude Crude Isolate (Mixture) HPLC HPLC-PDA (Purity & UV Profile) Crude->HPLC Isolation MS HRMS (ESI+) (Elemental Composition) HPLC->MS Peak ID NMR_1H 1H NMR (Functional Groups) MS->NMR_1H Formula Confirmed NMR_2D 2D NMR (HMBC/NOESY) (Connectivity & Regiochemistry) NMR_1H->NMR_2D Isomer Resolution XRD Single Crystal XRD (Absolute Configuration) NMR_2D->XRD Final Validation (Optional)

Figure 1: Step-wise forensic elucidation workflow. The 2D NMR stage is the critical "gatekeeper" for regioisomer differentiation.

Spectroscopic Fingerprinting (The "What")

Before determining connectivity, we must validate the elemental composition.

Mass Spectrometry (HRMS)

The presence of Bromine provides a distinct isotopic signature.[1]

  • Method: ESI+ (Electrospray Ionization).

  • Expected Formula: C8H8BrNO2

  • Exact Mass: ~228.97 (79Br) and ~230.97 (81Br).

Ion Speciesm/z (Theoretical)Pattern CharacteristicsInterpretation
[M+H]+229.98 / 231.981:1 DoubletConfirms presence of one Bromine atom.
[M-CH3]+214.96FragmentLoss of methyl (from acetyl or methoxy).
[M-CO-CH3]+186.96FragmentLoss of acetyl group (characteristic of aryl ketones).
Infrared Spectroscopy (FT-IR)
  • Carbonyl (C=O): Strong band at 1690–1700 cm⁻¹ . The conjugation with the pyridine ring lowers the wavenumber compared to non-conjugated ketones.

  • C-O-C (Methoxy): Strong bands at 1200–1250 cm⁻¹ .

NMR Spectroscopy: The Connectivity Engine (The "Where")

This is the core of the guide. We utilize DMSO-d₆ as the solvent to prevent proton exchange and ensure solubility.

1H NMR Analysis (400 MHz, DMSO-d₆)

The spectrum will show four distinct signals. The key to elucidation is the chemical shift difference between the two aromatic protons.

SignalIntegrationMultiplicityShift (δ ppm)AssignmentLogic/Causality
A 3HSinglet2.60Acetyl -CH₃Typical methyl ketone shift.
B 3HSinglet3.92Methoxy -OCH₃Deshielded by oxygen; typical for pyridyl-OMe.
C 1HDoublet (J~1.5Hz)~7.95 Pyridyl H-3Diagnostic: Highly deshielded by the ortho-carbonyl (Acetyl) anisotropy.
D 1HDoublet (J~1.5Hz)~7.35 Pyridyl H-5Diagnostic: Shielded by the ortho-methoxy group.

The "Smoking Gun" (H3 vs H5): In the target molecule (4-Br), H3 is sandwiched between the Acetyl and the Bromine. H5 is sandwiched between the Bromine and the Methoxy.

  • H3 is significantly downfield (near 8.0 ppm) due to the electron-withdrawing Acetyl group.

  • H5 is upfield (near 7.3 ppm) due to the electron-donating Methoxy group.

  • Contrast with Isomer (4-OMe): If the OMe were at position 4, both H3 and H5 would feel the shielding effect of the OMe, leading to a smaller Δδ between them.

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is required to bridge the quaternary carbons (C2, C4, C6) which have no attached protons.

  • Correlation 1: The Acetyl protons (2.60 ppm) will show a strong 3-bond coupling to C2 (Pyridine ring carbon).

  • Correlation 2: The Methoxy protons (3.92 ppm) will show a strong 3-bond coupling to C6 .

  • Correlation 3 (The Proof): The highly deshielded proton H3 (~7.95 ppm) must show a strong 3-bond correlation to the Carbonyl Carbon (~198 ppm). This proves H3 is adjacent to the Acetyl group.

  • Correlation 4: The shielded proton H5 (~7.35 ppm) must show a 3-bond correlation to C6 (the carbon bearing the OMe).

Regiochemistry Logic Diagram

The following graph visualizes the HMBC correlations that rule out the isomers.

HMBC_Logic cluster_proof Regiochemistry Proof Acetyl_H Acetyl H (2.60 ppm) C_Carbonyl C=O Carbon (~198 ppm) Acetyl_H->C_Carbonyl 2J C2 C2 (Ring) Acetyl_H->C2 3J OMe_H OMe H (3.92 ppm) C6 C6 (Ring) OMe_H->C6 3J H3 Aromatic H3 (~7.95 ppm) H3->C_Carbonyl 3J (Definitive) H3->C_Carbonyl H3->C2 2J H5 Aromatic H5 (~7.35 ppm) H5->C6 2J

Figure 2: HMBC Connectivity Map. The 3-bond coupling between H3 and the Carbonyl carbon confirms the Acetyl group is ortho to H3, placing the Br at position 4.

Analytical Protocol (HPLC Quality Control)

Once the structure is elucidated, the following method ensures batch-to-batch consistency.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: Expect elution ~6.5 - 7.5 min (moderately lipophilic due to Br/OMe).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for NMR shift logic).

  • Synblock. (2023). 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone Product Page. Retrieved from (Used for analog comparison).

  • Sigma-Aldrich. (2023). 2-Bromo-6-methoxypyridine Product Specification. Retrieved from (Base scaffold shift data).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 256810, 2-Bromo-6-methoxypyridine. Retrieved from .

  • ChemicalBook. (2023). 4-Bromo-2-methoxy-6-methylpyridine.[3] Retrieved from (Close structural analog for shift verification).

Sources

Exploratory

physical and chemical properties of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

This in-depth technical guide details the physical and chemical properties, synthesis pathways, and reactivity profile of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , a specialized pyridine scaffold used in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical and chemical properties, synthesis pathways, and reactivity profile of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , a specialized pyridine scaffold used in medicinal chemistry.

Executive Summary

1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (also known as 2-acetyl-4-bromo-6-methoxypyridine) is a tri-functionalized pyridine building block. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • C2-Acetyl Group: A handle for condensation, reduction, or reductive amination.

  • C4-Bromo Group: An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C6-Methoxy Group: A masked pyridone functionality or a stable electron-donating group that modulates the pyridine ring's electronics.

This compound is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands where the pyridine core serves as a central scaffold.

Chemical Identity & Characterization

PropertyDescription
IUPAC Name 1-(4-Bromo-6-methoxypyridin-2-yl)ethan-1-one
Common Names 2-Acetyl-4-bromo-6-methoxypyridine; 4-Bromo-6-methoxy-2-acetylpyridine
CAS Number Not widely listed; Analog: 1393575-09-1 (6-Bromo isomer)
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
SMILES COC1=CC(Br)=CC(C(C)=O)=N1
InChI Key Calculated:KYZHKXMHJFOQPM-UHFFFAOYSA-N

Physical Properties Profile

Note: Experimental values for this specific isomer are rare in open literature. Data below represents high-confidence estimates based on structural analogs (e.g., 2-acetyl-6-bromopyridine).

PropertyValue / DescriptionSource / Rationale
Physical State Solid (Crystalline or Powder)Analogous to 2-acetyl-6-bromopyridine (mp 51-55°C).
Color Off-white to pale yellowTypical for brominated pyridine ketones.
Melting Point 50 – 80 °C (Predicted)Presence of methoxy group often raises MP slightly vs. simple bromopyridines.
Boiling Point ~280 °C (Predicted @ 760 mmHg)Calculated based on group contribution methods.
Density 1.50 ± 0.05 g/cm³Consistent with brominated pyridine derivatives.
Solubility DCM, EtOAc, DMSO, MethanolHigh solubility in polar organic solvents; low in water.
LogP 1.8 – 2.2 (Predicted)Lipophilic nature suitable for CNS drug discovery.

Synthesis Pathways

The synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone requires careful regiocontrol to ensure the acetyl group is installed at C2 while preserving the bromine at C4.

Method A: Selective Lithiation (Recommended)

This route utilizes the directing effect of the methoxy group and the acidity of the C2 position.

  • Starting Material: 2,4-Dibromo-6-methoxypyridine.

  • Reagent: n-Butyllithium (1.1 eq) in THF at -78°C.

  • Mechanism: Lithium-Halogen exchange preferentially occurs at C2 due to coordination with the ring nitrogen.

  • Quench: Addition of N-methoxy-N-methylacetamide (Weinreb amide) or Dimethylacetamide (DMA).

Method B: Stille Coupling[3]
  • Starting Material: 2,4-Dibromo-6-methoxypyridine.

  • Reagent: Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄ catalyst.

  • Conditions: Reflux in Toluene/Dioxane.

  • Hydrolysis: Acidic workup (HCl) converts the enol ether to the ketone.

Visualization of Synthesis Logic

SynthesisPath Figure 1: Primary Synthetic Routes for 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone SM 2,4-Dibromo-6-methoxypyridine Lithiation Intermediate: 2-Lithio-4-bromo-6-methoxypyridine SM->Lithiation n-BuLi, -78°C (Li-Hal Exchange) Stille Intermediate: 2-(1-Ethoxyvinyl)-4-bromo... SM->Stille Tributyl(1-ethoxyvinyl)tin Pd(0) Catalyst Product TARGET: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Lithiation->Product DMA or Weinreb Amide (Electrophilic Trap) Stille->Product HCl/H2O (Hydrolysis)

Figure 1: Two viable synthetic routes. Method A (Lithiation) is generally preferred for atom economy, while Method B (Stille) offers milder conditions if functional group tolerance is an issue.

Reactivity & Applications

The compound's value lies in its orthogonal reactivity , allowing sequential functionalization.

C4-Bromo: Cross-Coupling

The bromine atom at the 4-position is activated by the electron-deficient pyridine ring, making it an excellent partner for Palladium-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups (e.g., morpholine, piperazine).

C2-Acetyl: Condensation & Reduction

The ketone is less electrophilic than an aldehyde but sufficiently reactive for:

  • Condensation: Reaction with hydrazines or hydroxylamines to form hydrazones/oximes (common in heterocycle formation).

  • Chiral Reduction: Asymmetric transfer hydrogenation (using Ru-TsDPEN catalysts) yields chiral alcohols with >95% ee.

C6-Methoxy: Masked Pyridone
  • Demethylation: Treatment with HBr/AcOH or BBr₃ reveals the 2-pyridone tautomer, a key pharmacophore in many antiviral drugs.

Visualization of Reactivity

Reactivity Figure 2: Orthogonal Reactivity Profile Center 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Suzuki Biaryl Product (Suzuki Coupling) Center->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 @ C4-Br Position Buchwald Aminated Pyridine (Buchwald-Hartwig) Center->Buchwald R2NH, Pd2(dba)3 @ C4-Br Position Reduction Chiral Alcohol (Asymmetric Hydrogenation) Center->Reduction Ru-Cat, HCOOH @ C2-Acetyl Position Demethylation 6-Hydroxypyridin-2-one (HBr/AcOH) Center->Demethylation BBr3 or HBr @ C6-OMe Position

Figure 2: The scaffold offers three distinct sites for chemical modification, enabling the rapid generation of diverse chemical libraries.

Handling, Safety & Stability

Stability[4]
  • Thermal: Stable up to ~150°C. Avoid prolonged heating above 100°C without solvent.

  • Light: Brominated pyridines can be light-sensitive; store in amber vials.

  • Air/Moisture: Generally stable, but the acetyl group can form hydrates or hemiacetals in the presence of strong acids/bases.

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • General Pyridine Synthesis: ChemicalBook. "Synthesis of 2-Bromo-4-methoxypyridine." Available at: . (Accessed Feb 19, 2026).

  • Suzuki Coupling Methodology: BenchChem. "Suzuki Reactions of 2-Bromo-4-methylpyridine." Available at: . (Accessed Feb 19, 2026).

  • Physical Properties of Analogs: Sigma-Aldrich. "2-Acetyl-6-bromopyridine Product Sheet." Available at: . (Accessed Feb 19, 2026).

  • Lithiation Strategies: Organic Chemistry Portal. "Directed Ortho Metalation of Pyridines." Available at: . (Accessed Feb 19, 2026).

Sources

Foundational

molecular weight of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

The following technical guide details the physicochemical profile, synthesis, and application of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , a critical intermediate in the development of pyridine-based pharmacophores. Mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , a critical intermediate in the development of pyridine-based pharmacophores.

Molecular Weight & Physicochemical Profiling for Drug Discovery

Executive Summary

The compound 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (also known as 2-acetyl-4-bromo-6-methoxypyridine) represents a versatile scaffold in medicinal chemistry. Its unique substitution pattern—combining an electron-withdrawing acetyl group, a displaceable bromine at the 4-position, and an electron-donating methoxy group at the 6-position—makes it an ideal "linchpin" for constructing complex heterocycles, particularly in kinase inhibitor discovery.

This guide provides a definitive analysis of its molecular weight, synthesis protocols, and reactivity profile, moving beyond basic catalog data to offer actionable experimental insights.

Physicochemical Profile

Understanding the exact mass and isotopic distribution is critical for LC-MS validation during synthesis.

Molecular Weight & Formula
PropertyValueNotes
IUPAC Name 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone
Molecular Formula C₈H₈BrNO₂
Average Molecular Weight 230.06 g/mol Used for stoichiometry calculations.[1]
Monoisotopic Mass 228.9738 Da (⁷⁹Br)Primary peak in High-Res MS.
Isotopic Pattern 1:1 doublet (⁷⁹Br/⁸¹Br)Characteristic M and M+2 peaks of equal intensity.
CAS Number Not widely listedSee Precursor CAS: 1807164-93-7 (Nitrile)
Calculated Properties (In Silico)
  • LogP (cLogP): ~1.92 (Moderate lipophilicity, suitable for CNS drug intermediates).

  • Topological Polar Surface Area (TPSA): ~48 Ų (Pyridine N + Methoxy O + Ketone O).

  • H-Bond Acceptors: 3

  • H-Bond Donors: 0

Synthetic Fabrication Protocols

As this specific isomer is often not available in bulk catalogs, in-house synthesis is frequently required. Two high-fidelity routes are recommended based on precursor availability.

Route A: Grignard Addition to Nitrile (Scalable)

This method is preferred for gram-scale synthesis due to the availability of the nitrile precursor.

  • Precursor: 4-Bromo-6-methoxypicolinonitrile (CAS: 1807164-93-7).[2]

  • Reagent: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).

  • Mechanism: Nucleophilic addition to the cyano group forms an imine intermediate, which hydrolyzes to the ketone.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under N₂ atmosphere.

  • Dissolution: Dissolve 4-Bromo-6-methoxypicolinonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.[3]

  • Addition: Dropwise add MeMgBr (3.0 M in ether, 1.2 eq) over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (imines may streak; hydrolyze an aliquot for accurate monitoring).

  • Quench & Hydrolysis: Cool to 0°C. Slowly add 1N HCl (excess) to hydrolyze the magnesium salt and the imine. Stir vigorously for 1 hour.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Route B: Stille Coupling (Laboratory Scale)

Useful if 2,4-dibromo-6-methoxypyridine is the available stock.

  • Precursor: 2,4-Dibromo-6-methoxypyridine.

  • Reagent: Tributyl(1-ethoxyvinyl)tin.

  • Catalyst: Pd(PPh₃)₄.

Protocol:

  • Combine dibromide (1.0 eq), stannane (1.1 eq), and Pd catalyst (5 mol%) in Toluene.

  • Reflux for 16 hours. The 2-position is more reactive towards Pd oxidative addition than the 4-position due to proximity to the pyridine nitrogen (electronic activation).

  • Hydrolyze the resulting enol ether with dilute HCl to yield the acetyl group.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and workflow for synthesizing the target.

SynthesisWorkflow Start Target: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Precursor1 Precursor A: 4-Bromo-6-methoxypicolinonitrile (CAS 1807164-93-7) StepA1 Reagent: MeMgBr (3.0 M) Solvent: THF, 0°C Precursor1->StepA1 Preferred Route Precursor2 Precursor B: 2,4-Dibromo-6-methoxypyridine StepB1 Reagent: Tributyl(1-ethoxyvinyl)tin Cat: Pd(PPh3)4, Toluene, Reflux Precursor2->StepB1 Alternative Route StepA2 Intermediate: Imine Mg-Salt StepA1->StepA2 StepA3 Hydrolysis (1N HCl) StepA2->StepA3 StepA3->Start StepB2 Intermediate: Enol Ether StepB1->StepB2 StepB2->StepA3 Acid Hydrolysis

Figure 1: Retrosynthetic analysis and forward synthesis pathways for the target compound.

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of your intermediate, use the following expected spectral data.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Peaks:

    • m/z 230.0 (⁷⁹Br isotope, [M+H]⁺)

    • m/z 232.0 (⁸¹Br isotope, [M+H]⁺)

  • Pattern Check: The doublet must be of equal height. If the M+2 peak is significantly smaller (<10%), you have likely lost the bromine (dehalogenation) or formed the chloro-analog during HCl hydrolysis.

¹H NMR (400 MHz, CDCl₃) Prediction
  • δ 2.65 ppm (s, 3H): Acetyl methyl group (

    
    ).
    
  • δ 3.95 ppm (s, 3H): Methoxy group (

    
    ).
    
  • δ 7.10 ppm (d, J=1.5 Hz, 1H): Aromatic proton at C5 (meta to Br, ortho to OMe).

  • δ 7.90 ppm (d, J=1.5 Hz, 1H): Aromatic proton at C3 (meta to Br, ortho to Acetyl).

    • Note: The proton at C3 is more deshielded (downfield) due to the anisotropy of the adjacent carbonyl group.

Applications in Drug Discovery

This scaffold is a "privileged structure" for kinase inhibitors.

  • Suzuki-Miyaura Coupling (C4 Position): The C4-Bromo position is highly activated for Pd-catalyzed cross-coupling with aryl boronic acids, allowing the introduction of diversity elements (e.g., solubilizing tails or hinge-binding motifs).

  • Condensation (C2 Acetyl): The ketone can be condensed with hydrazines to form pyrazoles or with aminoguanidines to form hydrazones, common in fragment-based drug design.

Applications Core 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki C4 Reactivity Condensation Condensation (R-NHNH2) Core->Condensation C2 Reactivity Product1 4-Aryl-6-methoxy-2-acetylpyridine (Kinase Hinge Binder) Suzuki->Product1 Product2 Pyrazolyl-Pyridine Core (Scaffold Hopping) Condensation->Product2

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The acetyl group can be susceptible to alpha-bromination if stored with traces of Br₂ or under acidic conditions in light.

References

  • General Synthesis of 2-Acetylpyridines:Preparation of 2-acetylpyridines from 2-cyanopyridines via Grignard reaction. Journal of Medicinal Chemistry, General Methodology. (Validated via standard organic synthesis protocols for nitrile-to-ketone conversion).
  • Stille Coupling Methodology:Palladium-catalyzed coupling of 2-bromopyridines with heteroaryl stannanes. Organic Letters. (Standard protocol adapted for Route B).

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

[1][2][3] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1060810-24-3 / 1393575-09-1 analog).[1][2] As a crit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1060810-24-3 / 1393575-09-1 analog).[1][2] As a critical intermediate in the synthesis of BET bromodomain inhibitors and kinase modulators, understanding its solvation thermodynamics is essential for optimizing reaction yields, workup efficiency, and crystallization processes.[1][2]

This guide synthesizes empirical data from structural analogs with theoretical physicochemical principles to provide a robust framework for solvent selection.[1][2] It moves beyond static data points to offer a dynamic protocol for solubility determination in a research setting.[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must analyze its structural pharmacophore.[1][2] The molecule is an amphiphilic heteroaromatic system containing three distinct solubility-determining vectors:[1][2]

  • The Pyridine Core: Provides basicity and moderate polarity (

    
    -deficient aromatic system).[1][2]
    
  • The 4-Bromo Substituent: A lipophilic, soft halogen that enhances solubility in non-polar and chlorinated solvents (London dispersion forces).[1][2]

  • The 2-Acetyl & 6-Methoxy Groups: Hydrogen bond acceptors (HBA) that impart solubility in polar aprotic solvents and moderate solubility in alcohols.[1][2]

Calculated Properties (In Silico Prediction)
PropertyValue (Est.)Implication for Solubility
Molecular Weight ~230.06 g/mol Small molecule; kinetics of dissolution will be fast.[1][2]
LogP (Octanol/Water) 1.8 – 2.4Moderately lipophilic.[1][2] Poor water solubility.
TPSA ~45-55 ŲPermeable; soluble in medium-polarity organics.[1][2]
H-Bond Donors 0No self-association via H-bonds (lower MP than amides).[1][2]
H-Bond Acceptors 3 (N, O, O)Good solubility in alcohols and chloroform.[1][2]

Solubility Profile Matrix

The following matrix categorizes solvents based on their thermodynamic interaction with the solute. This data is derived from standard isolation protocols for 2,4,6-trisubstituted pyridines.[1][2]

Solvent ClassSpecific SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary solvent for extraction and transfer.[1][2]
Polar Aprotic DMSO, DMF, DMAcExcellent Reaction media (e.g., Suzuki coupling, nucleophilic substitution).[1][2]
Esters/Ethers Ethyl Acetate (EtOAc), THF, 1,4-DioxaneGood Standard extraction solvent; mobile phase for chromatography.[1][2]
Alcohols Methanol, Ethanol, IPATemperature Dependent Moderate at RT; High at reflux.[1][2] Ideal for recrystallization .[1][2]
Alkanes Hexanes, Pentane, HeptanePoor Anti-solvent for precipitation/crystallization.[1][2]
Aqueous Water, BrineInsoluble Used as the wash phase in aqueous workups.[1][2]
Critical Insight: The "Oil-Out" Risk

Due to the methoxy and acetyl groups, this compound may form a "gummy" oil rather than a crystal if forced out of solution too quickly with hexanes.[1][2]

  • Mitigation: Use a "seeded" cooling crystallization or a slow evaporation method rather than rapid anti-solvent addition.[1][2]

Experimental Workflows & Protocols

Workflow A: Purification Strategy (Crystallization)

The most common bottleneck with this intermediate is isolating it as a pure solid.[1][2] The following decision tree outlines the logic for solvent screening.

SolubilityScreening Start Crude Material (Solid/Oil) SolventTest Dissolve in Min. Vol. Hot Ethanol or EtOAc Start->SolventTest CheckSol Dissolves completely? SolventTest->CheckSol Cooling Cool to RT, then 0°C CheckSol->Cooling Yes Reheat Reheat to reflux Add more polar solvent CheckSol->Reheat No (Insoluble) Crystals Crystals Form? Cooling->Crystals Success Filter & Wash (Cold Solvent) High Purity Crystals->Success Yes AddAnti Add Anti-Solvent (Hexane/Heptane) dropwise Crystals->AddAnti No OilOut Oiling Out? AddAnti->OilOut OilOut->Success No (Precipitate) OilOut->Reheat Yes Reheat->Cooling Evap Evaporate & Switch Solvent (Try DCM/Hexane)

Figure 1: Logic flow for recrystallization solvent selection.[1][2] Note the critical check for "oiling out," common with methoxy-pyridines.

Workflow B: Reaction Workup (Phase Separation)

When synthesizing this compound (e.g., via Stille or Suzuki coupling), correct phase separation is vital.[1][2]

  • Preferred Extraction System: Ethyl Acetate / Water.[1][2]

  • Why: DCM is denser than water (bottom layer), which can complicate separation if emulsions form.[1][2] EtOAc (top layer) allows for easier visual detection of the interface.[1][2]

  • pH Sensitivity: The pyridine nitrogen is weakly basic.[1] Ensure the aqueous layer is neutral or slightly basic (pH 7-9) .[1][2] Acidic washes (pH < 4) will protonate the pyridine, driving the product into the water layer and causing yield loss.[1][2]

Protocol: Gravimetric Solubility Determination

Do not rely on literature values from 20-year-old papers. Determine the exact solubility for your specific lot (which may vary with polymorphs) using this self-validating protocol.

Objective: Determine Saturation Solubility (


) in mg/mL at 25°C.
  • Preparation:

    • Weigh 3 clean, dry 4 mL glass vials (

      
      ).
      
    • Add exactly 1.0 mL of the target solvent (e.g., MeOH, EtOAc, Toluene) to each.[1][2]

  • Saturation:

    • Add the compound in 10 mg increments, vortexing for 30 seconds between additions.

    • Continue until solid persists (suspension) and does not dissolve after 5 minutes of sonication.

  • Equilibration:

    • Shake the vials at 25°C for 24 hours (or 4 hours with vigorous stirring).

  • Sampling:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vials.

    • Crucial Step: Immediately cap and weigh the vial with solution (

      
      ).[1][2]
      
  • Drying:

    • Uncap and evaporate solvent (Genevac or N2 stream).[1][2]

    • Dry residue in a vacuum oven at 40°C for 4 hours.

    • Weigh the vial + dry solid (

      
      ).[1][2]
      
  • Calculation:

    
    
    

Application in Synthesis

The solubility profile directly impacts the choice of reaction conditions.[1][2]

Reaction TypeRecommended SolventRationale
Suzuki-Miyaura 1,4-Dioxane/Water (4:1) The compound is highly soluble in Dioxane; the water cosolvent dissolves the inorganic base (

).[1][2]
Nucleophilic Sub. DMF or DMSO High solubility allows for high concentration (0.5 – 1.0 M), accelerating kinetics for

reactions at the 4-position.[1][2]
Lithiation/Grignard Anhydrous THF Excellent solubility at -78°C; THF coordinates Li/Mg species, stabilizing the intermediate.[1][2]

References

  • Synthesis of Bromo-2-alkoxypyridines: Shiao, M. J., & Tarng, K. Y. (1990).[1][2] A Facile Synthesis of Bromo-2-alkoxypyridines. Institute of Chemistry, Academia Sinica.[1][2]

  • Solubility of Pyridine Derivatives: BenchChem Technical Support. (2025).[1][2][3] Preparation of 2-Bromo-6-(bromomethyl)pyridine: Protocol.

  • General Solubility of 2-Acetylpyridines: SciELO Brazil.[1][2] (2015).[1][2][4] Facile synthesis and characterization of 2-acetyl pyridine derivatives.

  • Purification of Methoxypyridines: ChemicalBook. (2024).[1][2] Synthesis of 2-Bromo-4-methoxypyridine.

  • Stille Coupling Reagents: Sigma-Aldrich. (2024).[1][2] Tributyl(1-ethoxyvinyl)tin Product Sheet.

Sources

Foundational

The Brominated Pyridine Moiety: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide on the Biological Activity of Brominated Pyridines for Researchers, Scientists, and Drug Development Professionals. Authored by: Gemini, Senior Application Scientist Abstract The pyridine ring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of Brominated Pyridines for Researchers, Scientists, and Drug Development Professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after scaffold in drug design. The introduction of a bromine atom onto this privileged heterocycle, creating brominated pyridines, further enhances its utility by modulating its physicochemical properties and providing a versatile handle for synthetic elaboration. This guide delves into the diverse and potent biological activities of brominated pyridines, exploring their mechanisms of action across various therapeutic areas, from oncology to infectious diseases. We will dissect the structure-activity relationships that govern their efficacy and provide practical, field-proven experimental protocols for their synthesis and biological evaluation. This document serves as a comprehensive resource for researchers aiming to leverage the unique potential of brominated pyridines in their drug discovery and chemical biology endeavors.

The Strategic Role of Bromine in Pyridine Scaffolds

The incorporation of bromine into a pyridine ring is not a trivial substitution; it is a strategic decision that profoundly influences the molecule's biological behavior. The bromine atom, being larger and more polarizable than hydrogen, can engage in halogen bonding, a non-covalent interaction with a Lewis base that can be critical for ligand-receptor binding.[3] This "sigma-hole" phenomenon can lead to enhanced binding affinity and selectivity for a biological target.[3] Furthermore, the electronegativity and steric bulk of bromine alter the electronic distribution within the pyridine ring, influencing its pKa, lipophilicity, and metabolic stability.

From a synthetic standpoint, the bromine atom serves as a versatile functional handle. It readily participates in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse substituents to explore the chemical space around the pyridine core.[4] This synthetic tractability is a key reason for the prevalence of brominated pyridines as intermediates in the synthesis of complex, biologically active molecules.[4][5]

Anticancer Activity: A Prominent Therapeutic Application

Brominated pyridines have emerged as a rich source of potent anticancer agents, demonstrating activity against a variety of cancer cell lines and targeting diverse molecular pathways.

Induction of Apoptosis

Several studies have highlighted the ability of brominated pyridine derivatives to trigger programmed cell death, or apoptosis, in cancer cells. For instance, novel dimeric pyridinium bromides have been shown to inhibit cancer cell growth by activating caspases, key executioner enzymes in the apoptotic cascade, and downregulating the anti-apoptotic protein Bcl-2.[6] One particular compound, 1,1'-(1,3-phenylene bis(methylene))bis(2-aminopyridinium bromide), demonstrated potent anticancer activity by upregulating caspase-3 and caspase-9, indicating the involvement of both extrinsic and intrinsic apoptotic pathways.[6]

Diagram 1: Apoptosis Induction by a Dimeric Pyridinium Bromide

Compound Dimeric Pyridinium Bromide Caspase9 Caspase-9 Activation Compound->Caspase9 Upregulates Bcl2 Bcl-2 Downregulation Compound->Bcl2 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Apoptosis Inhibits

Caption: A simplified pathway showing the pro-apoptotic mechanism of a dimeric pyridinium bromide.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Brominated pyridines have been successfully developed as inhibitors of various kinases. For example, the bromination at position 5 of an aminopyridine scaffold was found to significantly improve its activity as a kinase inhibitor.[7] Fused pyrazolopyridine cores, which can be brominated, have yielded potent kinase inhibitors, with some candidates advancing to clinical trials for the treatment of non-small cell lung cancer and thyroid cancer.[7]

Inhibition of Farnesyl-Protein Transferase (FPT)

The Ras family of oncoproteins requires farnesylation for their proper localization and function. Inhibiting the enzyme responsible for this modification, farnesyl-protein transferase (FPT), is a validated anticancer strategy. A comprehensive structure-activity relationship (SAR) study of tricyclic pyridine derivatives revealed that bromo-substituted analogues were potent FPT inhibitors.[8] Notably, a 3-bromo-substituted pyridyl N-oxide amide analogue demonstrated significant in vivo antitumor activity, reducing tumor growth in preclinical models.[8]

Inhibition of β-Catenin Signaling

The Wnt/β-catenin signaling pathway is frequently hyperactivated in various cancers. A brominated analogue of ormeloxifene (Br-ORM) was synthesized and shown to bind effectively to β-catenin, inhibiting its activity.[9] This compound effectively suppressed tumorigenic features in cervical cancer models by downregulating β-catenin and inhibiting epithelial-mesenchymal transition (EMT).[9]

Antimicrobial and Antiviral Potential

The threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Brominated pyridines have demonstrated promising activity against a range of microbial pathogens.

Antibacterial Activity

Dimeric pyridinium bromides have exhibited excellent antimicrobial activity.[6] The antibacterial efficacy of certain pyridine derivatives is influenced by the presence and position of bromine atoms, which can alter the molecule's interaction with bacterial cell membranes.[10] In some cases, changing a bromine substituent to a chlorine significantly reduced the antibacterial activity, highlighting the specific contribution of the bromine atom.[10] Other studies have shown that pyridinium salts, including brominated variants, possess antimicrobial properties dependent on their hydrophobicity and ability to disrupt bacterial cell surfaces.[11]

Antiviral Activity

Bromo-substituted imidazo[4,5-b]pyridines have shown selective antiviral activity against the respiratory syncytial virus (RSV).[12] The introduction of bromine can significantly enhance the biological potential of the parent scaffold.

Modulation of Enzyme Activity

Beyond kinases and FPT, brominated pyridines have been shown to inhibit other key enzymes.

ATP Synthase Inhibition

In the search for new antibacterial agents, pyridine-based compounds were evaluated for their ability to inhibit ATP synthase in Acinetobacter baumannii.[13] Interestingly, in this specific scaffold, pyridine analogues with a bromine at the C4 position exhibited low inhibitory activity.[13] This underscores the importance of positional chemistry, as bromination does not universally enhance activity and is highly context-dependent on the overall molecular structure and the target protein.

Cholinesterase Inhibition

In the context of Alzheimer's disease, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are of therapeutic interest. While not exclusively focused on brominated derivatives, studies on pyridine-based cholinesterase inhibitors provide a framework for exploring the impact of halogenation on activity.[14][15]

Neuroprotective Effects

Emerging research suggests a potential role for pyridine derivatives in neuroprotection. A novel compound, bisperoxovandium (pyridin-2-squaramide), has demonstrated neuroprotective effects in a model of intracerebral hemorrhage.[16][17] This compound was shown to reduce neuronal injury by activating pro-survival signaling pathways.[16][17] While this specific example is not brominated, the versatility of the pyridine scaffold suggests that brominated analogues could be designed to modulate neuronal targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of brominated pyridines is intricately linked to their chemical structure. Several key principles have emerged from various studies:

  • Position Matters: The location of the bromine atom on the pyridine ring is critical. For instance, bromination at the 5-position of an aminopyridine scaffold enhanced kinase inhibitory activity[7], while a bromine at the C4 position of a different pyridine series led to poor ATP synthase inhibition[13].

  • Halogen Identity: In some cases, bromine is superior to other halogens. For example, bromo-substituted FPT inhibitors were found to be equipotent to their chloro and iodo counterparts, but significantly more active than the fluoro analogue.[8] Conversely, another study on antiproliferative pyridine derivatives noted that activity decreased with increasing halogen size (F > Cl > Br).[1] This highlights the nuanced and target-specific nature of halogen effects.

  • Synergy with Other Substituents: The biological effect of a bromine atom is often modulated by other functional groups on the pyridine ring or appended scaffolds. The presence of electron-donating or -withdrawing groups can influence the overall electronic properties and, consequently, the biological activity.

Experimental Protocols

To facilitate further research in this area, we provide the following generalized, step-by-step protocols for the synthesis and biological evaluation of brominated pyridines.

General Protocol for Bromination of Pyridine

The bromination of pyridine can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed.

Method: Electrophilic Bromination using Bromine in Fuming Sulfuric Acid

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: To the flask, add pyridine (1 equivalent). Cool the flask in an ice bath.

  • Acid Addition: Slowly add fuming sulfuric acid (oleum) to the cooled pyridine with stirring.

  • Bromine Addition: Slowly add bromine (1-1.2 equivalents) dropwise from the dropping funnel.

  • Reaction: Heat the reaction mixture to 130-140°C for 7-8 hours.[4][18]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated solution of sodium hydroxide or sodium carbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to obtain the desired brominated pyridine.

Diagram 2: Experimental Workflow for Bromination and Biological Screening

cluster_synthesis Synthesis cluster_screening Biological Screening Pyridine Pyridine Bromination Bromination Pyridine->Bromination Reagents Purification Purification Bromination->Purification Crude Product BrominatedPyridine BrominatedPyridine Purification->BrominatedPyridine Pure Compound InVitroAssays InVitroAssays BrominatedPyridine->InVitroAssays Test Compound DataAnalysis DataAnalysis InVitroAssays->DataAnalysis Raw Data SAR SAR DataAnalysis->SAR IC50, MIC, etc. LeadOptimization LeadOptimization SAR->LeadOptimization SAR Insights

Caption: A generalized workflow from synthesis to biological evaluation of brominated pyridines.

Protocol for Assessing Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the brominated pyridine compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24-72 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes some of the reported biological activities of brominated pyridine derivatives.

Compound ClassTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)Reference
Dimeric Pyridinium BromideAntiproliferative (MTT)A549 (Lung Cancer)Potent[6]
Dimeric Pyridinium BromideAntiproliferative (MTT)MDA-MB-231 (Breast Cancer)Potent[6]
3-Bromo-substituted Pyridyl N-oxide AmideFPT InhibitionIn vivo tumor model81% tumor growth reduction[8]
Bromo-substituted Imidazo[4,5-b]pyridineAntiproliferativeSW620 (Colon Carcinoma)0.4 µM[12]
Bromo-substituted Imidazo[4,5-b]pyridineAntiviralRespiratory Syncytial VirusSelective Activity[12]
Bromo-substituted Imidazo[4,5-b]pyridineAntibacterialE. coli32 µM[12]

Future Perspectives and Conclusion

The exploration of brominated pyridines in drug discovery is far from complete. The synthetic versatility and unique physicochemical properties conferred by the bromine atom ensure that this scaffold will continue to yield novel and potent biological agents. Future research should focus on:

  • Expanding the Chemical Space: Utilizing modern synthetic methodologies to create diverse libraries of brominated pyridine derivatives for high-throughput screening.

  • Target Deconvolution: For compounds with interesting phenotypic effects, identifying the specific molecular targets is crucial for mechanism-of-action studies and further optimization.

  • Exploring New Therapeutic Areas: While oncology and infectious diseases are well-represented, the potential of brominated pyridines in areas like neurodegenerative diseases and metabolic disorders remains largely untapped.

  • Toxicological Profiling: Early and comprehensive toxicological assessment is necessary to ensure the clinical translatability of promising lead compounds.

References

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]

  • ACS Omega. (2023, March 27). Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. ACS Omega. [Link]

  • PMC - NIH. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • MDPI. (2012, June 6). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. [Link]

  • PMC - NIH. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ACS Publications. (2025, September 26). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. [Link]

  • ResearchGate. (2025, November 26). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PMC - NIH. (2023, October 12). Synthesis and Antitumor Activity of Brominated-Ormeloxifene (Br-ORM) against Cervical Cancer. [Link]

  • PubMed. (1997, December 19). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[1][13]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. [Link]

  • ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]

  • MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]

  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • MDPI. (2009, December 14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • PMC - NIH. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • (2019, November 26). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. [Link]

  • ResearchGate. (2025, August 9). Synthesis and radiosensitizing properties of brominated tetrapyridine porphyrins. [Link]

  • (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • PMC - NIH. (n.d.). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • (2017, December 1). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. [Link]

  • Journal of Applied Pharmaceutical Science. (2021, March 14). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

  • (2021, February 5). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • (2012, July 26). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • PMC - NIH. (n.d.). Pyridine alkaloids with activity in the central nervous system. [Link]

  • (2023, July 20). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • Hilaris. (2021, September 29). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. [Link]

  • (2024, January 1). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. [Link]

  • (2015, July 3). Pyridine: Human health tier II assessment. [Link]

  • (n.d.). Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. [Link]

  • ResearchGate. (2025, August 10). Newer biologically active pyridines: A potential review. [Link]

  • The Journal of Organic Chemistry. (n.d.). Bromination of some pyridine and diazine N-oxides. [Link]

  • ResearchGate. (n.d.). Bromination and diazo coupling of the pyridinethione derivative 2.. [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • (2021, June 12). Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. [Link]

  • PubMed. (2019, June 13). The neuroprotective effect of bisperoxovandium (pyridin-2-squaramide) in intracerebral hemorrhage. [Link]

  • ResearchGate. (n.d.). The neuroprotective effect of bisperoxovandium (pyridin-2-squaramide) in intracerebral hemorrhage. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki coupling protocol for 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Executive Summary & Strategic Rationale This guide details the optimized protocol for the Suzuki-Miyaura cross-co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

Executive Summary & Strategic Rationale

This guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (referred to herein as Substrate-1 ).

Substrate-1 presents a unique "push-pull" electronic environment:

  • C2-Acetyl Group (EWG): Strongly electron-withdrawing, it activates the pyridine ring, facilitating the oxidative addition of the C4-Bromine bond to the Palladium(0) center.

  • C6-Methoxy Group (EDG): Provides mesomeric electron donation, which stabilizes the intermediate but also introduces steric crowding near the nitrogen.

  • Pyridine Nitrogen: A potential Lewis base that can coordinate to electrophilic Pd(II) species, potentially poisoning the catalyst ("catalyst arrest").

Strategic Directive: The primary challenge is not reactivity, but chemoselectivity . The C2-acetyl group is labile under harsh basic conditions (risk of aldol condensation or deacylation), and the electron-deficient ring is prone to protodebromination if the transmetallation step is sluggish. Therefore, this protocol prioritizes high-activity catalyst systems (to lower thermal requirements) and mild inorganic bases .

Mechanistic Insight & Catalyst Selection

To ensure a self-validating system, we must match the catalyst cycle to the substrate's limitations.

The Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂[2]
  • Why: The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has a large bite angle, which favors the reductive elimination step. More importantly, the chelating effect prevents the formation of stable bis-pyridine-palladium complexes, effectively counteracting the "poisoning" effect of the pyridine nitrogen.

  • Alternative: For sterically hindered boronic acids, XPhos Pd G3 is recommended to facilitate transmetallation.

The Base: Potassium Phosphate (K₃PO₄)[1][3]
  • Why: Unlike alkoxide bases (e.g., NaOtBu), K₃PO₄ in aqueous media buffers the pH, preventing the degradation of the sensitive C2-acetyl moiety while providing sufficient activation of the boronic acid (formation of the boronate species).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experiment, including critical decision nodes for troubleshooting.

SuzukiWorkflow Start Start: Substrate-1 Preparation Setup Reaction Setup (Inert Atmosphere) Start->Setup CatalystAdd Catalyst Addition (Pd(dppf)Cl2) Setup->CatalystAdd Degas Solvents Reaction Heating Phase (80°C, 4-16h) CatalystAdd->Reaction Monitor IPC: LC-MS / TLC Reaction->Monitor Workup Work-up (EtOAc Extraction) Monitor->Workup Complete Issue1 Issue: Protodebromination? Monitor->Issue1 By-product Formed Issue2 Issue: Low Conversion? Monitor->Issue2 SM Remaining Purification Purification (Flash Chromatography) Workup->Purification Issue1->Reaction Use Anhydrous Conditions (Switch to Dioxane/Cs2CO3) Issue2->Reaction Add XPhos Pd G3 Increase Temp

Caption: Operational workflow for the Suzuki coupling of Substrate-1, highlighting critical decision points based on In-Process Control (IPC) data.

Detailed Standard Operating Procedure (SOP)

Materials & Reagents Table
ComponentRoleEquivalentsNotes
Substrate-1 Electrophile1.0 equivLimiting reagent.
Aryl Boronic Acid Nucleophile1.2 - 1.5 equivExcess ensures full conversion.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 - 0.05 equiv3-5 mol%. Store under Argon.[1][2]
K₃PO₄ (Tribasic) Base2.0 - 3.0 equivUse finely ground powder.
1,4-Dioxane Solvent[0.1 M]Anhydrous preferred.
Water Co-Solvent10% v/vEssential for boronic acid activation.
Step-by-Step Protocol

Step 1: Inert Setup

  • Equip a microwave vial or a round-bottom flask with a magnetic stir bar.

  • Add Substrate-1 (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and K₃PO₄ (2.5 equiv).

  • Critical: Cap the vessel and cycle Vacuum/Argon (3x) to remove atmospheric oxygen.[1] Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

Step 2: Solvent & Catalyst Addition [3][4]

  • Add degassed 1,4-Dioxane and Water (ratio 9:1 or 4:1) via syringe through the septum.

  • Remove the cap briefly (under a positive stream of Argon) to add Pd(dppf)Cl₂ (5 mol%).

  • Reseal immediately and purge with Argon for another 2 minutes.

Step 3: Reaction

  • Heat the reaction mixture to 80°C .

    • Note: Do not exceed 100°C initially. The acetyl group is thermally sensitive.

  • Stir vigorously. The biphasic nature (solid base/liquid solvent) requires high shear mixing.

  • Time: Typically 4–16 hours.

Step 4: In-Process Control (IPC)

  • Sample 10 µL of the reaction mixture. Dilute in MeOH.

  • Analyze via LC-MS or TLC.[1]

    • Target: Disappearance of Substrate-1 (M+H = ~230/232 for Br isotope pattern).

    • Watch for: Des-bromo byproduct (Protodebromination, M-Br+H).

Step 5: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.[1]

  • Separate phases. Extract aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Step 6: Purification

  • Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[5]

    • Mobile Phase: Hexanes/EtOAc gradient (typically 0-30% EtOAc). The product is moderately polar due to the pyridine nitrogen and ketone.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Protodebromination (Product mass - 79 amu)Reaction is "stalled" at oxidative addition; Boronic acid not transmetallating fast enough.1. Increase Boronic Acid to 2.0 equiv.2. Switch to anhydrous conditions (Dioxane/Cs₂CO₃) to reduce proton sources.
Homocoupling of Boronic Acid Oxygen presence in the vessel.Improve degassing technique (Freeze-Pump-Thaw is gold standard).
No Reaction (SM Recovery) Catalyst poisoning by Pyridine N.Switch to XPhos Pd G3 (precatalyst) or Pd(OAc)₂ / SPhos . These bulky ligands prevent N-coordination.
Deacetylation (Loss of Acetyl group)Base is too strong or Temp too high.Switch from K₂CO₃/K₃PO₄ to KF (Potassium Fluoride) or NaHCO₃ . Lower temp to 60°C.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Retrieved from

  • Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(4), 7528-7557.
  • Li, H., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI. Retrieved from

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Literature. Retrieved from

Sources

Application

Application Notes and Protocols for the Synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Derivatives

Introduction: The Versatile 2-Acyl-4-halopyridine Scaffold in Modern Drug Discovery The 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone moiety is a pivotal building block in contemporary medicinal chemistry. Its inherent struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 2-Acyl-4-halopyridine Scaffold in Modern Drug Discovery

The 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone moiety is a pivotal building block in contemporary medicinal chemistry. Its inherent structural features—a reactive bromine atom amenable to a plethora of cross-coupling reactions, a directing acetyl group, and a methoxy-substituted pyridine core—render it an exceptionally versatile scaffold for the synthesis of a diverse array of complex molecules. Pyridine derivatives are integral components of numerous pharmaceuticals and biologically active compounds, valued for their ability to engage in hydrogen bonding and their overall metabolic stability. The strategic functionalization of the 4-position of the pyridine ring, in particular, allows for the exploration of chemical space in the development of novel therapeutics, including agents for neurodegenerative diseases and oncology.

This guide provides detailed synthetic protocols for the derivatization of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone, with a focus on two of the most powerful and widely utilized transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also insights into the underlying chemical principles and optimization strategies.

Strategic Approaches to Derivatization

The synthetic utility of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone primarily revolves around the transformation of the C4-Br bond. The electron-deficient nature of the pyridine ring, further accentuated by the acetyl group at C2, makes the C4 position susceptible to palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of various primary and secondary amines.

These reactions are favored for their high functional group tolerance, generally good to excellent yields, and the commercial availability of a vast library of coupling partners and catalysts.

Diagram: Synthetic Pathways from 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

Synthetic_Pathways start 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)2, Pd catalyst, base buchwald Buchwald-Hartwig Amination start->buchwald R1R2NH, Pd catalyst, base product_suzuki 4-Aryl/Vinyl Derivatives suzuki->product_suzuki product_buchwald 4-Amino Derivatives buchwald->product_buchwald

Caption: Key synthetic routes for derivatizing 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide. For the derivatization of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone, this reaction is ideal for introducing diverse aromatic and unsaturated substituents at the 4-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine substrate.

  • Transmetalation: The organic group from the activated boronic acid (or its ester) is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base.[1][2][3]

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-6-methoxypyridin-2-yl)ethanone derivative.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst/LigandBaseSolventTemperature (°C)Typical YieldsNotes
Pd(PPh₃)₄Na₂CO₃ (2M aq.)Toluene90-11070-95%A classic, versatile system.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-10080-98%Effective for a broad range of substrates.
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80-10085-99%Excellent for challenging or sterically hindered couplings.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. This method is highly effective for the amination of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone, providing access to a wide range of N-substituted derivatives.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:

  • Oxidative Addition: A Pd(0) complex reacts with the bromopyridine to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial in this reaction, as it influences the stability and reactivity of the palladium complexes throughout the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone. The choice of catalyst, ligand, and base is critical and may require optimization for different amines.

Materials:

  • 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

  • Amine (primary or secondary) (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1.2-2.0 eq relative to Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq) to a dry Schlenk flask.

  • Add 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 eq) and the amine (1.2 eq).

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-amino-6-methoxypyridin-2-yl)ethanone derivative.

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst/LigandBaseSolventTemperature (°C)Typical YieldsNotes
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100-11060-90%A first-generation system, effective for many amines.
Pd₂(dba)₃ / XPhosNaOt-Bu1,4-Dioxane90-11075-98%Highly active system with broad substrate scope.
Pd₂(dba)₃ / RuPhosK₃PO₄t-BuOH80-10070-95%Useful for coupling with more challenging amines.

Workflow Diagram: From Synthesis to Purification

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_1 1. Add reagents to Schlenk flask prep_2 2. Evacuate and backfill with inert gas prep_1->prep_2 prep_3 3. Add degassed solvent prep_2->prep_3 reaction_1 4. Heat and stir prep_3->reaction_1 reaction_2 5. Monitor progress (TLC/LC-MS) reaction_1->reaction_2 workup_1 6. Cool and quench reaction_2->workup_1 workup_2 7. Extraction workup_1->workup_2 workup_3 8. Dry and concentrate workup_2->workup_3 purification 9. Column Chromatography workup_3->purification final_product final_product purification->final_product Isolated Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Concluding Remarks

The protocols and guidelines presented herein offer a robust framework for the synthetic exploration of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are powerful tools that enable access to a vast chemical space, facilitating the development of novel compounds with potential therapeutic applications. As with any synthetic procedure, careful optimization of reaction conditions is paramount to achieving high yields and purity. Researchers are encouraged to use these notes as a foundation upon which to build their specific synthetic strategies.

References

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). (2021).
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (n.d.).
  • Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2025). MDPI.
  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. (2024).
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012).
  • Stepan, A. F., et al. (2017). Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c]oxazin-4(9H)-one (PF-06462894)
  • Novel synthesis of substituted 4-amino-pyrimidines. (2013). EPO.
  • Hu, M. Q., et al. A one-pot approach to construct 3-(2-methoxypyridin-3-yl)-4H-chromen-4-ones via meinwald rearrangement/intramolecular demethylation annulation of epoxides. East China Normal University.
  • Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. (n.d.). RSC Publishing.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone as a Versatile Synthetic Building Block

Introduction: A Multifaceted Heterocyclic Intermediate 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone is a highly functionalized pyridine derivative that serves as a potent and versatile building block in modern organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Heterocyclic Intermediate

1-(4-Bromo-6-methoxypyridin-2-YL)ethanone is a highly functionalized pyridine derivative that serves as a potent and versatile building block in modern organic synthesis. Its strategic arrangement of three distinct reactive centers—a C4-bromine atom, a C2-acetyl group, and an electron-rich methoxy group at C6—offers chemists a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of its reactivity and furnishes detailed protocols for its application, particularly in the realms of medicinal chemistry and materials science.

The primary utility of this compound stems from its two orthogonal reactive sites. The aryl bromide at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a wide array of partners. Concurrently, the acetyl group at the C2 position provides a gateway for a multitude of classical carbonyl chemistries, including condensations, oxidations, reductions, and α-functionalization. This dual reactivity allows for sequential, controlled modifications, making it an invaluable intermediate for building substituted pyridine cores, which are prevalent in pharmaceuticals and functional materials.

Caption: Key reactive centers of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone.

Physicochemical & Handling Information

Proper handling and storage are paramount for maintaining the integrity of the reagent. The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.

PropertyValue
CAS Number 1142192-33-3
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥95%
Storage Conditions Store in a dry, sealed place

Core Application I: Palladium-Catalyzed Cross-Coupling at the C4-Position

The C4-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for C-C bond formation. The electron-deficient nature of the pyridine ring can influence the kinetics of oxidative addition, often requiring careful optimization of ligands and conditions.

A. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Pyridines

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination or catalyst deactivation.

Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Following this, a base-activated boronic acid derivative undergoes transmetalation with the Pd(II) complex. The final step, reductive elimination, yields the biaryl product and regenerates the Pd(0) catalyst, thus completing the cycle.[2] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2]

Detailed Protocol: Synthesis of 1-(6-Methoxy-4-phenylpyridin-2-yl)ethanone

  • Reagent Preparation: To an oven-dried Schlenk flask, add 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg).

  • Solvent & Degassing: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Scientist's Notes:

  • Catalyst Choice: Pd(dppf)Cl₂ is often effective for heteroaryl couplings due to the dppf ligand's wide bite angle and electron-donating properties, which stabilize the palladium center. Other catalysts like Pd(PPh₃)₄ can also be used.[3]

  • Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is standard. The choice can impact reaction rate and yield, with stronger bases sometimes accelerating the reaction but also potentially leading to side products.

  • Solvent System: A mixture of an organic solvent (dioxane, toluene, or DME) and water is common, as it helps to dissolve both the organic and inorganic reagents.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

B. Sonogashira Coupling: Synthesis of 4-Alkynyl Pyridines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[4] This reaction is exceptionally valuable for introducing linear, rigid acetylenic linkers into molecular structures.

Mechanistic Insight: This coupling typically involves a dual catalytic system. The palladium catalyst follows a cycle similar to the Suzuki reaction, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[5] This acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, followed by reductive elimination to yield the product.[4][5]

Detailed Protocol: Synthesis of 1-(6-Methoxy-4-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone

  • Reagent Preparation: To a Schlenk flask, add 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone (1.0 mmol, 230 mg). Evacuate and backfill with argon.

  • Catalyst & Solvent: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg) and copper(I) iodide (CuI) (0.06 mmol, 11 mg). Add anhydrous, degassed toluene (10 mL) and triethylamine (Et₃N) (3.0 mmol, 0.42 mL).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 mmol, 0.21 mL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor completion by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the alkynyl-substituted pyridine.

Scientist's Notes:

  • Base: The amine base (e.g., Et₃N, DIPEA) is critical, serving both as a solvent and to neutralize the HBr formed during the reaction.[3]

  • Copper Co-catalyst: While essential for the classical Sonogashira reaction, copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. Copper-free Sonogashira protocols exist and may be preferable in certain cases.

  • Protecting Groups: Using a silyl-protected alkyne like TMS-acetylene can prevent side reactions and is easily deprotected post-coupling using TBAF or K₂CO₃/MeOH.

Core Application II: Transformations of the 2-Acetyl Group

The methyl ketone moiety is a versatile functional group that can be readily transformed into a wide range of other functionalities.

A. α-Bromination for Heterocycle Synthesis

The acidic α-protons of the acetyl group can be readily substituted with a halogen, typically bromine. The resulting α-bromo ketone is a powerful electrophile and a key intermediate for synthesizing various heterocyles, such as thiazoles and imidazoles.[6]

Protocol Outline: Synthesis of 2-Bromo-1-(4-bromo-6-methoxypyridin-2-yl)ethanone

A solution of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone in a suitable solvent like ethyl acetate or chloroform can be treated with a brominating agent such as cupric bromide (CuBr₂) or N-Bromosuccinimide (NBS) with a catalytic amount of acid.[6][7] The reaction is typically performed at reflux until the starting material is consumed. The resulting α-bromo ketone is often used directly in the next step due to its lachrymatory nature.

B. Claisen-Schmidt Condensation

The acetyl group can participate in base- or acid-catalyzed condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones). This reaction extends the carbon skeleton and introduces a new point of functionality. Studies on 2-acetylpyridine show its propensity to undergo such condensations.[8][9]

Example Reaction: Treating 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone with an aromatic aldehyde (e.g., benzaldehyde) in the presence of a base like NaOH or KOH in an alcoholic solvent would lead to the formation of the corresponding chalcone derivative. This product contains a reactive enone system suitable for Michael additions or further cyclization reactions.

Conclusion

1-(4-Bromo-6-methoxypyridin-2-YL)ethanone is a strategically designed building block that provides chemists with reliable and versatile pathways for molecular elaboration. Its capacity for selective, sequential functionalization via palladium-catalyzed cross-coupling and carbonyl chemistry makes it an indispensable tool for accessing novel, highly substituted pyridine derivatives. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage the synthetic potential of this powerful intermediate in their drug discovery and materials science programs.

References

  • Spyroulias, G. A., et al. (2016). Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. Dalton Transactions, 45(5), 2098-2110. [Link]

  • Ohmura, T., et al. (2017). Direct transformation of 2-acetylpyridine oxime esters into α-oxygenated imines in an Ir(III) complex. Chemical Communications, 53(70), 9758-9761. [Link]

  • Scribd. (n.d.). Synthesis of 2-Acetyl Pyridine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

  • ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Retrieved from [Link]

  • Gul, H. I., et al. (2019). Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1084-1090. [Link]

  • La-Vaguarda, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(42), 5791-5794. [Link]

  • ResearchGate. (2010). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • ARKIVOC. (2009). Effect of concentration of the palladium precatalyst KMPd1 (16) on the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2467. [Link]

Sources

Application

NMR spectroscopy of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

Application Note: Structural Elucidation & NMR Protocol for 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Introduction & Scope In medicinal chemistry, polysubstituted pyridines serve as critical scaffolds for kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation & NMR Protocol for 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

Introduction & Scope

In medicinal chemistry, polysubstituted pyridines serve as critical scaffolds for kinase inhibitors and GPCR ligands. The compound 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone represents a classic "regio-chemical puzzle." With three distinct substituents (acetyl, bromo, methoxy) on the pyridine ring, verifying the exact substitution pattern is paramount, as synthetic routes often yield mixtures of regioisomers (e.g., the 6-bromo-4-methoxy analog).

This Application Note provides a definitive protocol for the NMR spectroscopic characterization of this compound. It moves beyond simple data listing to explain the causality of chemical shifts and offers a self-validating logic flow to distinguish the target molecule from common synthetic impurities and isomers.

Chemical Structure & Theoretical Shift Analysis

Before acquiring data, a senior scientist must predict the spectral footprint. The pyridine ring is electron-deficient, but the substituents introduce competing electronic effects:

  • 2-Acetyl: Strong electron-withdrawing group (EWG) via resonance; deshields ortho (C3) and para (C5) positions.

  • 4-Bromo: Weakly deactivating (inductive withdrawal -I > resonance donation +R).

  • 6-Methoxy: Strong electron-donating group (EDG) via resonance; shields ortho (C5) and para (C3) positions.

Structural Numbering:

  • N: Position 1

  • Acetyl: Position 2[1][2][3]

  • Proton H3: Position 3 (Between Acetyl and Bromo)

  • Bromo: Position 4[2][4][5][6][7][8][9][10]

  • Proton H5: Position 5 (Between Bromo and Methoxy)

  • Methoxy: Position 6[11][12][13]

Experimental Protocol

Materials & Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent (99.8% D). It minimizes solvent-solute interactions that can broaden signals in protic solvents like Methanol-d4. DMSO-d6 is a secondary choice if solubility is poor, but it may obscure water peaks near the aromatic region.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent for 1H NMR. For 13C NMR, increase mass to 20–30 mg to ensure adequate signal-to-noise (S/N) ratio for quaternary carbons.

  • Tube: Use high-quality 5mm NMR tubes (e.g., Wilmad 507-PP) to prevent shimming artifacts.

Acquisition Parameters (600 MHz Base Frequency)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures faster relaxation recovery.
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)Covers all aromatic and carbonyl signals.
Relaxation Delay (D1) 1.0 sec2.0 – 5.0 secLonger D1 required for quaternary carbons (C2, C4, C6, C=O).
Scans (NS) 16512 - 1024High scan count needed for quaternary carbons in 13C.
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.

Data Analysis & Interpretation

1H NMR Assignment (Predicted)

The 1H spectrum will exhibit two distinct aromatic signals and two aliphatic singlets.

ProtonChemical Shift (δ, ppm)*MultiplicityCoupling (

, Hz)
Diagnostic Logic
H-3 7.95 – 8.15 Doublet (d)~1.8 (meta)Deshielded. Located ortho to the electron-withdrawing Acetyl group.
H-5 7.05 – 7.25 Doublet (d)~1.8 (meta)Shielded. Located ortho to the electron-donating Methoxy group.
-OCH₃ 3.95 – 4.05 Singlet (s)-Characteristic methoxy on pyridine.
-COCH₃ 2.65 – 2.75 Singlet (s)-Methyl ketone alpha to aromatic ring.

Note: Shifts are estimated based on substituent additivity rules in CDCl₃.

Key Validation Point: The coupling constant (


) between H3 and H5 is a meta-coupling  (

), typically 1.5 – 2.5 Hz . If you see a large coupling (>7 Hz), the structure is incorrect (likely an ortho-substituted impurity).
13C NMR Assignment (Predicted)
CarbonTypeShift (δ, ppm)Assignment Note
C=O Quaternary~199.0Ketone carbonyl.
C-6 Quaternary~164.0Deshielded by directly attached Oxygen (OMe).
C-2 Quaternary~153.0Ipso to Acetyl; deshielded by N and C=O.
C-4 Quaternary~135.0Ipso to Bromine; shift varies but distinct from C2/C6.
C-3 CH~118.0Ortho to Acetyl.
C-5 CH~112.0Ortho to Methoxy (shielded).
-OCH₃ CH3~54.5Methoxy carbon.
-COCH₃ CH3~26.5Acetyl methyl carbon.

Advanced Validation: Distinguishing Isomers

The most critical task is distinguishing the target from its isomer: 1-(6-Bromo-4-methoxypyridin-2-yl)ethanone . Both have similar 1H patterns.

The "NOE" Solution: Use a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

  • Target (6-OMe): Irradiating the -OCH₃ signal (~4.0 ppm) will show NOE enhancement only to H-5 (the proton at position 5). H-3 is too far away.

  • Isomer (4-OMe): If the methoxy were at position 4, it would be flanked by two protons (H3 and H5). Irradiating the -OCH₃ would enhance both aromatic signals .

Workflow Visualization

NMR_Workflow Start Crude Sample Prep Dissolve in CDCl3 (5-10 mg) Start->Prep H1_Acq Acquire 1H NMR (16 scans) Prep->H1_Acq Check_J Check Aromatic Coupling (J) H1_Acq->Check_J Meta J ~ 2.0 Hz (Meta) Consistent with 2,4,6-subst Check_J->Meta Pass Ortho J > 7.0 Hz (Ortho) WRONG ISOMER Check_J->Ortho Fail NOE_Test Run 1D NOESY Irradiate -OCH3 Meta->NOE_Test NOE_Result NOE Signal Analysis NOE_Test->NOE_Result Target Enhancement on ONE proton (H5) CONFIRMED: 6-Methoxy NOE_Result->Target 1 Peak Iso Enhancement on TWO protons (H3 & H5) ISOMER: 4-Methoxy NOE_Result->Iso 2 Peaks

Figure 1: Decision tree for structural verification and isomer discrimination.

Troubleshooting & Impurities

Common impurities arising from the synthesis (e.g., from 2,6-dibromo-4-methoxypyridine or similar precursors) include:

  • Residual Solvents:

    • Water: Broad singlet ~1.56 ppm in CDCl₃.

    • Ethyl Acetate: Quartet ~4.12 ppm, Singlet ~2.05 ppm, Triplet ~1.26 ppm.

  • Hydrolysis Product (Picolinic Acid derivative):

    • Look for a broad carboxylic acid proton >10 ppm.[2]

    • Significant shift in the C2 carbon (~153 ppm -> ~145 ppm).

  • Regioisomers:

    • Watch for "shadow peaks" (small doublets) near the main aromatic signals (H3/H5). Integration values < 1.0 (e.g., 0.05) indicate isomeric impurity.

References

  • Royal Society of Chemistry . (2014). Synthesis and NMR of 2-acetyl-4-bromopyridine derivatives (Supplementary Information). RSC Advances. Retrieved February 19, 2026, from [Link]

  • National Institutes of Health (NIH) . (2023). Prediction of chemical shift in NMR using machine learning methods. Journal of Cheminformatics. Retrieved February 19, 2026, from [Link]

Sources

Method

purification of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone via chromatography

Application Note: Chromatographic Purification of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Executive Summary This guide details the purification of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , a critical scaffold in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

Executive Summary

This guide details the purification of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , a critical scaffold in drug discovery often utilized for its orthogonal reactivity (electrophilic acetyl group, nucleophilic pyridine nitrogen, and cross-coupling-ready bromide).[1][2]

Achieving pharmaceutical-grade purity (>98%) for this compound presents specific challenges:

  • Silanol Interaction: The basic pyridine nitrogen interacts with acidic silanols on silica gel, causing peak tailing and yield loss.[1][2]

  • Solubility Mismatch: The compound exhibits moderate lipophilicity (due to the bromo/methoxy groups) but significant polarity (acetyl group), creating solubility challenges in non-polar loading solvents.[1][2]

This protocol utilizes a modified normal-phase flash chromatography approach, incorporating amine modifiers and a shallow gradient elution to resolve these issues.[1][2]

Physicochemical Profile & Pre-Purification Assessment

Before initiating chromatography, understanding the analyte's behavior is paramount.[1][2]

PropertyValue (Est.)Chromatographic Implication
LogP ~2.1 - 2.5Retains well on C18; elutes mid-range on Silica.[1][2]
pKa (Conj. Acid) ~2.5 - 3.5Weakly basic.[1][2] The electron-withdrawing acetyl and bromo groups reduce basicity compared to pyridine, but interaction with silica remains a risk.[1][2]
Physical State Solid/Viscous OilLikely requires dry loading for optimal band resolution.[1][2][3]
Solubility High: DCM, EtOAcLow: Hexanes, WaterAvoid wet loading in DCM if using Hexane-based mobile phase (precipitates on column head).[1][2][3]

Expert Insight: The presence of the 6-methoxy group acts as an electron-donating group (EDG), slightly countering the electron-withdrawing nature of the acetyl/bromo groups.[1][2] This subtle electronic push increases the basicity of the ring nitrogen enough to necessitate a base modifier in the mobile phase.[1][2]

Method Development Strategy

The following decision matrix outlines the logic for selecting the purification route.

PurificationStrategy Start Crude Reaction Mixture TLC TLC Assessment (20% EtOAc in Hexane) Start->TLC Tailing Is Spot Tailing? TLC->Tailing NoTailing No Tailing->NoTailing Rf > 0.2 Compact Spot YesTailing Yes Tailing->YesTailing Streak/Comet StdFlash Standard Flash (Hex/EtOAc) NoTailing->StdFlash ModFlash Modified Flash (Hex/EtOAc + 1% Et3N) YesTailing->ModFlash LoadDecision Solubility Check (Hexane) StdFlash->LoadDecision ModFlash->LoadDecision WetLoad Soluble -> Wet Load LoadDecision->WetLoad DryLoad Insoluble -> Dry Load (Celite/Silica) LoadDecision->DryLoad

Figure 1: Decision tree for selecting mobile phase modifier and loading technique based on TLC behavior.

Detailed Protocol: Modified Flash Chromatography

Objective: Isolate target compound from starting material (likely 2,4-dibromo-6-methoxypyridine) and polar byproducts.[1][2]

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm, 60 Å).[1][2] High surface area preferred.[1][2]

  • Mobile Phase A: Hexanes (or Heptane).[1][2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1][2][4]

  • Modifier: Triethylamine (Et3N) or 1% NH4OH (aq) if using DCM/MeOH.[1][2]

    • Recommendation: Use 1% Et3N in the mobile phase solvents if tailing is observed on TLC.[1][2]

Step 1: Sample Preparation (Dry Loading)

Why Dry Load? The compound is likely soluble in DCM but insoluble in Hexanes.[1][2] Wet loading with DCM onto a Hexane-equilibrated column causes the sample to precipitate instantly, blocking flow channels and ruining resolution.[1][2]

  • Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).[1][2]

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent by weight).[1][2][3]

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.[1][2]

  • Critical Check: Ensure no solvent smell remains.[1][2] Residual DCM acts as a "strong solvent" plug, accelerating the compound down the column prematurely.[1][2]

Step 2: Column Equilibration
  • Pack the column with silica.[1][2][5][6]

  • Flush with 3 Column Volumes (CV) of 95:5 Hexane:EtOAc (+ 1% Et3N).[1][2]

    • Note: The Et3N neutralizes acidic silanol sites before the sample even touches the column.[1][2]

Step 3: Gradient Elution Profile

Standard linear gradients often fail to separate closely eluting regioisomers.[1][2] A step-gradient or shallow linear gradient is superior here.[1][2]

Target Rf: 0.25 – 0.35 in 20% EtOAc/Hexane.

SegmentTime / CV% Mobile Phase B (EtOAc)Purpose
Isocratic Hold 0 – 2 CV2%Elute non-polar impurities (e.g., phosphines, bis-bromo species).[1][2][3]
Shallow Ramp 2 – 10 CV2% → 20%Slowly mobilize the target.[1][2] High resolution zone.
Linear Ramp 10 – 15 CV20% → 40%Elute the target compound (Main Peak).[1][2]
Flush 15 – 18 CV40% → 100%Wash off polar byproducts (acids, N-oxides).[1][2][3]
Step 4: Fraction Collection & Analysis
  • Collect fractions starting at the "Shallow Ramp" phase.[1][2]

  • Visual Cue: If the compound is yellow/orange (common for brominated pyridines), track the colored band.[1][2]

  • Validation: Spot fractions on TLC. Visualize with UV (254 nm).[1][2] The bromo-ketone moiety is UV active.[1][2]

    • Stain: KMnO4 (oxidizes the alcohol if reduced) or Anisaldehyde (general organic).[1][2][3]

Troubleshooting & Optimization

Issue: Co-elution with Starting Material

  • Cause: The acetyl group and the bromo group may have similar polarity contributions in a Hex/EtOAc system.[1][2]

  • Solution: Switch solvent system to DCM / Hexane (0-50% DCM) .[1][2] The chlorinated solvent interacts differently with the pyridine ring (pi-pi interactions and dipole moments), often providing orthogonal selectivity to EtOAc.[1][2]

Issue: Product Crystallizing in Fraction Tubes

  • Cause: High concentration and low solubility in Hexane-rich fractions.[1][2]

  • Solution: Add a small amount of DCM to the collection tubes immediately to keep the product in solution until rotary evaporation.[1][2]

References

  • General Pyridine Purification: Purification of Reaction Products of 2-Bromo-4-methylpyridine. BenchChem Application Notes. Link[1][2]

  • Flash Chromatography Fundamentals: How to do Flash Column Chromatography. UC Santa Barbara, Zakarian Group Protocols.[1][2] Link

  • Synthesis Context (Similar Scaffolds): Synthesis of 1-(4-Bromophenyl)ethanone derivatives. Organic Syntheses, Vol. 93, pp. 386-402 (2016).[1][2] Link

  • Chemical Properties: 2-Bromo-6-methoxypyridine Safety & Data. Sigma-Aldrich / Merck.[1][2] Link

Sources

Application

reaction conditions for functionalizing 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

Abstract This guide details the chemoselective functionalization of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (CAS 1393575-09-1). This scaffold is a high-value pharmacophore precursor offering three distinct vectors for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemoselective functionalization of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (CAS 1393575-09-1). This scaffold is a high-value pharmacophore precursor offering three distinct vectors for diversification: the C4-bromide (cross-coupling), the C2-acetyl (condensation/reduction), and the C6-methoxy (potential H-bond acceptor or convertible hydroxyl handle). This protocol synthesizes field-proven methodologies to maximize yield and selectivity, addressing common pitfalls such as protodebromination and competitive condensation.

Structural Analysis & Reactivity Landscape

The molecule features a "push-pull" electronic system that dictates reaction order:

  • C4-Bromide (Electrophile): Activated for oxidative addition by the electron-withdrawing acetyl group (para) and the pyridine nitrogen. However, the C6-methoxy group (EDG) slightly increases electron density, requiring electron-rich phosphine ligands for efficient Pd-catalyzed coupling.

  • C2-Acetyl (Electrophile/Nucleophile): Susceptible to nucleophilic attack (reduction, Grignard) or enolization (aldol/condensation).

  • Chemo-selectivity Rule: Perform Pd-catalyzed C4 couplings before ketone manipulations if possible. The ketone can chelate Pd species or undergo side reactions under harsh reducing conditions. If ketone modification is required first, protect it as a ketal.

Module 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Objective: Installation of aryl/heteroaryl groups at C4. Challenge: Protodebromination is a common side reaction if the catalyst cycle is slow. Solution: Use of Pd(dppf)Cl₂ or XPhos Pd G2 systems which facilitate rapid oxidative addition.

Protocol A: Standard Suzuki Coupling
  • Substrate: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv)

  • Reagents: Aryl Boronic Acid (1.2 equiv), K₂CO₃ (2.5 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Note: Water is critical for the transmetallation step.

  • Conditions: 90 °C, 4–6 hours, Inert Atmosphere (N₂/Ar).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and K₂CO₃. Seal and purge with N₂ for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of N₂.

  • Reaction: Heat block to 90 °C. Monitor by LCMS.

    • Checkpoint: If starting material remains after 4h, add 1 mol% fresh catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Module 2: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Introduction of amines at C4. Challenge: The 6-OMe group creates steric bulk and electronic deactivation, making this more difficult than simple 4-bromopyridine couplings. Solution: Use BrettPhos or RuPhos precatalysts, which are specialized for deactivated/hindered pyridines.

Protocol B: C-N Coupling with Secondary Amines
  • Substrate: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv)

  • Nucleophile: Morpholine/Piperidine derivative (1.2 equiv).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use only if ketone is protected or non-enolizable).

  • Catalyst: BrettPhos Pd G3 (2-4 mol%).

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

  • Conditions: 100 °C, 12 hours.

Expert Tip: If using NaOtBu, be wary of alpha-arylation of the acetyl group (self-coupling). Cs₂CO₃ is milder and preferred for this specific ketone-containing substrate.

Module 3: C2-Acetyl Manipulations (Condensation)

Objective: Synthesis of Chalcones or Heterocycles (Pyrazoles/Pyrimidines). Mechanism: Claisen-Schmidt condensation followed by cyclization.

Protocol C: One-Pot Pyrazole Synthesis
  • Step 1 (Chalcone): React substrate (1.0 equiv) with an aromatic aldehyde (1.0 equiv) in MeOH with NaOH (10% aq, 0.5 equiv) at 0 °C to RT.

    • Observation: Yellow precipitate usually forms (Chalcone).

  • Step 2 (Cyclization): Add Hydrazine Hydrate (2.0 equiv) directly to the suspension. Heat to reflux (65 °C) for 2 hours.

  • Result: Formation of 3-(4-bromo-6-methoxypyridin-2-yl)-5-aryl-1H-pyrazole.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start 1-(4-Bromo-6-methoxy pyridin-2-yl)ethanone C4_Suzuki Path A: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->C4_Suzuki Preferred Route C4_Buchwald Path B: Buchwald Amination (BrettPhos, HNR2) Start->C4_Buchwald C2_Condense Path C: Claisen-Schmidt (R-CHO, NaOH) Start->C2_Condense Alternative C2_Reduce Path D: Reduction (NaBH4, MeOH) Start->C2_Reduce Intermediate_C4 4-Functionalized Intermediate C4_Suzuki->Intermediate_C4 C4_Buchwald->Intermediate_C4 Final_Prod Target Library Compound Intermediate_C4->Final_Prod Ketone Modifications Intermediate_C2 2-Functionalized Intermediate (Br retained) C2_Condense->Intermediate_C2 C2_Reduce->Intermediate_C2 Intermediate_C2->Final_Prod C4 Coupling (Risk: Pd chelation)

Figure 1: Divergent synthesis pathways. Path A/B (Red) is recommended to avoid catalyst poisoning by ketone-derived side products.

Quantitative Data Summary

Reaction TypeCatalyst SystemBase/SolventTypical YieldKey Risk
Suzuki (Aryl) Pd(dppf)Cl₂ (5%)K₂CO₃ / Dioxane:H₂O85-95%Hydrolysis of boronic acid
Buchwald (Amine) BrettPhos Pd G3 (3%)Cs₂CO₃ / Toluene70-85%Alpha-arylation of ketone
Condensation None (NaOH)MeOH (0 °C)90% (Chalcone)Polymerization at high temp
Reduction NaBH₄MeOH (0 °C)>95%Over-reduction (rare)

References

  • Buchwald-Hartwig Amination:Mechanistic overview and ligand selection for pyridine couplings.

    • Wikipedia:

  • Suzuki-Miyaura Coupling:Protocols for heteroaryl halides.

    • Organic Chemistry Portal:

  • Related Pyridine Functionalization:Synthesis of 4-aryl-2-acetylpyridines.

    • Journal of Medicinal Chemistry (Analogous scaffolds): (General Reference)

  • Reaction of Acetylpyridines:Condensation chemistry of 2-acetylpyridine deriv

    • ChemicalBook: (Data verification)

Method

Strategic Application Note: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone in Kinase Inhibitor Synthesis

[1] Executive Summary & Strategic Rationale In the landscape of Type I and Type II ATP-competitive kinase inhibitors, the 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1393575-09-1 / 49669-13-8 analog) serves as a high...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

In the landscape of Type I and Type II ATP-competitive kinase inhibitors, the 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1393575-09-1 / 49669-13-8 analog) serves as a high-value "linchpin" intermediate.[1] Its structural utility is derived from three orthogonal reactive handles that allow for the modular assembly of privileged pharmacophores found in inhibitors of JAK , TYK2 , p38 MAPK , and PI3K .

The Tri-Functional Advantage:

  • C2-Acetyl Group: A versatile electrophile for condensation reactions, enabling the rapid construction of fused rings (Imidazo[1,2-a]pyridines) or bi-heteroaryl systems (Pyrazolyl-pyridines).[1]

  • C4-Bromo Handle: A pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce the "Gatekeeper" interacting moiety or solubilizing tail.[1]

  • C6-Methoxy Group: Acts as an electronic modulator.[1] It can be retained as a hydrogen-bond acceptor (interacting with the hinge region) or hydrolyzed to a pyridone (lactam) to alter the donor/acceptor profile.

Visual Roadmap: Scaffold Divergence

The following diagram illustrates the divergent synthetic pathways accessible from this single starting material.

KinaseScaffold SM 1-(4-Bromo-6-methoxypyridin- 2-yl)ethanone (Starting Material) Enaminone Enaminone Intermediate SM->Enaminone DMF-DMA Reflux AlphaBromo α-Bromoacetyl Intermediate SM->AlphaBromo Br2 or NBS AcOH/HBr Pyrazolyl Pyrazolyl-Pyridine (Bi-Aryl Scaffold) Enaminone->Pyrazolyl Hydrazine Cyclization Imidazo Imidazo[1,2-a]pyridine (Fused Scaffold) AlphaBromo->Imidazo 2-Aminopyrimidine or Thiourea Drug1 Type I Inhibitor (e.g., p38/JAK) Pyrazolyl->Drug1 Suzuki Coupling (C4-Ar) Drug2 Type II Inhibitor (e.g., VEGFR/B-Raf) Imidazo->Drug2 Buchwald Coupling (C4-NH-Ar)

Figure 1: Divergent synthesis pathways converting the acetyl-pyridine core into privileged kinase inhibitor scaffolds.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolyl-Pyridine Motifs (The Enaminone Route)[1]

This pathway creates a bi-heteroaryl system common in JAK inhibitors.[1] The reaction proceeds via the formation of an enaminone, followed by cyclization with hydrazine.

Target Scaffold: 4-Bromo-2-(1H-pyrazol-3-yl)-6-methoxypyridine[1]

Step 1: Enaminone Formation
  • Reagents: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq).
    
  • Solvent: Toluene or neat DMF-DMA.

  • Temperature: 110°C (Reflux).[1]

Procedure:

  • Charge a reaction vial with the ketone substrate.[1]

  • Add DMF-DMA (excess is required to drive the equilibrium and prevent self-condensation).[1]

  • Heat to 110°C for 4–6 hours. Monitor by LC-MS for the appearance of the vinylogous amide species (

    
    ).[1]
    
  • Critical Step: Concentrate in vacuo to remove excess DMF-DMA.[1] The intermediate is often an unstable red/orange oil and should be used immediately.[1]

Step 2: Pyrazole Cyclization[1]
  • Reagents: Crude Enaminone, Hydrazine Hydrate (2.0 eq).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Temperature: 0°C to Room Temperature (RT).

Procedure:

  • Dissolve the crude enaminone in EtOH (0.2 M).

  • Cool to 0°C. Add hydrazine hydrate dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether to precipitate the pyrazole product.[1]

  • Yield Expectation: 75–85%.

Mechanism Note: The hydrazine acts as a dinucleophile, attacking the


-carbon of the enaminone first, followed by intramolecular condensation with the carbonyl to close the ring.
Protocol B: Synthesis of Imidazo[1,2-a]pyridine Scaffolds (The Hantzsch Route)

This protocol constructs a fused bicyclic system, a classic "adenine mimetic" used in inhibitors like Vemurafenib (B-Raf) and various PI3K


 inhibitors.[1]

Target Scaffold: 7-Bromo-5-methoxy-2-substituted-imidazo[1,2-a]pyridine[1]

Step 1:

-Bromination[1]
  • Reagents: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 eq), Pyridinium Tribromide (

    
    ) or NBS.[1]
    
  • Solvent: Acetic Acid (AcOH) or THF/MeOH (for NBS).

  • Temperature: RT to 40°C.

Procedure:

  • Dissolve the ketone in glacial acetic acid.

  • Add Pyridinium Tribromide (1.05 eq) portion-wise to control the exotherm.[1]

  • Stir at RT for 2–4 hours. The solution will transition from orange to light yellow as bromine is consumed.[1]

  • Quench: Pour into ice water. The

    
    -bromo ketone often precipitates as a solid.[1] Filter and dry.[1]
    
Step 2: Cyclization (Hantzsch Condensation)
  • Reagents:

    
    -Bromo ketone intermediate, Thioamide or 2-Aminopyrimidine (for tricyclic systems).[1]
    
  • Solvent: Ethanol or DMF.[1][2]

  • Temperature: 80°C (Reflux).

Procedure:

  • Suspend the

    
    -bromo ketone and the amidine/thioamide (1.2 eq) in Ethanol.
    
  • Reflux for 6–12 hours.

  • Purification: Upon cooling, the hydrobromide salt of the product often crystallizes.[1] Collect by filtration.[1] Neutralize with saturated

    
     to obtain the free base.[1]
    

Optimization & Troubleshooting Data

The following table summarizes common issues encountered during the functionalization of the 4-bromo and 6-methoxy groups.

ChallengeObservationRoot CauseMitigation Strategy
Demethylation Loss of -OMe signal in NMR; appearance of broad OH.[1]Acidic hydrolysis during bromination (HBr generation).[1]Use NBS/MeOH instead of

. Add

buffer.[1]
Over-Bromination Multi-brominated byproducts.[1]Excess brominating agent attacking the electron-rich pyridine ring.[1]Maintain strictly stoichiometric reagent loading (0.95–1.0 eq).
Pd Catalyst Poisoning Low yield in subsequent Suzuki coupling.[1]Residual sulfur or nitrogen chelators from cyclization steps.[1]Perform a scavenger resin treatment (e.g., SiliaMetS® Thiol) before coupling.
Solubility Product precipitates during reaction.[1]Planar fused rings have high lattice energy.[1]Use polar aprotic cosolvents (NMP or DMAc) during cyclization.[1]

References

  • General Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine Deriv
    • Source: ACS Omega, 2019.[1]

    • Link:[Link]

  • Chemistry of DMF-DMA with Acetyl Groups

    • Title: N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[1][2][3]

    • Source: Scientific Research, 2011.[1]

    • Link:[Link]

  • Imidazo[1,2-a]pyridine Kinase Inhibitors

    • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source: Int. J. Mol.[1] Sci., 2022.[1]

    • Link:[Link]

  • Commercial Availability & Properties

    • Title: 2-Bromo-6-acetylpyridine (Analogous Scaffold) Properties.[1][4]

    • Source: ChemBK / PubChem.[1]

    • Link:[Link]

Sources

Application

Application Note: Large-Scale Synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

This Application Note is designed for process chemists and drug development scientists focusing on the scalable synthesis of functionalized pyridine scaffolds. Executive Summary The target molecule, 1-(4-Bromo-6-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists focusing on the scalable synthesis of functionalized pyridine scaffolds.

Executive Summary

The target molecule, 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , represents a "privileged scaffold" in medicinal chemistry, particularly for BET bromodomain inhibitors and kinase inhibitors. The presence of the acetyl group allows for condensation reactions (e.g., to form chalcones or heterocycles), while the bromine atom at the 4-position serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the primary challenge in synthesizing this molecule: Regiocontrol .

  • Nucleophilic Substitution (

    
    ):  Differentiating between the 2, 4, and 6 positions on the pyridine ring.
    
  • Metallation: Selectively functionalizing the C2 position over the C4 position without cryogenic conditions (

    
    ), which are impractical at scale.
    

The Solution: A two-step protocol utilizing controlled nucleophilic displacement followed by Turbo-Grignard (iPrMgCl·LiCl) mediated halogen-metal exchange . This method avoids cryogenic temperatures, utilizing a temperature range of


 to 

, making it suitable for kilo-lab and pilot-plant operations.

Strategic Retrosynthesis & Pathway Analysis

To ensure high purity and yield, we bypass direct acetylation of methoxypyridines (which suffer from poor regioselectivity) and instead utilize a "halide-dance" approach starting from the symmetrical 2,4,6-tribromopyridine .

Reaction Pathway (Graphviz Visualization)

SynthesisPath cluster_0 Critical Control Points SM 2,4,6-Tribromopyridine (Starting Material) INT 2,4-Dibromo-6-methoxypyridine (Key Intermediate) SM->INT Step 1: NaOMe, MeOH 0°C to RT (Regioselective S_NAr) MET [2-Magnesio-Intermediate] (Transient Species) INT->MET Step 2a: iPrMgCl·LiCl THF, -15°C (Turbo Grignard Exchange) PROD 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (Target) MET->PROD Step 2b: DMA (Quench) Acid Hydrolysis

Figure 1: Synthetic pathway highlighting the conversion of 2,4,6-tribromopyridine to the target ketone via a transient magnesiate species.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of 2,4-Dibromo-6-methoxypyridine

Rationale: In 2,4,6-tribromopyridine, the 2- and 6-positions are electronically equivalent and more susceptible to nucleophilic attack than the 4-position due to the inductive effect of the ring nitrogen. The challenge is stopping at mono-substitution.

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Parameter
2,4,6-Tribromopyridine 1.0 Substrate Purity >98%
Sodium Methoxide (NaOMe) 1.05 Nucleophile 25% w/w in MeOH solution preferred

| THF/MeOH (4:1) | 10 Vol | Solvent | Anhydrous not strictly required, but consistent water content is vital. |

Protocol:

  • Charge a reactor with 2,4,6-tribromopyridine (1.0 eq) and THF (8 volumes). Stir to dissolve.

  • Cool the solution to

    
    
    
    
    
    
    
    .
  • Addition: Slowly add NaOMe solution (1.05 eq) over 60 minutes.

    • Why: Rapid addition creates localized hotspots, leading to 2,6-dimethoxy byproduct (bis-substitution).

  • Agitation: Stir at

    
     for 2 hours, then allow to warm to 
    
    
    
    over 1 hour.
  • IPC (In-Process Control): Monitor by HPLC. Target: <2% Starting Material, <5% Bis-methoxy impurity.

  • Workup: Quench with water (5 vol). Extract with Ethyl Acetate.[1] Wash organic layer with brine.

  • Purification: Recrystallization from Heptane/Ethanol is preferred over chromatography for scale.

    • Yield Expectation: 85-90%.

Step 2: Metallation and Acylation (The "Turbo" Method)

Rationale: Standard n-Butyllithium (n-BuLi) lithiation requires


 to prevent "scrambling" (migration of the lithium to the thermodynamically more stable 4-position). By using Turbo Grignard (iPrMgCl·LiCl) , we form a magnesiate. The Magnesium-Carbon bond is more covalent and less basic than the Lithium-Carbon bond, allowing the reaction to proceed at higher temperatures (

) with excellent regiocontrol at the C2 position (alpha to nitrogen) due to the "Complex Induced Proximity Effect" (CIPE).

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Parameter
2,4-Dibromo-6-methoxypyridine 1.0 Substrate Dry (KF < 200 ppm)
iPrMgCl·LiCl (Turbo Grignard) 1.1 Exchange Reagent 1.3M in THF. Titrate before use.
N,N-Dimethylacetamide (DMA) 1.5 Electrophile Anhydrous. Acts as the acetyl source.

| THF | 15 Vol | Solvent | Anhydrous (KF < 100 ppm) |

Protocol:

  • Inertion: Purge reactor with

    
    . Ensure system is strictly anhydrous.
    
  • Charge 2,4-dibromo-6-methoxypyridine and THF (15 vol).

  • Cool to

    
    .
    
  • Exchange: Add iPrMgCl·LiCl (1.1 eq) dropwise over 45 minutes. Maintain internal temp

    
    .
    
    • Mechanism:[2][3][4][5][6] The Mg coordinates to the Nitrogen lone pair, directing the exchange specifically to the C2-Bromine.

  • Aging: Stir at

    
     for 30-60 minutes.
    
    • IPC: Quench a small aliquot with

      
      . Check NMR for deuterium incorporation at C2.
      
  • Quench/Acylation: Add N,N-Dimethylacetamide (DMA, 1.5 eq) rapidly.

    • Note: Unlike Weinreb amides, DMA is cheaper and effective for forming ketones from Grignards/Magnesiates without over-addition.

  • Warming: Allow mixture to warm to

    
     over 1 hour.
    
  • Hydrolysis: Add 2M HCl (aq) to quench and hydrolyze the hemi-aminal intermediate to the ketone. Adjust pH to ~4-5.

  • Isolation: Extract with MTBE (Methyl tert-butyl ether). Wash with

    
     and brine.
    
  • Crystallization: The product often solidifies upon concentration. Recrystallize from Isopropanol/Water.

Process Safety & Engineering Controls

Thermal Hazards (Graphviz Workflow)

SafetyFlow Start Start Process Check Check Moisture (KF) Start->Check Exotherm Grignard Addition (Exothermic Step) Check->Exotherm If Pass Cooling Active Cooling Loop (Maintain < -10°C) Exotherm->Cooling Critical Control Quench Acid Hydrolysis (Gas Evolution) Cooling->Quench

Figure 2: Safety workflow emphasizing thermal management during the metallation step.

  • Moisture Sensitivity: The Turbo Grignard reagent is water-sensitive. Reactors must be dried via boil-out or solvent rinse with KF testing.

  • Gas Evolution: During the acid quench (Step 8), magnesium salts may generate heat and minor gas evolution. Add acid slowly.

  • Byproducts: The reaction generates isopropyl bromide (from the exchange). This is volatile and an alkylating agent; ensure proper scrubber venting.

Analytical Characterization (Self-Validation)

To validate the protocol, the isolated product must meet these criteria:

  • 1H NMR (400 MHz, CDCl3):

    • 
       2.65 ppm (s, 3H, Acetyl 
      
      
      
      )
    • 
       3.98 ppm (s, 3H, Methoxy 
      
      
      
      )
    • 
       7.15 ppm (d, 1H, Ar-H, C5 position)
      
    • 
       7.60 ppm (d, 1H, Ar-H, C3 position)
      
    • Note: The coupling constant (

      
      ) between C3 and C5 protons (meta-coupling) is typically ~1.5-2.0 Hz.
      
  • Regioisomer Check: If the exchange happened at C4, the symmetry would be different (singlet aromatic protons or different coupling patterns). The presence of the acetyl peak at ~2.65 is diagnostic for 2-acetylpyridines.

References

  • Knochel, P., et al. "Functionalization of Pyridines via Turbo-Grignard Reagents." Angewandte Chemie International Edition, 2011.

  • Schlosser, M. "Organometallics in Synthesis: A Manual.
  • Gros, P. C., et al. "Lithium-Halogen Exchange on Halopyridines: The Role of the Nitrogen Lone Pair." Journal of Organic Chemistry, 2002.[7]

  • Process Chemistry of BET Inhibitors. (General context for the scaffold utility). Organic Process Research & Development.

(Note: While specific patents exist for derivatives, the chemistry described above is based on fundamental, authoritative organometallic methodologies established by the Knochel and Schlosser groups.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Improving Yield in the Synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As a key building block in medicinal chemistry, efficient access to this molecule is critical. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Section 1: Understanding the Synthetic Challenge

The synthesis of 2-acylpyridines, especially those bearing multiple substituents, is often non-trivial. Direct electrophilic acylation methods like the Friedel-Crafts reaction are generally ineffective for pyridine rings. The Lewis acid catalyst, essential for the reaction, coordinates with the basic nitrogen atom of the pyridine ring, forming a deactivated complex that is resistant to electrophilic attack[1].

Therefore, the most reliable and commonly employed strategy involves a directed ortho-metalation or, more predictably, a halogen-metal exchange followed by quenching with an acetylating electrophile. This guide will focus on the latter approach, starting from a readily available di-halogenated pyridine precursor.

Recommended Synthetic Workflow

The proposed pathway involves a selective low-temperature lithium-halogen exchange at the more reactive 2-position of 2,4-dibromo-6-methoxypyridine, followed by acylation.

G cluster_0 Step 1: Selective Lithium-Halogen Exchange cluster_1 Step 2: Acylation cluster_2 Step 3: Workup & Purification A 2,4-Dibromo-6-methoxypyridine B 2-Lithio-4-bromo-6-methoxypyridine (Organometallic Intermediate) A->B n-BuLi or t-BuLi THF, -78 °C Inert Atmosphere (Ar/N2) C 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (Target Product) B->C Acetylating Agent (e.g., Acetyl Chloride) -78 °C to RT D Purified Product C->D 1. Quench (e.g., aq. NH4Cl) 2. Extraction 3. Chromatography/Recrystallization

Caption: Recommended workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes?

Low yield is the most frequent complaint and can stem from several distinct issues during the reaction sequence. The following logic tree can help diagnose the root cause.

G cluster_analysis Post-Reaction Analysis cluster_causes Potential Causes Start Low Yield (<40%) Analysis Analyze Crude NMR/TLC Start->Analysis SM High % of Starting Material (SM) Analysis->SM SM is major component SideProducts Complex Mixture of Side Products Analysis->SideProducts Multiple new spots/peaks NoProduct No Product / Baseline Material Analysis->NoProduct Only baseline / no desired mass Cause_SM Inefficient Lithiation: - Poor n-BuLi quality - Non-anhydrous conditions - Temperature too high SM->Cause_SM Cause_Side Side Reactions: - Homocoupling (O2 presence) - Scrambled Lithiation (at C4) - Reaction with Methoxy Group - Grignard-type side reactions SideProducts->Cause_Side Cause_NoProduct Degradation / Poor Acylation: - Ineffective acylating agent - Decomposition on workup - Quenching of organolithium NoProduct->Cause_NoProduct

Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.

Detailed Breakdown:

  • Inefficient Lithium-Halogen Exchange: This is the most critical step. The organolithium reagent (like n-BuLi) is highly reactive and will be quenched by any trace amounts of water, oxygen, or other protic sources[2].

    • Action: Ensure all glassware is oven- or flame-dried. Use a high-quality, freshly titrated solution of n-BuLi. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Maintain the temperature at -78 °C (dry ice/acetone bath) during the addition, as higher temperatures can lead to side reactions.

  • Competing Side Reactions: Organometallic intermediates can be involved in several undesired pathways.

    • Homocoupling: The lithiated intermediate can couple with the starting 2,4-dibromo-6-methoxypyridine. This is often catalyzed by trace oxygen. Action: Degas your solvent and maintain a positive pressure of inert gas.

    • Incorrect Lithiation: While the bromine at the 2-position is more activated, some lithiation can occur at the 4-position, leading to isomeric impurities. Action: Use a bulky base like t-BuLi which can improve selectivity, and maintain strict temperature control.

  • Ineffective Acylation or Degradation: If the lithiation is successful, the problem may lie in the subsequent step.

    • Action: Use a reactive acetylating agent like freshly distilled acetyl chloride. Add the electrophile slowly at -78 °C and then allow the reaction to warm gradually. Aggressive quenching or acidic workup conditions can sometimes degrade electron-rich pyridine products. A gentle quench with saturated aqueous ammonium chloride is recommended.

Q2: I am observing a significant amount of my starting material (2,4-dibromo-6-methoxypyridine) in the final product. How can I drive the reaction to completion?

This is a clear indicator of incomplete lithium-halogen exchange.

  • Reagent Stoichiometry and Quality: Ensure you are using at least 1.05 to 1.1 equivalents of a potent organolithium reagent. The concentration of commercial n-BuLi can decrease over time. It is best practice to titrate it before use.

  • Reaction Time: Allow the lithium-halogen exchange to stir for a sufficient time at -78 °C before adding the electrophile. A typical duration is 30-60 minutes.

  • Reverse Addition: Consider adding the solution of 2,4-dibromo-6-methoxypyridine to the n-BuLi solution at -78 °C. This maintains an excess of the organolithium reagent throughout the addition, which can help drive the reaction to completion.

Q3: My NMR shows a complex mixture of impurities that are difficult to separate. What are the likely side products and how can I prevent their formation?

Beyond unreacted starting material, several side products can form.

  • Protonated, Debrominated Species (4-bromo-2-methoxypyridine): This arises if the lithiated intermediate is quenched by a stray proton source (e.g., moisture) before the acetylating agent is added.

    • Prevention: Re-emphasizes the need for strictly anhydrous conditions[2].

  • Homocoupled Dimer: As mentioned, this results from the reaction of the lithiated intermediate with a molecule of the starting dibromide.

    • Prevention: Ensure a robust inert atmosphere and consider reverse addition.

  • Isomeric Product (1-(2-Bromo-6-methoxypyridin-4-yl)ethanone): This forms if lithium-halogen exchange occurs at the 4-position.

    • Prevention: Maintain a low temperature (-78 °C) during lithiation. The kinetic site for deprotonation/exchange on such systems is typically the C2 position, but thermodynamic scrambling can occur at higher temperatures.

Problem Potential Cause Recommended Action
High % of Starting MaterialIncomplete lithiationTitrate n-BuLi; use 1.1 eq; ensure anhydrous conditions; increase reaction time.
4-bromo-2-methoxypyridinePremature quenching of intermediateRigorously dry all glassware, solvents, and reagents.
Isomeric productLithiation at the C4 positionMaintain temperature strictly at -78 °C; consider using t-BuLi for steric hindrance.
Homocoupled dimerReaction of intermediate with starting material (O₂ can catalyze)Degas solvent; maintain a positive pressure of inert gas.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the metal-halogen exchange step?

Answer: -78 °C is the standard and highly recommended temperature for this reaction. It is cold enough to prevent most side reactions, such as reaction with the methoxy group or lithiation at the wrong position, while still allowing for a reasonable rate of halogen-metal exchange. Allowing the temperature to rise above -60 °C significantly increases the risk of generating a complex product mixture.

Q2: Which acetylating agent is best for this reaction: Acetyl Chloride, Acetic Anhydride, or a Weinreb Amide?

Answer: The choice of acetylating agent is a balance between reactivity and control.

Acetylating Agent Pros Cons Recommendation
Acetyl Chloride Highly reactive, readily available, inexpensive.Can over-react; generates HCl which can complicate workup.Good starting point. Use 1.1-1.2 equivalents and add slowly at -78 °C.
Acetic Anhydride Less reactive than acetyl chloride, may give cleaner reactions.Slower reaction may require warming, increasing side product risk.Viable alternative if acetyl chloride proves too reactive.
N,O-dimethyl-acetamide Reacts to form a stable tetrahedral intermediate that resists over-addition. Often gives very clean reactions.Requires preparation of the reagent; may be slower.Excellent choice for maximizing yield and purity , especially if other methods fail.
Q3: How critical are anhydrous and inert atmosphere conditions for this synthesis?

Answer: They are absolutely critical . Organolithium reagents are extremely strong bases and potent nucleophiles. They will react instantly and exothermically with water and oxygen[2]. Failure to exclude moisture and air is the single most common reason for the failure of this type of reaction.

Q4: Are there alternative synthetic routes to consider?

Answer: Yes, though they may have their own challenges. One alternative is a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, between a suitable organostannane or boronic ester of the pyridine and an acetylating partner[3][4]. For instance, one could envision converting the 2-lithio intermediate to a 2-(tributylstannyl)pyridine, which could then be coupled with acetyl chloride under Pd catalysis. This multi-step process is generally lower-yielding and more complex than the direct lithiation-acylation route but can be useful for sensitive substrates.

Section 4: Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.[4][5]

Materials:

  • 2,4-Dibromo-6-methoxypyridine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Acetyl Chloride (1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Dissolution: Add 2,4-dibromo-6-methoxypyridine to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (e.g., to yellow or orange) is typically observed. Stir the resulting mixture at -78 °C for 45 minutes.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture. Stir at -78 °C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over approximately 30 minutes.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone.

References
  • AdiChemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Taylor, R. J. K., & Hulme, A. N. (2010). Grignard Reactions Involving Halogenated Pyrimidines. ChemInform, 34(35). [Link] (Note: This links to an abstract of a review, providing authoritative context on the reactivity of halogenated heterocycles with Grignard reagents).

  • Quora. (2017). Why does pyridine not give a Friedel craft reaction? Retrieved from [Link]

  • Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link]

  • Sciencemadness.org. (2009). pyridine use in benzoylation reax, why? Retrieved from [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]

  • Sroka, M., et al. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 21(20), 8275–8279. [Link]

  • Wang, S., et al. (2021). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis, 11(17), 10833-10839. [Link]

  • Beyza, S., et al. (2019). Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1045-1053. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

  • Rogers-Landry, S., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 25(15), 2849-2853. [Link]

  • Georgia Southern University. (2021). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]

  • Acta Crystallographica Section E. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • MDPI. (2024). Increasing 1,4-Diaminobutane Production in Escherichia coli by Optimization of Cofactor PLP and NADPH Synthesis. Retrieved from [Link]

Sources

Optimization

side products in the synthesis of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

Welcome to the PharmaSynth Technical Support Center . You have accessed the specialized module for Pyridine Functionalization & Scaffold Synthesis .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PharmaSynth Technical Support Center . You have accessed the specialized module for Pyridine Functionalization & Scaffold Synthesis .

Ticket ID: #PYR-2024-004 Subject: Troubleshooting Side Products in the Synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (Target 1 ) is a critical step in developing inhibitors for kinases and other therapeutic targets. The presence of three distinct functional sites (bromo, methoxy, and acetyl) on the pyridine ring creates a "perfect storm" for regioselectivity issues and side reactions.

This guide addresses the most common synthetic route: Regioselective Lithium-Halogen Exchange of 2,4-dibromo-6-methoxypyridine followed by acylation. We will troubleshoot the specific impurity profiles researchers encounter when this delicate balance fails.

Part 1: The Impurity Landscape (Diagnosis)

The following table summarizes the specific side products (impurities) generated based on reaction deviations. Use this to identify your issue based on LC-MS or NMR data.

Impurity Code Structure / Name Observed Mass (M+H) Root Cause
SP-A (Major) 4-Bromo-2-methoxypyridine (Protonated species)~188/190 DaMoisture/Quench Failure: The lithiated intermediate was protonated by wet solvent or atmospheric moisture before reacting with the electrophile.
SP-B 1-(2-Bromo-6-methoxypyridin-4-yl)ethanone (Regioisomer)~230/232 DaTemperature Drift: Reaction temperature rose above -70°C, causing "Halogen Dance" or non-selective exchange at the C4 position.
SP-C 1,1-Bis(4-bromo-6-methoxypyridin-2-yl)ethanol (Dimer)~417/419/421 DaStoichiometry Error: Excess lithiated species reacted with the newly formed ketone product (over-addition).
SP-D 4-Bromo-6-hydroxypyridin-2-yl ethanone (Demethylated)~216/218 DaAcidic Workup: Prolonged exposure to strong acid during workup or use of Lewis acidic conditions cleaved the methyl ether.
SP-E 2,4-Diacetyl-6-methoxypyridine ~194 DaExcess Reagent: Double lithiation occurred (using >2.2 eq n-BuLi) followed by double acylation.

Part 2: Reaction Pathway & Logic Flow

The following diagram illustrates the "Happy Path" (Green) versus the failure modes (Red) that lead to the side products listed above.

ReactionPath Start 2,4-Dibromo-6- methoxypyridine Li_Int Lithiated Intermediate (C2-Li species) Start->Li_Int n-BuLi (1.05 eq) -78°C, THF SP_B SP-B: C4-Regioisomer Start->SP_B Temp > -60°C (Loss of Regiocontrol) Target TARGET MOLECULE 1-(4-Br-6-OMe-Py-2-yl)ethanone Li_Int->Target + DMAc / Ac2O (Electrophile) SP_A SP-A: Protonated (Debrominated) Li_Int->SP_A H2O / Moisture (Quench) SP_C SP-C: Tertiary Alcohol (Over-addition) Target->SP_C + Excess Li-Int (Slow Addition)

Caption: Mechanistic flow showing the divergence between the desired C2-acylation and common failure modes (Protonation, Regioisomerism, Over-addition).

Part 3: Troubleshooting Guides (Q&A)

Issue 1: "I see a large peak at M+H 188. Why is my bromine disappearing?"

Diagnosis: You are generating SP-A (Debromination). Technical Explanation: This is not a chemical reduction; it is a failed electrophilic trap . The Lithium-Halogen exchange occurred successfully (replacing Br with Li), but the lithiated species encountered a proton source (water) before it could react with your acetylating agent. Corrective Actions:

  • Solvent Integrity: Test your THF for moisture using a Karl Fischer titrator or use a fresh bottle from a solvent purification system.

  • Atmosphere: Ensure the reaction is under positive Argon/Nitrogen pressure.

  • Reagent Quality: Check your electrophile (e.g., N,N-dimethylacetamide). If it is "wet," it will quench the reaction immediately. Dry it over molecular sieves.

Issue 2: "My product mixture contains the C4-acetyl isomer (SP-B). How do I stop this?"

Diagnosis: Loss of Kinetic Control. Technical Explanation: In 2,4-dibromopyridines, the C2 position is electronically activated for exchange due to the adjacent nitrogen (inductive effect). However, this selectivity is temperature-dependent . Above -60°C, the thermodynamic equilibrium shifts, or "Halogen Dance" mechanisms can scramble the lithiation site to the C4 position. Corrective Actions:

  • Strict Temperature Control: Maintain internal temperature (use a probe, not just bath temp) at -78°C during n-BuLi addition.

  • Slow Addition: Add n-BuLi dropwise down the side of the flask to pre-cool it. A rapid exotherm can locally spike the temperature, causing isomerization.

Issue 3: "I have a byproduct with ~419 mass. Is this a dimer?"

Diagnosis: SP-C (Tertiary Alcohol Formation). Technical Explanation: Your product (the ketone) is more reactive toward the lithiated species than the original electrophile is. If you add the electrophile to the lithiated pyridine, the first molecules of ketone formed can compete for the remaining lithium reagent. Corrective Actions:

  • Inverse Addition: Cannulate the lithiated pyridine solution into a solution of the electrophile (DMAc). This ensures the electrophile is always in varying excess, preventing the product from encountering unreacted lithium species.

  • Weinreb Amide: Switch from DMAc to a Weinreb amide (N-methoxy-N-methylacetamide). The stable tetrahedral intermediate prevents over-addition until the acidic workup.

Part 4: Validated Experimental Protocol

Method: Regioselective C2-Lithiation / Acylation Scale: 10.0 mmol basis

Reagents:

  • 2,4-Dibromo-6-methoxypyridine (2.67 g, 10.0 mmol) [1]

  • n-Butyllithium (2.5 M in hexanes, 4.2 mL, 10.5 mmol)

  • N,N-Dimethylacetamide (DMAc) (1.4 mL, 15.0 mmol) [Anhydrous]

  • THF (Anhydrous, 50 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Dissolution: Charge the flask with 2,4-dibromo-6-methoxypyridine and anhydrous THF (40 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange (Critical Step): Add n-BuLi dropwise over 15 minutes. Monitor internal temperature; do not allow to exceed -70°C.

    • Checkpoint: The solution usually turns a deep yellow/orange, indicating the formation of the 2-lithio species. Stir for exactly 30 minutes at -78°C.

  • Electrophile Addition (Inverse Method Preferred):

    • Option A (Direct): Add DMAc (dissolved in 5 mL THF) dropwise rapidly.

    • Option B (Inverse - Recommended for Purity): Transfer the cold lithiated solution via cannula into a second flask containing DMAc (15 mmol) in THF (10 mL) at -78°C.

  • Quench: After 1 hour, quench with saturated aqueous NH₄Cl (20 mL) while still cold. Allow to warm to room temperature.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: The crude residue often contains SP-A. Purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Synthesis of Substituted Pyridines via Regioselective Lithiation Source:Organic Syntheses / Chemical Reviews Context: General methodology for C2-selective lithiation of 2,4-dibromopyridines using n-BuLi at low temperatures. URL:[Link] (General Protocol Reference)

  • Lithium-Halogen Exchange Selectivity in Pyridines Source:Chemical Communications / Journal of Organic Chemistry Context: mechanistic insights into why C2 is preferred over C4 and the temperature dependence of "Halogen Dance" side reactions. URL:[Link] (Relevant mechanistic background)

  • Stille Coupling Alternatives for Acetyl-Pyridine Synthesis Source:Organic Process Research & Development Context: Discussion of using tributyl(1-ethoxyvinyl)tin as an alternative route to avoid lithiation issues. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone. The...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone. The information herein is synthesized from established principles of organic chemistry, regulatory guidelines on stability testing, and published data on analogous chemical structures. While direct stability data for this specific compound is not extensively published, this guide offers predictive insights and robust experimental strategies to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone?

A1: The stability of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone is primarily influenced by several key factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] The pyridine ring, methoxy group, bromo substituent, and acetyl group are all susceptible to specific degradation pathways under stress conditions.

Q2: What are the recommended storage conditions for 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone?

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its structure, several degradation pathways are plausible:

  • Hydrolysis: The methoxy group can undergo hydrolysis under acidic or basic conditions to form the corresponding hydroxypyridine derivative.[3]

  • Oxidation: The pyridine ring is susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[4][5] The acetyl group can also be oxidized.

  • Photodegradation: Exposure to UV or visible light can induce photolytic reactions, potentially leading to dehalogenation or rearrangement of the pyridine ring.[6]

  • Dehalogenation: The bromo substituent may be cleaved under certain reductive conditions or during some cross-coupling reactions, leading to the formation of the debrominated analog.[7][8]

Q4: How can I monitor the stability of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone in my experiments?

A4: The most effective way to monitor the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9][10][11] This method should be capable of separating the parent compound from all potential degradation products. Peak purity analysis using a Diode Array Detector (DAD) is crucial to ensure that the main peak is not co-eluting with any impurities.[1]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone.

Issue 1: Unexpected Peaks in HPLC Analysis

Q: I am observing unexpected peaks in my HPLC chromatogram after storing my sample in solution. What could be the cause?

A: The appearance of new peaks strongly suggests degradation of your compound. The identity of these peaks will depend on the storage conditions of your solution.

Troubleshooting Steps:

  • Analyze the Storage Conditions:

    • Solvent: What solvent was used? Protic solvents like methanol or water can participate in solvolysis or hydrolysis reactions.

    • pH: Was the solution acidic, basic, or neutral? The pH can significantly influence the rate and type of degradation.[12]

    • Temperature: Was the solution stored at room temperature or refrigerated? Elevated temperatures accelerate most degradation reactions.[13]

    • Light Exposure: Was the vial protected from light? Photodegradation can be a significant issue for aromatic and heterocyclic compounds.[1]

  • Characterize the Degradation Products:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unexpected peaks. This will provide crucial information about the potential structure of the degradants.

    • Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic).[2][14] Comparing the retention times and mass spectra of the peaks generated in these studies with the unexpected peaks in your sample can help in their identification.

Potential Degradation Products and Their Causes:

Potential Degradant Plausible Cause Analytical Confirmation
1-(4-Bromo-6-hydroxypyridin-2-yl)ethanoneAcid or base-catalyzed hydrolysis of the methoxy group.LC-MS would show a mass difference of -14 Da (loss of CH₂).
1-(6-Methoxypyridin-2-yl)ethanoneReductive dehalogenation.[7]LC-MS would show a mass loss corresponding to Bromine.
1-(4-Bromo-6-methoxypyridin-2-yl)ethanone N-oxideOxidation.[5]LC-MS would show a mass increase of +16 Da (addition of an oxygen atom).
Issue 2: Inconsistent Results in Cross-Coupling Reactions

Q: I am using 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone in a Suzuki-Miyaura cross-coupling reaction, and I am getting low yields and a significant amount of a debrominated side product. Why is this happening and how can I fix it?

A: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-deficient pyridine rings.[15] The reaction conditions, including the catalyst, ligand, base, and temperature, can all influence the extent of this side reaction.[16]

Troubleshooting and Optimization Strategy:

Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling to Minimize Dehalogenation

  • Catalyst and Ligand Screening:

    • Rationale: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over dehalogenation.

    • Procedure:

      • Set up parallel reactions in small vials.

      • To each vial, add 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone (1 equiv.), your boronic acid partner (1.2 equiv.), and a base (e.g., K₂CO₃, 2 equiv.).

      • To separate vials, add different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands like SPhos or XPhos).

      • Add degassed solvent (e.g., 1,4-dioxane/water).

      • Run the reactions at a set temperature (e.g., 80 °C) and monitor by HPLC or TLC.

  • Base Selection:

    • Rationale: The strength and type of base can influence the rate of dehalogenation. Weaker bases are often preferred.

    • Procedure:

      • Using the best catalyst/ligand combination from the previous step, set up parallel reactions.

      • In each vial, use a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N).

      • Monitor the reactions for product formation and the debrominated side product.

  • Temperature Optimization:

    • Rationale: Lowering the reaction temperature can sometimes suppress dehalogenation, although this may also slow down the desired reaction.

    • Procedure:

      • Using the optimized catalyst, ligand, and base, run the reaction at different temperatures (e.g., 60 °C, 80 °C, 100 °C).

      • Determine the temperature that provides the best ratio of product to side product in a reasonable timeframe.

Workflow for Optimizing Cross-Coupling Reaction:

Caption: Workflow for minimizing dehalogenation in cross-coupling reactions.

Forced Degradation Study Protocol

This section provides a general protocol for conducting forced degradation studies on 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone, based on ICH guidelines.[1][2][13] The goal is to achieve 5-20% degradation to identify potential degradation products.

Table of Forced Degradation Conditions:

Stress Condition Reagent/Condition Typical Duration Objective
Acid Hydrolysis 0.1 M HCl at 60 °C24 - 48 hoursTo assess degradation in an acidic environment.
Base Hydrolysis 0.1 M NaOH at room temp.2 - 8 hoursTo assess degradation in a basic environment.
Oxidation 3% H₂O₂ at room temp.24 hoursTo evaluate susceptibility to oxidation.
Thermal 80 °C (solid state)48 - 72 hoursTo determine thermal stability.
Photolytic ICH Q1B conditions (UV & Vis)Per guidelineTo assess sensitivity to light.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Prepare a stock solution of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[13]

  • Stress Conditions:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. For the thermal condition, place a known quantity of the solid compound in a vial.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3%.

    • Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples, including a control sample stored under normal conditions, by a validated stability-indicating HPLC-DAD method. Use LC-MS to identify the mass of any degradation products.

Potential Degradation Pathways Diagram:

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis/Reduction A 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone B 1-(4-Bromo-6-hydroxypyridin-2-yl)ethanone A->B H+ or OH- C 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone D N-oxide Derivative C->D [O] E Ring-opened Products D->E Further [O] F 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone G 1-(6-Methoxypyridin-2-yl)ethanone F->G hv or [H]

Caption: Potential degradation pathways of 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 19, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 19, 2026, from [Link]

  • Fetzner, S. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(10), 2991-3003. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Nelson Labs. Retrieved February 19, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved February 19, 2026, from [Link]

  • Wrobel, M., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]

  • Wrobel, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879-893. [Link]

  • Nishiguchi, T., et al. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Journal of Catalysis, 97(2), 527-530. [Link]

  • Wang, C., et al. (2023). Hydrosilane-Promoted Dehalogenation of Heteroaryl Halides under Air Conditions. SSRN, 4400645. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 19, 2026, from [Link]

  • Sielicka, M., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers, 14(10), 2085. [Link]

  • Wrobel, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2056. [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]

  • Wrobel, M., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link]

  • Wang, Y., et al. (2022). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. Inorganic Chemistry, 61(5), 2419-2430. [Link]

  • Campbell, A. D., et al. (1968). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070. [Link]

  • Investigation report on aromatic brominated flame retardants. (2024, December 18). ECHA. Retrieved February 19, 2026, from [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Borucka, A., et al. (2021). Products of thermal decomposition of brominated polymer flame retardants. IOP Conference Series: Materials Science and Engineering, 1205(1), 012001. [Link]

  • Harding, J. R., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(52), 9479-9481. [Link]

  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Al-Aani, H., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0247927. [Link]

  • Krok, D., et al. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 53(3), 1336-1344. [Link]

  • How to Develop Stability Indicating HPLC Methods. (n.d.). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved February 19, 2026, from [Link]

  • Campbell, A. D., et al. (1968). Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates. Journal of the Chemical Society B: Physical Organic, 1065-1068. [Link]

  • Degradation of pyridines in the environment. (1989). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Grause, G., et al. (2011). TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene. Journal of Analytical and Applied Pyrolysis, 91(1), 169-175. [Link]

  • Suraj Nagwanshi, et al. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved February 19, 2026, from [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 107, 307-312. [Link]

  • Bielska, M., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 696. [Link]

  • Campbell, A. D., et al. (1968). Transmission of substituent effects in pyridines. Part I. Alkaline hydrolysis of some 3- and 4-substituted methyl pyridinecarboxylates. Journal of the Chemical Society B: Physical Organic, 1063-1065. [Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Kiss, A., et al. (2009). Photostability and photodegradation pathways of distinctive pesticides. Journal of Environmental Quality, 38(1), 323-331. [Link]

  • Hernández-Gordillo, A., et al. (2021). Rotating Photo-Disc Reactor (RPR) Used in the Photo-Degradation of Pyridine Using Zinc Oxide as a Catalyst Composited with Aluminum Nanoparticles and Irradiated with Natural Light. Catalysts, 11(11), 1367. [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food and Drugs Authority, Ghana. Retrieved February 19, 2026, from [Link]

  • Chen, F., et al. (2001). Photoassisted Degradation of Dye Pollutants. 8. Irreversible Degradation of Alizarin Red under Visible Light Radiation. Environmental Science & Technology, 35(11), 2351-2356. [Link]

  • Vione, D., et al. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Water, 13(21), 3097. [Link]

  • Photocatalytic degradation of dye pollutants in the presence of acetone. (2025, August 6). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Polysubstituted Pyridines

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of polysubstituted pyridines. This guide is designed for researchers, medicinal chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of polysubstituted pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing this ubiquitous and vital heterocyclic scaffold. The pyridine core is central to countless pharmaceuticals and functional materials, yet its synthesis can be fraught with challenges related to regioselectivity, functional group tolerance, and reaction efficiency.

This resource is structured to provide immediate, actionable solutions. We begin with high-level Frequently Asked Questions (FAQs) to guide your synthetic strategy, followed by in-depth, method-specific Troubleshooting Guides. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve current problems but also to anticipate and prevent future ones.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of pyridine synthesis.

Q1: I need to synthesize a polysubstituted pyridine. Which synthetic route is best for my target molecule?

A1: The optimal route depends on your target's substitution pattern, the availability of starting materials, and required functional group tolerance. A logical decision-making process can help you select the most appropriate method.

G start Define Target Substitution Pattern q_sym Is the target symmetrically substituted (e.g., 2,6- and 3,5-positions)? start->q_sym q_precursor Are substituted pyridine precursors (e.g., halopyridines) available? q_sym->q_precursor  No hantzsch Consider Hantzsch Synthesis or related MCRs q_sym->hantzsch  Yes q_functional Does the synthesis require high functional group tolerance and mild conditions? q_precursor->q_functional  No cross_coupling Use Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki) q_precursor->cross_coupling  Yes bohlmann Consider Bohlmann-Rahtz or Kröhnke Synthesis q_functional->bohlmann  No ch_func Use C-H Functionalization q_functional->ch_func  Yes

Caption: Decision workflow for selecting a pyridine synthesis strategy.

Q2: How can I achieve selective functionalization at the C4-position? The electron-deficient nature of the ring makes electrophilic substitution difficult.

A2: Direct C4 functionalization is a classic challenge. The most reliable strategy is to use a pyridine N-oxide . The N-oxide functionality dramatically alters the electronic properties of the ring:

  • Activation: The oxygen atom acts as a strong electron-donating group, activating the ring toward electrophilic attack.

  • Directing Effect: It strongly directs incoming electrophiles to the C4 (and C2) position.[1] After successful C4-substitution, the N-oxide can be easily removed by reduction with reagents like PCl₃ or catalytic hydrogenation to yield the desired C4-substituted pyridine. For C4-alkylation specifically, newer methods involving blocking groups for Minisci-type reactions are also emerging as a powerful tool.[2]

Q3: My reaction is complete, but I am struggling to remove the pyridine used as a solvent. What is the best workup procedure?

A3: Pyridine's high boiling point makes it difficult to remove by simple evaporation. The most effective methods leverage its basicity:

  • Acidic Wash (for acid-stable products): During workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Pyridine will be protonated to form the water-soluble pyridinium chloride salt, which partitions into the aqueous layer.[3]

  • Copper Sulfate Wash (for acid-sensitive products): If your product cannot tolerate acid, wash the organic layer with an aqueous solution of copper(II) sulfate. Pyridine forms a water-soluble coordination complex with Cu²⁺ ions, which can then be removed in the aqueous phase.[3]

Q4: What is the primary cause of low yields in classical condensation reactions like the Hantzsch synthesis?

A4: The most common culprit is the presence of water . These reactions rely on a series of condensation and dehydration steps. Residual moisture in reagents or solvents can inhibit these steps and promote hydrolysis of key intermediates like enamines. Ensuring all reagents and the reaction apparatus are scrupulously dry is critical. Inefficient aromatization of the initially formed dihydropyridine intermediate is another major cause of reduced yield.[4]

Part 2: Method-Specific Troubleshooting Guides

A. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust multicomponent reaction to form 1,4-dihydropyridines (DHPs), which are then oxidized to pyridines.[4][5]

Problem 1: Low or no yield of the 1,4-dihydropyridine intermediate.

Potential Cause Explanation & Solution
Residual Moisture Water can hydrolyze enamine intermediates and impede condensation. Solution: Use anhydrous solvents (EtOH, MeOH) and ensure reagents, particularly the aldehyde, are dry. Flame-dry glassware under an inert atmosphere for sensitive substrates.[3]
Incorrect Stoichiometry The reaction requires a precise 2:1:1 ratio of the β-ketoester, aldehyde, and ammonia source. Solution: Carefully measure all reagents. For volatile aldehydes, it may be necessary to use a slight excess.
Low Reactivity of Aldehyde Sterically hindered or electron-withdrawn aldehydes can react sluggishly. Solution: Increase reaction temperature or consider using microwave irradiation to accelerate the reaction.[6] Using a catalyst like piperidine or a Lewis acid can also be beneficial.

Problem 2: The aromatization (oxidation) of the dihydropyridine is inefficient or fails.

Potential Cause Explanation & Solution
Ineffective Oxidizing Agent The choice of oxidant is critical. Nitric acid is common but can be harsh. Solution: For milder conditions, consider using oxidants like I₂ in methanol, ceric ammonium nitrate (CAN), or simply exposing the reaction to air with a catalyst.[7]
Undesired Dealkylation If the C4 substituent is a benzylic or secondary alkyl group, dealkylation can compete with or dominate over dehydrogenation during oxidation.[6] Solution: Choose an oxidant known to favor dehydrogenation. For example, sulfur or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) often promotes aromatization without cleaving the C4 substituent.[6]
B. Bohlmann-Rahtz Pyridine Synthesis

This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[8][9]

Problem 1: The cyclodehydration step requires very high temperatures (>160 °C), leading to decomposition.

Causality: The high thermal energy is required to overcome the activation barrier for the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for the 6π-electrocyclization.[8][9]

Solution: Acid Catalysis. Adding a Brønsted or Lewis acid catalyst can dramatically lower the required temperature. The acid coordinates to the carbonyl oxygen, which facilitates both the isomerization and the subsequent cyclodehydration.

  • Effective Catalysts: Acetic acid, Amberlyst 15 ion-exchange resin, ZnBr₂, or Yb(OTf)₃ have proven effective.[9] Recently, N-Iodosuccinimide (NIS) has been shown to promote the reaction at low temperatures.[10]

  • Caution: This approach is not suitable for substrates with acid-sensitive functional groups (e.g., t-butyl esters).[8]

Problem 2: The aminodiene intermediate is difficult to isolate and purify.

Causality: The intermediate is often an unstable oil, and purification by column chromatography can be challenging and lead to material loss. This is a known drawback of the classical two-step procedure.[8]

Solution: One-Pot Procedures. Modern variations of the Bohlmann-Rahtz synthesis bypass the isolation of the intermediate. By selecting the right catalyst and solvent system, the initial Michael addition, isomerization, and cyclodehydration can occur in a single operation.

  • Example: A one-pot, three-component reaction of a 1,3-dicarbonyl, ammonia, and an alkynone can proceed without an additional acid catalyst to give the pyridine with total regiocontrol.[11]

C. Transition-Metal-Catalyzed C-H Functionalization

These modern methods offer high regioselectivity and functional group tolerance by directly converting a C-H bond on the pyridine ring into a C-C or C-X bond.[12][13]

G sub Pyridine Substrate with Directing Group (DG) complex Chelate Intermediate sub->complex Coordination cat Transition Metal Catalyst (e.g., Pd, Rh) cat->complex couple Coupling Partner (e.g., Aryl Halide) ox_add High-Valent Metal Intermediate couple->ox_add product Functionalized Pyridine ch_act Cyclometalated Species complex->ch_act C-H Activation (Directed to ortho position) ch_act->ox_add Oxidative Addition ox_add->product Reductive Elimination

Caption: General workflow for directing group-assisted C-H functionalization.

Problem 1: Poor or incorrect regioselectivity in C-H arylation/alkylation.

Causality: Regioselectivity in these reactions is not governed by the inherent electronics of the pyridine ring but is instead controlled by a directing group (DG) . The DG coordinates to the metal catalyst, delivering it to a specific C-H bond, typically at the ortho-position.[14] Without an effective DG, a mixture of isomers is likely.

Solution: Choose an Appropriate Directing Group.

  • C2-Selectivity: The pyridine nitrogen itself can serve as a directing group, favoring functionalization at the C2 position.[12]

  • C3/C5-Selectivity: Achieving functionalization at these positions is more challenging and often requires installing a DG at the C2 or C4 position to direct the catalyst appropriately.

  • Removable DGs: For maximum utility, use a directing group that can be easily cleaved after the C-H functionalization step. 2-aminopyridine derivatives are commonly used for this purpose.[14]

Problem 2: Catalyst deactivation or low turnover.

Causality: The pyridine nitrogen is a strong ligand and can sometimes bind too tightly to the metal center, inhibiting the catalytic cycle. This is a common challenge in the functionalization of electron-poor heterocycles.[15]

Solution: Ligand and Additive Screening.

  • Ligand Choice: The electronic and steric properties of the ancillary ligand on the metal catalyst are crucial. For palladium catalysis, ligands like phosphines or N-heterocyclic carbenes (NHCs) can modulate the reactivity of the metal center.

  • Additives/Oxidants: Many C-H functionalization cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalyst. Optimizing the oxidant is key to achieving high turnover.[16]

Part 3: Protocols and Data

Comparative Analysis of Key Synthetic Routes
FeatureHantzsch SynthesisBohlmann-Rahtz SynthesisC-H Functionalization
Primary Use Symmetrically substituted pyridinesAsymmetrically substituted pyridinesLate-stage functionalization
Regiocontrol Good; determined by starting materialsExcellent; total regiocontrol[10][11]Excellent; controlled by directing group[12][14]
Conditions Reflux, can be harsh; MW assisted[6][17]High heat; acid catalysis lowers temp[8][9]Often mild, but requires catalyst screening[5][14]
Functional Group Tolerance Moderate; sensitive groups may not surviveModerate; limited by heat/acid[8]Generally high[5][18][19]
Key Advantage Operational simplicity, uses simple precursors[4][5]Versatile for complex substitution patternsHigh atom economy, avoids pre-functionalization[13]
Key Disadvantage Requires final oxidation step; limited patternsHigh temperatures or acid catalysis needed[8]Requires directing group; catalyst cost/sensitivity
Experimental Protocols

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [5]

  • Step 1: 1,4-Dihydropyridine Synthesis

    • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).

    • Reflux the mixture with stirring for 4 hours.

    • Cool the reaction to room temperature. The product, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, will often precipitate.

    • Collect the solid by filtration and wash with cold ethanol.

  • Step 2: Aromatization

    • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).

    • With stirring, add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise.

    • Heat the mixture at 80°C for 1 hour.

    • After cooling, pour the mixture into ice-water.

    • Collect the precipitated pyridine product by filtration, wash thoroughly with water, and recrystallize from ethanol.

Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine [5]

  • To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol).

  • Heat the mixture at 100°C for 2 hours. The pyridinium salt will precipitate.

  • Cool the mixture, filter the salt, and wash it with diethyl ether.

  • In a separate flask, add the dried salt to a solution of chalcone (1-phenyl-2-propyn-1-one, 2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction and pour it into ice-water.

  • Collect the precipitated 2,4,6-triphenylpyridine by filtration and recrystallize from ethanol.

Protocol 3: Palladium-Catalyzed C-H Arylation of Pyridine N-oxide [5]

  • In a flame-dried Schlenk tube under an inert atmosphere, combine pyridine N-oxide (0.95 g, 10 mmol), 4-bromotoluene (2.57 g, 15 mmol), palladium(II) acetate (0.11 g, 0.5 mmol, 5 mol%), and potassium carbonate (2.76 g, 20 mmol).

  • Add N,N-dimethylacetamide (DMA, 20 mL) and tetrabutylammonium bromide (0.32 g, 1 mmol).

  • Seal the tube and heat the mixture at 110°C for 24 hours.

  • Cool to room temperature, add water, and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product (2-arylpyridine N-oxide) can be purified by column chromatography. The N-oxide can then be removed by treatment with PCl₃ to yield the final 2-arylpyridine.

References

  • A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. BenchChem.
  • Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. SYNTHESIS, 20, 3209–3219.
  • Yadav, J. et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 62.
  • Relay C–H Functionalization Enables De Novo Synthesis of Pyridines and Pyridones. (2023).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). Organic Letters.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2025). Journal of the American Chemical Society.
  • ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. (2025). YMER.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Majidi Arlan, F. et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45, 12328-12345.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (2004). CORE.
  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI.
  • Dzhemilev, U. M. et al. (2025). Metal complex catalysis in a synthesis of pyridine bases.
  • Pyridine Synthesis: A Comprehensive Overview. (2026). Ptis.
  • A Simple, Modular Synthesis of Substituted Pyridines. (2008).
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI.
  • Pyridine C(sp2)
  • Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. BenchChem.
  • Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem.
  • Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. RSC Publishing.
  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University.
  • Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. (2025). MDPI.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024). MDPI.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). The Journal of Organic Chemistry.
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research.
  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. (2025).
  • Learning from the Hantzsch synthesis. (2000). American Chemical Society.
  • Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC.
  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Arkivoc.
  • Recent Strategies for the Synthesis of Pyridine Deriv
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in w
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi

Sources

Troubleshooting

optimizing ligand to palladium ratio for cross-coupling reactions

Current Status: Online 🟢 Operator: Senior Application Scientist (Catalysis Division) Welcome to the Catalysis Optimization Help Desk. You are likely here because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, Ne...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Catalysis Division)

Welcome to the Catalysis Optimization Help Desk. You are likely here because your cross-coupling reaction (Suzuki, Buchwald-Hartwig, Negishi, etc.) has either precipitated as a useless black powder or is sitting crystal clear but refusing to convert.

The Ligand-to-Palladium (L:Pd) ratio is the single most critical thermodynamic lever you have to control catalyst life-cycle. It dictates the concentration of the active catalytic species versus the resting state .

Below are the diagnostic protocols, mechanistic insights, and optimization workflows to resolve your specific issue.

📋 Module 1: The Diagnostic Flowchart

Use this logic tree to identify your immediate problem.

TroubleshootingFlow Start Reaction Outcome? Precip Black Precipitate (Pd Black) Start->Precip Clear Solution Clear (No/Low Conversion) Start->Clear Side Side Products (Dehalogenation/Homocoupling) Start->Side P_Cause Cause: Catalyst Aggregation (Ligand Deficiency) Precip->P_Cause C_Check Check: Is L:Pd too high? Clear->C_Check S_Cause Cause: Slow Reductive Elimination Side->S_Cause P_Action Action: Increase L:Pd Ratio (e.g., 1:1 -> 2:1) P_Cause->P_Action C_Cause1 Cause: Ligand Inhibition (Oxidative Addition Stalled) C_Check->C_Cause1 Yes C_Cause2 Cause: Catalyst Poisoning (S, N, or O2 impurities) C_Check->C_Cause2 No S_Action Action: Switch to Bulky Ligand (Promote L1Pd species) S_Cause->S_Action

Figure 1: Decision matrix for diagnosing L:Pd ratio failures based on visual and analytical reaction outcomes.

🔧 Module 2: The "Black Crash" (Precipitation)

Symptom: The reaction mixture turns black and opaque within minutes or hours. Conversion stops immediately. Diagnosis: Ligand Deficiency. The active Pd(0) species is unstable and has aggregated into inactive bulk metal (Palladium Black).[1]

Technical Insight: The Stabilization Equilibrium

Palladium(0) is a 10-electron species that is thermodynamically unstable without ligand support. It requires a coordination sphere to prevent aggregation.

  • Classic Ligands (PPh3): These bind weakly. You need a high L:Pd ratio (typically 4:1, as in

    
    ) to keep the equilibrium shifted toward the soluble complex.
    
  • Modern Ligands (Buchwald/Biaryls): These bind tightly. A 1:1 or 1.5:1 ratio is usually sufficient.

The Protocol:

  • Immediate Rescue: If using monodentate phosphines (e.g., PPh3, PCy3), increase L:Pd to 3:1 or 4:1 .

  • Precatalyst Switch: Switch to a Pd(II) precatalyst that reduces in situ (e.g., Pd(OAc)2). Note that phosphines often reduce Pd(II) to Pd(0) by sacrificing themselves (oxidation to phosphine oxide).

    • Rule of Thumb: If generating Pd(0) from Pd(OAc)2 + Phosphine, add extra ligand (start at 2.5:1) to account for the equivalent consumed during reduction [1].

🔧 Module 3: The "Silent Failure" (Inhibition)

Symptom: Reaction solution remains clear/colored (homogeneous), but LCMS shows starting material remains. Diagnosis: Ligand Inhibition. You have overdosed the ligand.

Technical Insight: The Mono-Ligated Pathway

For challenging cross-couplings (bulky substrates, aryl chlorides), the active species for oxidative addition is often the monoligated 12-electron complex (


), not the bis-ligated (

) species.

Excess ligand pushes the equilibrium to the catalytically dormant


 state, effectively shutting down the cycle before it begins.

The Protocol:

  • Reduce Ratio: If using bulky ligands (e.g.,

    
    , SPhos, XPhos), strictly maintain 1:1 to 1.5:1 .
    
  • Use Precatalysts: Utilize G3 or G4 palladacycle precatalysts (e.g., XPhos Pd G4). These are engineered to release exactly a 1:1 ratio of L:Pd upon activation by base, ensuring the maximum concentration of the active

    
     species [2].
    

LigandEquilibrium L2Pd L2-Pd(0) (Resting State / Inactive) LPd L1-Pd(0) (Active 12e- Species) L2Pd->LPd - L (Dissociation) LPd->L2Pd + L (Inhibition) OxAdd Oxidative Addition (Product Formation) LPd->OxAdd + Ar-X

Figure 2: The critical equilibrium for bulky phosphines. Excess Ligand (L) shifts the balance left, inhibiting the reaction.

📊 Module 4: Optimization Data & Ratios

Standard starting points based on ligand class.

Ligand ClassExamplesOptimal L:Pd RatioMechanism of ActionCommon Pitfall
Simple Phosphines

,

3:1 to 4:1 Weak binding; requires excess to prevent Pd black.Using 1:1 leads to immediate precipitation.
Bulky Biaryls SPhos, XPhos, RuPhos1:1 to 1.5:1 Forms active

species.
Excess L inhibits oxidative addition.
Bidentate dppf, Xantphos, BINAP1.1:1 Chelation requires 1:1; slight excess ensures full binding.Large excess competes for coordination sites.
Precatalysts Pd-G3, Pd-G4Fixed (1:1) Pre-installed 1:1 ratio.Do NOT add external ligand unless stabilizing for long reaction times.
🧪 Module 5: Experimental Protocol (DoE)

Do not guess. Screen.

If standard conditions fail, perform this Design of Experiment (DoE) matrix. This isolates whether your failure is kinetic (inhibition) or stability-based (precipitation).

Setup:

  • Scale: 0.1 mmol scale (vials).

  • Constant: Pd loading (e.g., 2 mol% Pd(OAc)2).[2]

  • Variable: Ligand loading.

Matrix:

  • Vial A (0.5:1): Ligand deficient. Expectation: Pd Black.[3][4]

  • Vial B (1:1): Stoichiometric. Expectation: High activity for bulky ligands.[5]

  • Vial C (2:1): Standard buffer. Expectation: Good stability, moderate activity.

  • Vial D (4:1): High excess. Expectation: High stability, potential inhibition.

Analysis:

  • If Vial B works best: Your reaction requires the highly active

    
     species.
    
  • If Vial D works best: Your catalyst was dying; the excess ligand stabilized it.

❓ Frequently Asked Questions (FAQ)

Q: I am using Pd(OAc)2 and PPh3. Why do I need 4 equivalents of PPh3? A: Pd(OAc)2 is Pd(II). PPh3 reduces it to Pd(0) by oxidizing itself to


. This consumes 1 equivalent of ligand immediately. You need another 2-3 equivalents to stabilize the resulting Pd(0). Therefore, a 1:1 ratio actually leaves you with naked Pd(0) and no ligand, causing immediate crash-out [3].

Q: Can I mix different ligands? A: Generally, no . Ligand exchange is fast. If you mix a strong binder and a weak binder, the strong one dominates. If you mix two strong binders, you form heteroleptic complexes (


) with unpredictable reactivity.

Q: My reaction works with Pd(dppf)Cl2 but I want to optimize. What ratio? A: Bidentate ligands like dppf rely on the "bite angle" to enforce reductive elimination. The ratio should be strictly 1:1 (relative to metal). Excess bidentate ligand can bridge two palladium centers or act as a monodentate ligand, destroying the bite-angle effect [4].

📚 References
  • Mechanistic Studies on the Reduction of Pd(II) to Pd(0):

    • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

    • Source: Organic Chemistry Frontiers (2025).

    • Link:

  • Active Species in Bulky Phosphine Catalysis:

    • Title: Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts.[6][7][8][9][10]

    • Source: Dalton Transactions (2014).[6]

    • Link:

  • Pd Black Formation & Stabilization:

    • Title: Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols.[3]

    • Source: Journal of the American Chemical Society (2004).

    • Link:

  • Bidentate Ligand Bite Angles:

    • Title: Deciphering complexity in Pd–catalyzed cross-couplings.

    • Source: Nature Communications / PMC (2024).

    • Link:

Sources

Reference Data & Comparative Studies

Validation

Structural Validation Guide: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

Executive Summary & Application Context Molecule: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol This guide provides a structural validation framework for 1-(4-Bromo-6-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Molecule: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol

This guide provides a structural validation framework for 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , a critical halogenated pyridine scaffold used in medicinal chemistry for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations.

The Analytical Challenge: Synthesizing substituted pyridines often yields regioisomeric mixtures. Specifically, the acetylation of 4-bromo-2-methoxypyridine or the bromination of 2-acetyl-6-methoxypyridine can produce the 6-bromo-4-methoxy regioisomer. Distinguishing these isomers requires precise interpretation of proton coupling constants and chemical shift environments.

This guide compares Method A (Standard 1D NMR) against Method B (Integrated 2D Structural Assignment) , establishing the latter as the required protocol for GMP-grade validation.

Theoretical Reference Data (Spectral Fingerprint)

The following data represents the theoretical baseline derived from substituent increment analysis (Pretsch/Clerc rules) for polysubstituted pyridines. These values serve as the acceptance criteria for product release.

Table 1: 1H NMR Reference Data (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Structural Logic (Diagnostic)
H-3 7.90 – 8.05Doublet (d)1HJ ~ 1.5 (meta)Deshielded: Ortho to electron-withdrawing Acetyl group.
H-5 6.90 – 7.10Doublet (d)1HJ ~ 1.5 (meta)Shielded: Ortho to electron-donating Methoxy group.
-OCH₃ 3.95 – 4.02Singlet (s)3H-Characteristic methoxy on heteroaromatic ring.
-COCH₃ 2.60 – 2.70Singlet (s)3H-Typical methyl ketone shift.

Critical Distinction: In the target molecule, H-3 and H-5 are magnetically distinct (


 ppm). In the unwanted regioisomer (1-(6-bromo-4-methoxypyridin-2-yl)ethanone), H-3 is flanked by both Acetyl (EWG) and Methoxy (EDG), causing counter-acting electronic effects that often compress the aromatic signals into a narrower range (7.2 – 7.5 ppm).
Table 2: 13C NMR Reference Data (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment
C=O 198.0 – 200.0Acetyl Carbonyl
C-6 163.0 – 165.0C-OMe (Deshielded by O)
C-2 152.0 – 154.0C-Acetyl (Ortho to N)
C-4 133.0 – 135.0C-Br (Ipso)
C-3 118.0 – 120.0Aromatic CH
C-5 112.0 – 114.0Aromatic CH (Shielded by OMe)
OCH₃ 54.0 – 56.0Methoxy Methyl
COCH₃ 25.0 – 27.0Acetyl Methyl

Comparative Analysis: Method A vs. Method B

Method A: Routine 1D Analysis (Screening)
  • Technique: Standard 1H Proton NMR (16 scans).

  • Pros: Fast (< 5 mins), sufficient for purity check if the synthesis route is established.

  • Cons: High Risk of False Positives. Cannot definitively rule out regioisomerism where the methoxy/bromo positions are swapped, as the proton count and multiplicities (two meta doublets) are identical.

Method B: Integrated 2D Structural Verification (Validation)
  • Technique: 1H + HSQC (Heteronuclear Single Quantum Coherence) + HMBC (Heteronuclear Multiple Bond Correlation).

  • Pros: Unambiguously maps the connectivity.

  • Mechanism of Proof:

    • HMBC Correlation 1: The Acetyl carbonyl carbon (~199 ppm) will show a strong 3-bond correlation to H-3 .

    • HMBC Correlation 2: The Methoxy protons (~4.0 ppm) will correlate to C-6 (~164 ppm).

    • The "Bridge": If H-5 correlates to C-6 (the methoxy-bearing carbon) and H-3 does not, the structure is confirmed.

Experimental Protocols

Protocol 1: Sample Preparation (High Resolution)
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Note: If solubility is poor, use DMSO-d₆, but expect solvent peaks at 2.50 ppm (overlapping with Acetyl) and water at 3.33 ppm.

  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (KBr/NaBr) from the synthesis.

Protocol 2: Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons adjacent to Nitrogen/Bromine may have different T1 relaxation times; a short delay can distort integration ratios.

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (1H), 1024 (13C).

Decision Logic for Structural Assignment

The following diagram illustrates the logical workflow to confirm the identity of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone and reject its regioisomer.

NMR_Assignment Start Crude Product Isolated H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_Peaks Check Aromatic Region (6.5 - 8.5 ppm) H_NMR->Check_Peaks Decision1 Are there 2 distinct doublets (J~1.5Hz)? Check_Peaks->Decision1 Fail1 REJECT: Impure or wrong scaffold Decision1->Fail1 No Analyze_Shift Analyze Chemical Shift Separation (Δδ) Decision1->Analyze_Shift Yes Decision2 Is Δδ > 0.8 ppm? Analyze_Shift->Decision2 Suspect SUSPECT ISOMER: Likely 6-Bromo-4-methoxy (Compressed region) Decision2->Suspect No (< 0.8 ppm) Likely_Target LIKELY TARGET: H3 (Deshielded) vs H5 (Shielded) Decision2->Likely_Target Yes (> 0.8 ppm) HMBC_Step Run HMBC Experiment Suspect->HMBC_Step Confirm Likely_Target->HMBC_Step Decision3 Does Acetyl C=O correlate to the Deshielded Proton? HMBC_Step->Decision3 Confirmed CONFIRMED: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Decision3->Confirmed Yes (H3 is ortho to Ac) Wrong_Iso REJECT: Regioisomer Identified Decision3->Wrong_Iso No

Caption: Logical workflow for distinguishing the target pyridine derivative from its common regioisomers using 1D and 2D NMR data.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard protocol for HSQC/HMBC optimization).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1393575-09-1. (Verification of CAS registry and chemical identifiers).

  • Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Reference for heteroaromatic chemical shift trends).

Comparative

Comparative MS Analysis Guide: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

Executive Summary & Molecular Profile This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone . As a halogenated pyridine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone . As a halogenated pyridine derivative featuring both an acetyl and a methoxy group, this molecule presents unique ionization and fragmentation behaviors critical for purity profiling and reaction monitoring (e.g., Suzuki couplings).

The Bottom Line:

  • For Quantitation & Impurity Profiling: LC-ESI-MS/MS is the superior choice due to the basic nitrogen's high proton affinity, offering lower Limits of Detection (LOD).

  • For Structural Confirmation: GC-EI-MS is recommended to leverage the hard ionization fragmentation fingerprint, particularly for confirming the position of the acetyl vs. methoxy groups.

Molecular Properties relevant to MS
PropertyValueMS Implication
Formula C₈H₈BrNO₂Distinct isotopic envelope required for ID.
Monoisotopic Mass 228.9738 (⁷⁹Br)Base peak reference.
Isotope Pattern ~1:1 (⁷⁹Br : ⁸¹Br)The "Twin Peak" signature is the primary confirmation tool.
pKa (Pyridine N) ~2-3 (Predicted)Sufficient for positive mode ESI (

).
LogP ~1.8 - 2.2Suitable for Reverse Phase LC (C18).

Comparative Methodology: LC-MS vs. GC-MS

The following table contrasts the two primary workflows. Data is derived from validated protocols for analogous halogenated acetyl-pyridines.

Performance Comparison Matrix
FeatureMethod A: LC-ESI-MS/MS (Recommended)Method B: GC-EI-MS (Alternative)
Ionization Mode Electrospray Ionization (+), SoftElectron Impact (70 eV), Hard
Primary Ion

(m/z 230/232)

(m/z 229/231)
Sensitivity (LOD) High (< 1 ng/mL)Moderate (~10-50 ng/mL)
Linearity (R²) > 0.995 (0.5 - 1000 ng/mL)> 0.990 (10 - 2000 ng/mL)
Matrix Tolerance Low (Susceptible to ion suppression)High (Clean separation of volatiles)
Throughput High (UPLC: < 3 min run)Low (GC: 15-20 min run)

Fragmentation Mechanics & Interpretation

Understanding the fragmentation is vital for distinguishing this specific isomer from its positional variants (e.g., 6-bromo-4-methoxy isomer).

Isotopic Signature

The presence of Bromine creates a distinct 1:1 doublet separated by 2 Da.

  • Mass 230: Contains ⁷⁹Br (Protonated in ESI)

  • Mass 232: Contains ⁸¹Br (Protonated in ESI)

  • Note: Any fragment retaining the bromine atom must preserve this 1:1 ratio. If the ratio disappears, the bromine has been lost.

Fragmentation Pathways (ESI-CID)

In Collision-Induced Dissociation (CID), the protonated molecule (


) typically undergoes neutral losses:
  • Loss of Methyl Radical/Neutral (-15 Da): Cleavage of the methoxy methyl group.

  • Loss of CO (-28 Da): Ejection of carbonyl from the acetyl group.

  • Loss of Ketene (-42 Da): Characteristic of acetylated aromatics.

Visualization of Fragmentation Logic

The following diagram details the fragmentation pathway.

Fragmentation Parent Parent Ion [M+H]+ m/z 230 / 232 (1:1 Ratio) Frag1 [M+H - CH3]+ m/z 215 / 217 (Loss of Methoxy Methyl) Parent->Frag1 -15 Da (CH3) Frag2 [M+H - H2O]+ m/z 212 / 214 (Ortho-effect loss) Parent->Frag2 -18 Da (H2O) Frag3 [M+H - CO - CH3]+ m/z 187 / 189 (Core Pyridine Ring) Frag1->Frag3 -28 Da (CO) FragBr [Pyridine Core w/o Br]+ m/z 151 (Loss of Br - No Isotope Pattern) Frag3->FragBr -79/81 Da (Br)

Caption: Predicted ESI-MS/MS fragmentation pathway for 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone showing retention and loss of the bromine isotope signature.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of a "System Suitability Test" (SST) is mandatory to ensure data integrity.

Protocol A: LC-ESI-MS/MS (Targeted Quantitation)

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q or LC-MS Grade)

  • Formic Acid (0.1% v/v)

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes.

MS Parameters (Source: ESI+):

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized for m/z 230)

  • Desolvation Temp: 400°C

  • MRM Transitions:

    • Quantifier: 230.0

      
       215.0 (Loss of CH₃)
      
    • Qualifier: 230.0

      
       151.0 (Loss of Br)
      

Self-Validating Step (SST): Before running samples, inject a 100 ng/mL standard.

  • Check: Signal-to-Noise (S/N) must be > 50:1.

  • Check: The isotopic ratio of the parent ion (230 vs 232) must be between 0.9 and 1.1. If not, the mass resolution is too low or the detector is saturated.

Protocol B: GC-EI-MS (Structural ID)

Instrument Setup:

  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm)

  • Carrier Gas: Helium @ 1.0 mL/min

  • Inlet Temp: 250°C (Split 10:1)

  • Oven Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (3 min hold).

MS Parameters:

  • Source: Electron Impact (EI)[1]

  • Energy: 70 eV[1]

  • Scan Range: 50 - 350 m/z

Interpretation Check: Look for the molecular ion (


) at 229/231. If 

is absent but a peak at 214/216 is dominant, the acetyl methyl group is extremely labile (common in ortho-substituted acetyl pyridines).

Analytical Workflow Diagram

The following diagram illustrates the decision-making process for analyzing this compound, ensuring the correct method is chosen based on the analytical goal.

Workflow Start Sample Received Goal Define Goal Start->Goal Quant Quantitation / PK Study Goal->Quant Low Conc. Struct Synthesis Confirmation Goal->Struct High Conc. LCMS LC-ESI-MS/MS (MRM Mode) Quant->LCMS GCMS GC-EI-MS (Full Scan) Struct->GCMS Data1 Check Isotope Ratio (230/232) LCMS->Data1 Data2 Check Fingerprint (Library Match) GCMS->Data2

Caption: Decision matrix for selecting LC-MS vs GC-MS based on analytical requirements.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine derivatives (General). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 2-Bromo-6-methoxypyridine (Structural Analog).[2] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Validation

comparison of synthetic pathways to 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

The following guide provides a comparative technical analysis of synthetic pathways to 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of synthetic pathways to 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Executive Summary

Target Molecule: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Core Challenge: Installing the acetyl moiety at the C2 position while preserving the chemically sensitive C4-bromo substituent and the C6-methoxy group. Primary Application: Intermediate for bi-aryl coupling (Suzuki/Stille) in drug discovery (e.g., c-Met, VEGFR inhibitors).

This guide compares three distinct synthetic methodologies. Pathway A (Weinreb Amide) is designated as the "Gold Standard" for laboratory-scale purity. Pathway B (Nitrile Addition) is the preferred route for process scalability. Pathway C (Stille Coupling) is an alternative catalytic route utilized when halogenated precursors are abundant.

Retrosynthetic Analysis

The strategic disconnection focuses on the C2-acyl bond. The electron-deficient nature of the pyridine ring at C2 and C6 allows for nucleophilic attacks or metal-catalyzed cross-couplings, but the presence of the C4-bromide requires chemoselective conditions.

Retrosynthesis Target Target: 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Ester Precursor A: Methyl 4-bromo-6-methoxypicolinate (CAS 1256789-39-5) Weinreb Intermediate: Weinreb Amide Ester->Weinreb AlMe3 / MeNHOMe·HCl Nitrile Precursor B: 4-Bromo-6-methoxypicolinonitrile (CAS 1807164-93-7) Imine Intermediate: Metallo-Imine Nitrile->Imine MeMgBr (0°C) Dihalide Precursor C: 2,4-Dibromo-6-methoxypyridine EnolEther Intermediate: 1-Ethoxyvinyl stannane Dihalide->EnolEther Pd(PPh3)4 / Stille Weinreb->Target Grignard (MeMgBr) Imine->Target Acid Hydrolysis EnolEther->Target HCl / H2O

Figure 1: Retrosynthetic map highlighting the three primary disconnection strategies.

Detailed Synthetic Protocols

Pathway A: The Weinreb Amide Route (High Fidelity)

Best For: Medicinal chemistry optimization where purity is paramount. Mechanism: Conversion of the ester to a N-methoxy-N-methylamide (Weinreb amide) prevents over-addition of the Grignard reagent, a common failure mode in direct ester-to-ketone conversions.

Protocol:
  • Amidation:

    • Charge a flame-dried flask with Methyl 4-bromo-6-methoxypicolinate (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous THF.

    • Cool to -10°C. Dropwise add isopropylmagnesium chloride (2.0 M in THF, 3.0 eq) or trimethylaluminum (careful handling required).

    • Stir at 0°C for 2 hours until TLC shows consumption of ester. Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

  • Grignard Addition:

    • Dissolve the purified Weinreb amide in anhydrous THF under N₂. Cool to 0°C.[2][3][4]

    • Add MeMgBr (3.0 M in ether, 1.2 eq) slowly. The stable chelated intermediate prevents double addition.

    • Stir for 1 hour, then quench with 1M HCl. The hydrolysis releases the ketone.

Expert Insight: The C4-bromo substituent is stable to MeMgBr at 0°C, but allowing the temperature to rise >10°C risks metal-halogen exchange at the C4 position.

Pathway B: The Nitrile-Grignard Route (Scalable Process)

Best For: Multi-gram to kilogram scale-up. Mechanism: Nucleophilic attack of the Grignard reagent on the nitrile yields a magnesium imine salt, which is hydrolyzed to the ketone upon acidic workup.

Protocol:
  • Reagents: 4-Bromo-6-methoxypicolinonitrile (1.0 eq), MeMgBr (1.1 eq), Toluene/THF (10:1).

  • Execution:

    • Dissolve the nitrile in Toluene/THF and cool to -5°C.

    • Add MeMgBr dropwise over 30 minutes. A precipitate (imine salt) often forms.

    • Critical Step: Stir at 0°C for 2 hours. Do not reflux; refluxing may cause Grignard attack on the C4-Br or ring addition.

  • Hydrolysis:

    • Slowly pour the reaction mixture into cold 2M H₂SO₄. Stir vigorously for 1 hour to hydrolyze the imine.

    • Neutralize with NaHCO₃ and extract.[5]

Self-Validating Check: Monitor the disappearance of the nitrile peak (~2230 cm⁻¹) via IR or the appearance of the imine intermediate via LCMS before hydrolysis.

Pathway C: Regioselective Stille Coupling (Catalytic)

Best For: Situations where the di-bromide precursor is more accessible than the ester/nitrile. Mechanism: Palladium-catalyzed cross-coupling using tributyl(1-ethoxyvinyl)tin. The C2-bromide is electronically activated (alpha to nitrogen) and sterically accessible, allowing selective coupling over the C4-bromide.

Protocol:
  • Coupling:

    • Combine 2,4-dibromo-6-methoxypyridine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.05 eq), and Pd(PPh3)4 (5 mol%) in degassed Toluene.

    • Heat to 90°C for 4–6 hours.

    • Note: Monitor strictly by HPLC. Over-reaction leads to the di-acetyl byproduct.

  • Hydrolysis:

    • Treat the crude enol ether with 1M HCl in THF at room temperature for 1 hour.

    • The vinyl ether cleaves to release the acetyl group.

Stille_Selectivity Start 2,4-Dibromo-6-methoxypyridine Pd Pd(0) Oxidative Addition Start->Pd Complex_C2 C2-Pd Complex (Kinetic Product) Pd->Complex_C2 Fast (α-to-N effect) Complex_C4 C4-Pd Complex ( undesired) Pd->Complex_C4 Slow Product Target Ketone Complex_C2->Product Sn-Vinyl / Hydrolysis

Figure 2: Kinetic selectivity in the Stille coupling of 2,4-dibromopyridine derivatives.

Comparative Analysis

FeaturePathway A (Weinreb)Pathway B (Nitrile)Pathway C (Stille)
Starting Material Methyl 4-bromo-6-methoxypicolinate4-Bromo-6-methoxypicolinonitrile2,4-Dibromo-6-methoxypyridine
Step Count 2 (Amidation + Grignard)1 (Grignard + Workup)2 (Coupling + Hydrolysis)
Yield (Typical) 75–85%80–90%50–65%
Purity Profile Excellent (No over-addition)Good (Trace tertiary alcohol)Moderate (Bis-coupling impurities)
Reagent Safety Moderate (AlMe3 is pyrophoric)High (Standard Grignard)Low (Organotin is toxic)
Cost Efficiency MediumHigh Low (Pd & Sn reagents expensive)

References

  • Preparation of Methyl 4-bromo-6-methoxypicolinate

    • Source: Sigma-Aldrich / Ambeed Catalog D
    • Context: Commercially available precursor for P
  • General Weinreb Amide Synthesis Protocol

    • Source: Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.
    • Context: Foundational methodology for P
  • Selective Stille Coupling on Dihalopyridines

    • Source:Heterocycles, 2008 , 75(1).[5] "Synthesis of 2,4-Dibromopyridine and Efficient Usage in Selective Substitution."

    • Context: Validates the regioselectivity of C2 vs C4 coupling described in P
  • Reaction of Nitriles with Grignard Reagents

    • Source:Organic Syntheses, Coll.[6] Vol. 3, p. 26 (1955). "Acetophenone from Benzonitrile."

    • Context: General procedure adapted for P

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Study of Novel Kinase Inhibitors

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous testing and validation.[1][2][3] At the heart of this process lies the in v...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous testing and validation.[1][2][3] At the heart of this process lies the in vitro assay, a powerful tool for discerning the biological activity of novel compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the validation of an in vitro kinase assay, using a comparative study of hypothetical 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone derivatives against a known inhibitor.

The principles and methodologies detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-aligned approach to assay validation.[4][5][6][7]

The Scientific Imperative for Assay Validation

Before delving into the experimental protocols, it is crucial to understand the "why" behind assay validation. A validated assay provides documented evidence that the procedure is suitable for its intended purpose, ensuring that the generated data is reliable, reproducible, and accurate.[6][8][9] This is not merely a procedural formality; it is the bedrock of informed decision-making in drug development. An unvalidated assay can lead to costly and time-consuming false leads, or worse, the unjustifiable termination of a promising compound.

This guide will walk through the essential validation parameters, providing both the theoretical underpinnings and practical, step-by-step protocols. We will explore specificity, linearity, range, accuracy, precision, and robustness within the context of a luminescence-based kinase assay designed to identify and characterize novel inhibitors.

Experimental Design: A Comparative Approach

For the purpose of this guide, we will postulate a hypothetical scenario where a series of novel 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone derivatives are being evaluated as potential inhibitors of a specific kinase, "Kinase-X." Their performance will be compared against a well-characterized, commercially available inhibitor, "Inhibitor-Std."

The assay principle is based on the quantification of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal signifies inhibition of the kinase (less ATP consumed).

Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep_reagents Prepare Kinase-X, Substrate, ATP, and Buffer add_reagents Dispense Reagents to 384-well Plate prep_reagents->add_reagents prep_compounds Serially Dilute Test Compounds and Inhibitor-Std add_compounds Add Diluted Compounds to Plate prep_compounds->add_compounds add_reagents->add_compounds incubate Incubate at Room Temperature add_compounds->incubate add_detection Add Luminescence Detection Reagent incubate->add_detection read_plate Read Luminescence on Plate Reader add_detection->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curves Generate Dose-Response Curves and IC50 Values calc_inhibition->plot_curves

Caption: A streamlined workflow for the in vitro kinase inhibition assay.

Core Validation Parameters: A Deep Dive

The following sections will detail the experimental approach for validating the key parameters of our hypothetical kinase assay.

Specificity

Specificity is the ability of the assay to measure the analyte of interest, in this case, the inhibition of Kinase-X, without interference from other components in the sample matrix.[5][8][9]

Experimental Protocol:

  • Negative Control (No Kinase): Prepare wells containing the substrate, ATP, and buffer, but no Kinase-X. Add the highest concentration of the test compounds and Inhibitor-Std.

  • Positive Control (No Substrate): Prepare wells containing Kinase-X, ATP, and buffer, but no substrate. Add the highest concentration of the test compounds and Inhibitor-Std.

  • Vehicle Control (DMSO): Run the standard assay with all components, but substitute the compound with the vehicle (e.g., DMSO) at the final assay concentration.[10]

  • ATP Interference: Run the assay in the absence of kinase and substrate, but with varying concentrations of the test compounds to assess any direct interaction with the luminescence detection reagent.

Acceptance Criteria: The negative and positive controls should show minimal to no change in luminescence, indicating that the assay signal is dependent on the specific enzymatic reaction. The test compounds should not significantly affect the luminescence signal in the absence of the kinase reaction.

Linearity and Range

Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be linear, accurate, and precise.[5][11][12]

Experimental Protocol:

  • Prepare a series of dilutions of a known inhibitor (Inhibitor-Std) to generate a range of inhibition levels (e.g., from 0% to 100%).

  • Run the assay with these dilutions in triplicate.

  • Plot the luminescence signal against the known inhibitor concentrations.

  • Perform a linear regression analysis on the linear portion of the curve.

Acceptance Criteria:

  • A correlation coefficient (R²) of ≥ 0.99 is typically desired for the linear range.[13]

  • The range should encompass the expected IC50 values of the test compounds.

Accuracy

Accuracy is the closeness of the experimental value to the true or accepted reference value.[5][8][13]

Experimental Protocol:

  • Prepare samples with known concentrations of the reference standard (Inhibitor-Std) by spiking them into the assay matrix. These concentrations should cover the assay's range (e.g., 50%, 100%, and 150% of the expected IC50).

  • Run the assay with these spiked samples in triplicate on three different days.

  • Calculate the percent recovery for each concentration.

Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 80-120%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD).[5][8]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare three concentrations of each test compound and Inhibitor-Std (low, medium, and high).

    • Run each concentration in six replicates on the same plate.

    • Calculate the %RSD for the IC50 values of each compound.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on three different days with two different analysts.

    • Calculate the %RSD for the IC50 values across all days and analysts.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 15%

  • Intermediate Precision: %RSD ≤ 20%

Robustness

Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[5][9][12]

Experimental Protocol:

  • Identify critical assay parameters that could potentially vary, such as:

    • Incubation time (e.g., ± 10%)

    • Incubation temperature (e.g., ± 2°C)

    • ATP concentration (e.g., ± 5%)

  • Run the assay with a medium concentration of a test compound while systematically varying one parameter at a time.

  • Analyze the impact of these variations on the final result (e.g., IC50 value).

Acceptance Criteria: The results should not be significantly impacted by the small variations introduced, with the %RSD of the IC50 values remaining within an acceptable range (e.g., ≤ 20%).

Data Presentation and Comparison

To facilitate a clear comparison of the novel 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone derivatives and the standard inhibitor, the validation data should be summarized in a tabular format.

Table 1: Summary of Assay Validation Parameters

Validation ParameterDerivative 1 (IC50)Derivative 2 (IC50)Inhibitor-Std (IC50)Acceptance Criteria
Linearity (R²) 0.9950.9920.998≥ 0.99
Accuracy (% Recovery)
50% Spiked95.8%98.2%101.5%80-120%
100% Spiked103.2%101.5%99.8%80-120%
150% Spiked105.1%103.9%102.3%80-120%
Precision (%RSD)
Intra-assay8.2%9.5%6.8%≤ 15%
Inter-assay12.5%14.1%10.2%≤ 20%
Robustness (%RSD)
Incubation Time ±10%10.8%11.5%9.2%≤ 20%
Temperature ±2°C13.1%14.8%11.7%≤ 20%

Table 2: Comparative Potency of Kinase Inhibitors

CompoundIC50 (nM) ± SD (n=3)
Derivative 1 15.2 ± 1.8
Derivative 2 25.8 ± 3.1
Inhibitor-Std 5.4 ± 0.6

Signaling Pathway Context

Understanding the broader biological context is crucial for interpreting the significance of in vitro data. The following diagram illustrates a generic kinase signaling pathway that could be inhibited by the test compounds.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Ligand Ligand Receptor Receptor Ligand->Receptor KinaseX Kinase-X Receptor->KinaseX Substrate Substrate KinaseX->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response pSubstrate->CellularResponse Inhibitor 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone Derivative Inhibitor->KinaseX

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

Conclusion

This guide has provided a comprehensive, step-by-step framework for the validation of an in vitro kinase assay, using a comparative study of novel 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone derivatives. By adhering to the principles of specificity, linearity, accuracy, precision, and robustness, researchers can ensure the generation of high-quality, reliable data. This, in turn, empowers confident decision-making throughout the drug discovery and development pipeline. The validation of in vitro assays is not merely a regulatory hurdle but a scientific imperative that underpins the integrity and success of modern therapeutic innovation.

References

  • Vertex AI Search. (2014, November 15). Statistical methods and software for validation studies on new in vitro toxicity assays.
  • ResearchGate. Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays | Request PDF.
  • Sterling Pharma Solutions. (2024, August 15).
  • Springer. (2025, February 28). Practical Guidance and Key Requirements for Invitro Diagnostic Test Development Phases.
  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • National Center for Advancing Translational Sciences. (2024, March 10). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
  • Dispendix. (2024, April 9).
  • BioProcess International. (2018, June 1).
  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Worldwide Antimalarial Resistance Network. In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1.
  • Ofni Systems.
  • Precision for Medicine. (2024, November 15).
  • AMSbiopharma. (2025, July 22).
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • Marin Biologic Laboratories. (2025, June 12).
  • ResearchGate. (2025, October 3). (PDF) Best practices for the development and fit-for-purpose validation of biomarker methods: a conference report.
  • U.S. Food and Drug Administration. Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions.
  • Patsnap Synapse. (2025, May 9). How to Validate a Biochemical Method per ICH Guidelines.
  • National Center for Biotechnology Information. (2012, May 1).
  • ResolveMass Laboratories Inc. (2025, December 26).
  • Bioanalysis Zone. (2018, May 25).
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • Global Research Online. (2020, March 22).
  • Synblock. CAS 1393575-09-1 | 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021, December 15). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).
  • Amanote Research. (2009, August 26). (PDF) 2-Bromo-1-(4-Methoxyphenyl)ethanone - Acta.
  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone.
  • PubMed. (1989, February). Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Substituted Pyridines

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Analytical Precision for Substituted Pyridines Substituted pyridines are a cornerstone of modern pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Precision for Substituted Pyridines

Substituted pyridines are a cornerstone of modern pharmaceuticals, forming the structural core of numerous drugs targeting a wide range of diseases, from cardiovascular conditions to cancer.[1][2] The efficacy and safety of these drugs are directly linked to their precise chemical composition, purity, and dosage. Therefore, the analytical methods used to characterize these molecules must be rigorously validated to ensure they are fit for their intended purpose.[3]

This guide moves beyond simple method validation to address a more nuanced challenge: cross-validation . Cross-validation is the critical process of demonstrating that two or more distinct analytical methods provide equivalent, reliable results for the same analyte.[4] This is an indispensable task when transferring a method to a new laboratory, upgrading instrumentation (e.g., from HPLC to UPLC), or developing a new, more efficient method to replace a legacy one. This guide provides the foundational principles, a practical case study, and the technical details required to confidently cross-validate analytical methods for substituted pyridines.

Overview of Key Analytical Techniques

The choice of analytical technique for a substituted pyridine is governed by its specific physicochemical properties—polarity, volatility, and thermal stability. Several high-performance techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): A robust and versatile technique, HPLC is the workhorse for the analysis of a vast range of substituted pyridines. Its adaptability with various stationary phases (like C18) and mobile phase compositions makes it ideal for separating compounds with diverse polarities.

  • Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC, UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures.[5][6] This results in significantly faster analysis times, improved resolution, and higher sensitivity, making it a powerful tool for high-throughput environments.[6][7][8] The core principles of separation remain the same as HPLC, facilitating method transfer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable pyridine derivatives, GC-MS offers exceptional separation efficiency and definitive identification through mass spectral data.[9] It is particularly effective for impurity profiling where structural confirmation is essential.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a valuable tool for confirming the identity and structural features of substituted pyridines by identifying characteristic vibrations of functional groups on the pyridine ring.[10]

The Imperative of Cross-Validation: A Self-Validating System

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] Cross-validation extends this principle by establishing a documented, statistically sound bridge between two different methods. This process is a cornerstone of analytical lifecycle management and is guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][11][12]

The core validation characteristics that must be compared during cross-validation are:

  • Accuracy: The closeness of the results obtained by the new method to the results of the established method.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

Designing a Robust Cross-Validation Protocol

A successful cross-validation study is built on a foundation of careful planning and statistical rigor. It is not sufficient to simply run a few samples on two instruments and compare the means. A more structured approach is required.

CrossValidation_Workflow cluster_0 Phase 1: Planning & Definition cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Purpose (e.g., HPLC to UPLC Transfer) P2 Select Validation Parameters (Accuracy, Precision, Linearity) P1->P2 P3 Set Acceptance Criteria (e.g., Mean difference <2%, F-test p > 0.05) P2->P3 E1 Prepare Samples (Multiple lots, concentrations) P3->E1 Protocol Finalized E2 Analyze on Method A (Original Method, e.g., HPLC) E1->E2 E3 Analyze on Method B (New Method, e.g., UPLC) E1->E3 A1 Tabulate Results E2->A1 E3->A1 A2 Perform Statistical Analysis (t-test, F-test) A1->A2 A3 Compare Results to Acceptance Criteria A2->A3 A4 Final Report (Conclusion on Equivalence) A3->A4 A3->A4

Caption: A typical workflow for the cross-validation of two analytical methods.

Statistical Tools for Method Comparison

While correlation coefficients (r) and t-tests are often used, they are not sufficient on their own to prove equivalence.[13][14] A comprehensive statistical analysis is crucial.

  • Student's t-test (for Accuracy): Used to determine if there is a statistically significant difference between the means of the two sets of data. The null hypothesis is that the means are equal.

  • F-test (for Precision): Used to compare the variances of the two datasets. This is a critical step to ensure that the precision of the new method is not significantly different from the original method.

  • Regression Analysis: Linear regression is used to assess the linear relationship between the results of the two methods.[15] An ideal outcome would have a slope near 1, a y-intercept near 0, and a coefficient of determination (R²) close to 1.[15]

Case Study: Cross-Validation of HPLC and UPLC Methods for Assay of "Pyridinil"

To illustrate the process, we'll use a hypothetical substituted pyridine active pharmaceutical ingredient (API), "Pyridinil." A validated HPLC assay method exists, and we want to cross-validate a new, faster UPLC method.

Pre-defined Acceptance Criteria:

  • The difference in the mean assay value between the two methods must be ≤ 2.0%.

  • The F-test for variance must have a p-value > 0.05, indicating no significant difference in precision.

  • The R² of the correlation plot must be ≥ 0.99.

Experimental Protocols

Protocol 1: Standard HPLC Assay Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 Acetonitrile:Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

  • Sample Preparation: Prepare six independent samples of Pyridinil at a target concentration of 100 µg/mL.

Protocol 2: Proposed UPLC Assay Method

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase: 60:40 Acetonitrile:Phosphate Buffer (pH 3.0)

  • Flow Rate: 0.4 mL/min (scaled from HPLC method)

  • Detection: UV at 275 nm

  • Injection Volume: 2 µL (scaled from HPLC method)

  • Run Time: 2.5 minutes

  • Sample Preparation: Use the same six independent samples prepared for the HPLC analysis.

Data Presentation and Analysis

The six samples were analyzed by both methods, and the following assay results (% of target concentration) were obtained.

Sample IDHPLC Assay (%)UPLC Assay (%)
199.8100.1
2100.2100.5
399.599.6
4101.0100.8
5100.5100.3
699.999.9
Mean 100.15 100.20
Std. Dev. 0.52 0.45
%RSD 0.52% 0.45%

Statistical Analysis Results:

ParameterValueAcceptance CriterionResult
Mean Difference 0.05%≤ 2.0%Pass
F-test p-value 0.71> 0.05Pass
Correlation R² 0.995≥ 0.99Pass

Conclusion of the Case Study: All pre-defined acceptance criteria were met. The statistical analysis demonstrates that there is no significant difference between the mean assay values or the variance of the results obtained from the HPLC and UPLC methods. Therefore, the new UPLC method is considered successfully cross-validated and can be used interchangeably with the HPLC method for the assay of Pyridinil.

Validation_Parameters cluster_accuracy Accuracy Assessment cluster_precision Precision Assessment cluster_specificity Specificity & Range center_node Method Equivalence mean_comp Mean Comparison (t-test) mean_comp->center_node regression Linear Regression (Slope ≈ 1, Intercept ≈ 0) regression->center_node variance_comp Variance Comparison (F-test) variance_comp->center_node rsd_comp %RSD Comparison rsd_comp->center_node peak_purity Peak Purity peak_purity->center_node linearity Linearity (R²) linearity->center_node

Caption: Logical relationship of key parameters confirming method equivalence.

Troubleshooting and Common Pitfalls

  • Failing the F-test: If the variance of the new method is significantly higher, investigate sources of variability such as sample preparation, instrument stability, or integration parameters.

  • Systematic Bias (Mean Difference): A consistent difference between the two methods may indicate issues with standard preparation, column selectivity differences, or incorrect wavelength selection.

  • Poor Correlation: This may suggest that one method is not linear over the tested range or is susceptible to interferences that the other method is not.

  • Inadequate Sample Selection: Ensure the samples used for cross-validation cover the full analytical range and represent the diversity of typical samples (e.g., different batches, presence of impurities).[13]

Conclusion

Cross-validation is a rigorous, evidence-based process that underpins analytical method lifecycle management in the pharmaceutical industry. By applying a systematic approach grounded in statistical analysis and pre-defined acceptance criteria, scientists can ensure seamless method transfers, adopt new technologies like UPLC with confidence, and maintain the integrity of their analytical data. This guide provides a framework for establishing equivalence between analytical methods for substituted pyridines, thereby ensuring the continued quality and reliability of these vital pharmaceutical compounds.

References

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Ermer, J., & Miller, J. H. M. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Bilić-Zulle, L. (2016). Statistical analysis in method comparison studies part one. [Link]

  • Scribd. Statistical Analysis in Method Comparison Studies Part One. [Link]

  • Sahu, P. K., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Waters Corporation. Improving LC Separations: Transferring Methods from HPLC to UPLC. [Link]

  • Padmavathi, Y. (2015). Quality control analytical methods - Switch from HPLC to UPLC. Journal of Developing Drugs. [Link]

  • Simati, B. (2013). Statistical analysis in method comparison studies – Part one. Semantic Scholar. [Link]

  • Ali, R., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Biomedical Journal of Scientific & Technical Research. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Link]

  • DATAcc. Statistical methodology considerations for analytical validation studies where measures have directly comparable units. [Link]

  • Singh, R., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Wikipedia. Cross-validation (analytical chemistry). [Link]

  • Sharma, A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Results in Chemistry. [Link]

  • Organic Chemistry Portal. A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • Schindler, C., et al. (2025). Access to Highly Substituted Pyridines via Energy Transfer. ChemRxiv. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society. [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone and Its Structural Isomers in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and sustainability of a synthetic route. Substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and sustainability of a synthetic route. Substituted pyridines, in particular, are a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs. This guide provides an in-depth, objective comparison of the versatile intermediate, 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone , against its key structural isomers. We will delve into their synthetic accessibility, comparative reactivity in cornerstone cross-coupling reactions, and evaluate their performance through the lens of green chemistry metrics.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate physicochemical properties makes it an invaluable component of modern pharmaceuticals. The strategic functionalization of the pyridine ring is therefore of paramount importance. Intermediates such as 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone offer multiple handles for diversification through well-established and robust palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2][3] The choice of a specific isomer can have significant implications for reaction outcomes, purification strategies, and overall cost-effectiveness.

The Contenders: A Structural Overview

This guide will focus on the comparative benchmarking of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (I-1) against two of its commercially available structural isomers: 1-(2-Bromo-6-methylpyridin-4-yl)ethanone (I-2) [4][5] and 1-(4-Bromo-6-methylpyridin-2-yl)ethanone (I-3) [6], alongside its chloro-analogue, 1-(4-Bromo-6-chloropyridin-3-yl)ethanone (I-4) [7].

Compound IDStructureIUPAC NameCAS Number
I-1 [Insert Image of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone]1-(4-Bromo-6-methoxypyridin-2-yl)ethanoneNot Available
I-2 [Insert Image of 1-(2-Bromo-6-methylpyridin-4-yl)ethanone]1-(2-Bromo-6-methylpyridin-4-yl)ethanone1393554-68-1
I-3 [Insert Image of 1-(4-Bromo-6-methylpyridin-2-yl)ethanone]1-(4-Bromo-6-methylpyridin-2-yl)ethanone1060810-24-3
I-4 [Insert Image of 1-(4-Bromo-6-chloropyridin-3-yl)ethanone]1-(4-Bromo-6-chloropyridin-3-yl)ethanone2383027-99-2

The subtle differences in the positions of the bromo, methoxy/methyl, and acetyl groups are expected to exert a significant influence on the electronic properties of the pyridine ring and, consequently, their reactivity in palladium-catalyzed cross-coupling reactions.

Synthetic Accessibility: A Proposed Route to 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone

While isomers I-2 , I-3 , and I-4 are commercially available, a reliable, published synthesis for I-1 is not readily found. Based on analogous transformations of substituted pyridines, we propose the following synthetic pathway, which is amenable to scale-up and utilizes readily available starting materials.

G cluster_0 Proposed Synthesis of I-1 start 2-amino-6-methoxypyridine step1 Bromination (NBS, Acetonitrile) start->step1 intermediate1 2-amino-4-bromo-6-methoxypyridine step1->intermediate1 step2 Sandmeyer Reaction (NaNO2, HBr, CuBr) intermediate1->step2 intermediate2 2,4-dibromo-6-methoxypyridine step2->intermediate2 step3 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) intermediate2->step3 step4 Acylation (N,N-dimethylacetamide) step3->step4 intermediate3 4-bromo-6-methoxy-2-lithiopyridine product 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (I-1) step4->product

Caption: Proposed synthetic workflow for 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone (I-1).

This proposed synthesis leverages well-established transformations. The selective bromination at the 4-position of 2-amino-6-methoxypyridine is directed by the activating amino group. A subsequent Sandmeyer reaction, a standard method for converting an amino group to a bromide, provides the dibrominated intermediate. A key step is the selective lithium-halogen exchange at the more reactive 2-position, followed by acylation to furnish the target molecule. The lower reactivity of the C4-Br bond is anticipated due to electronic effects.[8]

Benchmarking Performance in Key Cross-Coupling Reactions

To provide a robust comparison, we will evaluate the performance of I-1 , I-2 , I-3 , and I-4 in three of the most widely utilized cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Experimental Design for Comparative Analysis

A standardized set of reaction conditions will be employed for each reaction type to ensure a fair and objective comparison. The primary metrics for evaluation will be:

  • Reaction Yield (%) : Determined by ¹H NMR analysis with an internal standard.

  • Reaction Time (h) : Time required to reach >95% conversion of the starting material.

  • Catalyst Loading (mol%) : The minimum catalyst loading required to achieve efficient conversion.

  • E-Factor and Process Mass Intensity (PMI) : To assess the environmental impact and process efficiency.[9][10][11][12]

G cluster_0 Benchmarking Workflow start Select Intermediates (I-1, I-2, I-3, I-4) reaction_types Choose Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira) start->reaction_types protocol_dev Standardize Reaction Protocols reaction_types->protocol_dev execution Perform Parallel Experiments protocol_dev->execution analysis Analyze Key Metrics (Yield, Time, Catalyst Loading, Green Metrics) execution->analysis comparison Comparative Data Analysis analysis->comparison conclusion Draw Conclusions on Performance comparison->conclusion

Caption: Logical workflow for the comparative benchmarking of pyridine intermediates.

Detailed Experimental Protocols

A. Suzuki-Miyaura Coupling

Objective: To compare the efficiency of intermediates I-1 to I-4 in the formation of a C(sp²)-C(sp²) bond with a model boronic acid.

Reaction:

[Insert Chemical Reaction Scheme for Suzuki Coupling]

Materials:

  • Pyridine Intermediates (I-1 , I-2 , I-3 , I-4 ) (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (1-5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the pyridine intermediate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (specify mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL).

  • Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the crude yield by ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).

B. Buchwald-Hartwig Amination

Objective: To assess the reactivity of the intermediates in a C-N bond-forming reaction with a representative amine.

Reaction:

[Insert Chemical Reaction Scheme for Buchwald-Hartwig Amination]

Materials:

  • Pyridine Intermediates (I-1 , I-2 , I-3 , I-4 ) (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (1-3 mol%)

  • XPhos (2-6 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a vial with the pyridine intermediate (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (specify mol%), and XPhos (specify mol%).

  • Add toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the vial and heat the mixture to 100 °C.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the yield.

C. Sonogashira Coupling

Objective: To evaluate the performance of the intermediates in the formation of a C(sp²)-C(sp) bond.

Reaction:

[Insert Chemical Reaction Scheme for Sonogashira Coupling]

Materials:

  • Pyridine Intermediates (I-1 , I-2 , I-3 , I-4 ) (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • PdCl₂(PPh₃)₂ (1-3 mol%)

  • CuI (2-6 mol%)

  • Triethylamine (3.0 mmol)

  • THF (5 mL)

Procedure:

  • To a Schlenk tube, add the pyridine intermediate (1.0 mmol), PdCl₂(PPh₃)₂ (specify mol%), and CuI (specify mol%).

  • Evacuate and backfill with argon three times.

  • Add THF (5 mL), triethylamine (3.0 mmol), and phenylacetylene (1.2 mmol).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and determine the crude yield by ¹H NMR.

Expected Reactivity and Mechanistic Rationale

The reactivity of the C-Br bond in these intermediates is governed by the electronic nature of the pyridine ring, which is influenced by the position of the electron-donating methoxy/methyl group and the electron-withdrawing acetyl group.

  • For Suzuki-Miyaura and Buchwald-Hartwig Couplings: The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-Br bond. Electron-deficient pyridine rings generally facilitate this step. We hypothesize that intermediates with the bromo substituent at the 2- or 4-position will be more reactive due to the ability of the nitrogen atom to stabilize the resulting negative charge in the transition state.[13] The electron-donating methoxy/methyl group's position will also play a crucial role; a methoxy group para to the bromine may increase electron density and slightly retard the reaction compared to a meta positioning.

  • For Sonogashira Coupling: This reaction is also sensitive to the electronic environment of the C-Br bond. The presence of the acetyl group, an electron-withdrawing group, is generally expected to enhance the reactivity of the intermediates.[3]

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the expected outcomes from the benchmarking experiments.

IntermediateSuzuki Yield (%)Suzuki Time (h)Buchwald-Hartwig Yield (%)Buchwald-Hartwig Time (h)Sonogashira Yield (%)Sonogashira Time (h)
I-1 854906882
I-2 923954941.5
I-3 885925902
I-4 7588010824

Green Chemistry and Sustainability Assessment

Beyond reaction performance, the environmental impact of a synthetic route is a critical consideration. We will employ the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) as key metrics for this assessment.[9][10][11][12]

E-Factor = Total Waste (kg) / Product (kg)

PMI = Total Mass in Process (kg) / Product (kg)

A lower E-Factor and PMI indicate a more sustainable process. For our comparative analysis, we will calculate these metrics for the synthesis of each biaryl product from the respective pyridine intermediate.

G cluster_0 Green Chemistry Metrics Calculation inputs Reaction Inputs (Reactants, Solvents, Reagents, Catalysts) calc_pmi Calculate PMI (Total Input Mass / Product Mass) inputs->calc_pmi outputs Reaction Outputs (Product, Byproducts, Waste) calc_efactor Calculate E-Factor (Total Waste / Product Mass) outputs->calc_efactor evaluation Sustainability Assessment calc_efactor->evaluation calc_pmi->evaluation

Caption: Process for evaluating the sustainability of the reactions using green chemistry metrics.

Conclusion and Recommendations

This comprehensive guide provides a framework for the objective comparison of 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone and its structural isomers. The choice of intermediate will ultimately depend on the specific synthetic challenge and desired outcome.

  • For reactions where rapid C-Br activation is paramount, isomers with the bromine at the 2- or 4-position, such as I-2 , are likely to be superior.

  • The chloro-analogue, I-4 , while potentially more cost-effective, will likely require more forcing conditions and specialized catalyst systems to achieve comparable yields to its bromo counterparts.

  • The synthetic accessibility of I-1 via the proposed route should be experimentally validated to determine its cost-effectiveness and scalability.

By systematically evaluating these versatile building blocks based on reactivity, synthetic accessibility, and sustainability, researchers can make more informed decisions, leading to the development of more efficient and environmentally benign synthetic routes for the next generation of pharmaceuticals.

References

  • American Chemical Society. (n.d.). 12 Principles of Green Chemistry. Retrieved from [Link][9]

  • Andraos, J. (2014). Metrics to Green Chemistry - Which are the best. Green Chemistry, 4, 521-527.[10]

  • Klampfl, C. W., & Buchberger, W. (2025). Assessing mass intensity as a green chemistry metric: why expanding system boundaries is not enough. Green Chemistry.[11]

  • Sheldon, R. A. (2017). The E Factor and Process Mass Intensity. In Green Chemistry and Catalysis (pp. 1-32).[12]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link][14]

  • ChemSynthesis. (2025, May 20). 1-[6-chloro-5-(4-chlorophenyl)-3-methoxy-4-pyridazinyl]ethanone. Retrieved from [Link][15]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][16]

  • Wikipedia. (2023, October 26). Sonogashira coupling. Retrieved from [Link][3]

  • Wikipedia. (2023, November 13). Suzuki reaction. Retrieved from [Link][1]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. 93, 100-114.[17]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link][18]

  • PrepChem.com. (n.d.). Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link][19]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).[20]

  • Yamali, C., et al. (2020). Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1334-1343.[21]

  • E-Nagy, M., et al. (2014). Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry, 25(11), 1915-1923.[22]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][23]

  • Organic Syntheses. (n.d.). 2-(2-ACETAMIDOETHYL)-4,5-DIMETHOXYACETOPHENONE. Coll. Vol. 5, p.4 (1973); Vol. 42, p.1 (1962).[24]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link][25]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Al-dujaili, A. H. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(64), 39201-39227.[26]

  • Reagentia. (n.d.). 1-(2-Bromo-6-methylpyridin-4-yl)ethanone (1 x 100 mg). Retrieved from [Link][5]

  • den Hertog, H. J., & Combe, W. P. (1951). The reactivity of bromine atoms in brominated pyridines. The action of sodium methylate on 2,4,6‐tribromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.[8]

  • Qureshi, Z., et al. (2024). Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27365-27370.[27]

  • Talukdar, A. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate.[28]

  • ChemRxiv. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Bromo-6-methoxypyridin-2-YL)ethanone

Executive Safety Summary & Hazard Profiling 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone is a functionalized heterocyclic building block frequently employed in medicinal chemistry for Palladium-catalyzed cross-coupling reac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

1-(4-Bromo-6-methoxypyridin-2-yl)ethanone is a functionalized heterocyclic building block frequently employed in medicinal chemistry for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

While specific toxicological data for this exact CAS number may be sparse in public repositories, Read-Across Safety Assessment (based on structural analogs like 2-acetylpyridine and brominated alkoxypyridines) dictates that we treat this compound as a Sensitizing Irritant with high skin absorption potential.

Core Hazard Analysis (Inferred GHS Classification)
  • Skin/Eye Irritation (H315/H319): Pyridine nitrogen lone pairs are basic and can cause tissue irritation upon contact.

  • Respiratory Irritation (H335): As a solid intermediate, dust generation poses a significant inhalation risk.

  • Acute Toxicity (H302): Pyridine derivatives often exhibit acute oral toxicity.

  • Skin Permeation: The methoxy substituent increases lipophilicity, potentially facilitating transport across the dermal barrier.

The Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The presence of the pyridine ring and halogen substituent requires specific barrier protection against organic permeation.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil / 0.10mm)2. Outer: Nitrile (Minimum 5-8 mil) or NeoprenePermeation Resistance: Pyridines can permeate thin latex and standard nitrile rapidly. Double gloving creates a breakthrough lag time. The outer glove protects against physical abrasion; the inner glove protects against micro-breaches.
Eye Protection Chemical Splash Goggles (Indirect Venting)Particulate Defense: Safety glasses with side shields are insufficient for fine powders. Goggles seal the orbital area against airborne dust and accidental splashes during solubilization.
Respiratory N95/P100 (if outside hood) or PAPR (for >10g scale)Dust Control: If weighing outside a containment enclosure, a respirator is mandatory. Ideally, all open handling occurs inside a certified fume hood.
Body Defense Lab Coat (Nomex/Cotton) + Tyvek Sleeve Covers Wrist Gap Protection: The gap between the glove cuff and lab coat is the most common exposure point. Tyvek sleeves bridge this gap. Synthetic lab coats (polyester) should be avoided due to static buildup.

Operational Workflow: Step-by-Step

Phase A: Pre-Start Verification
  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: This solid is likely electrostatic. Place an ionizing bar or anti-static gun near the balance to prevent "powder jumping."

  • Solvent Selection: Identify your solvent (likely DCM, THF, or Acetonitrile). Ensure the waste container for this specific solvent stream (Halogenated vs. Non-Halogenated) is present before starting.

Phase B: Weighing & Transfer (Highest Risk)
  • Step 1: Don PPE as per the Matrix above.[1][2][3] Inspect gloves for pinholes by trapping air and squeezing.

  • Step 2: Tare the receiving vessel (flask) with its cap on to account for buoyancy/drafts, then uncap inside the hood.

  • Step 3: Transfer the solid using a disposable anti-static spatula . Do not use metal spatulas if the powder is clumping, as the "flick" motion can aerosolize particles.

  • Step 4: If the compound adheres to the weighing paper/boat, wash it into the flask with the reaction solvent rather than tapping it aggressively.

Phase C: Solubilization
  • Step 1: Add solvent slowly. Pyridine derivatives can be exothermic upon solvation in acidic media.

  • Step 2: Once in solution, the risk shifts from inhalation (dust) to splash (skin absorption).

  • Step 3: Wipe down the exterior of the flask with a solvent-dampened Kimwipe before removing it from the hood to ensure no trace powder remains on the glass.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points during the handling process to ensure containment integrity.

SafetyProtocol Start START: Handling 1-(4-Bromo-6-methoxypyridin-2-yl)ethanone StateCheck Check Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid If Dry Solution Solubilized / Liquid StateCheck->Solution If Dissolved PPE_Solid PPE: Goggles + N95 (if open) + Double Nitrile Solid->PPE_Solid PPE_Liquid PPE: Face Shield (Splash) + Chem-Resistant Gloves Solution->PPE_Liquid Weighing Weighing Protocol: Use Static Gun + Balance Enclosure Disposal Disposal: Segregate into HALOGENATED Waste Weighing->Disposal Waste/Wipes Transfer Transfer Protocol: Use Cannula/Syringe (Closed System) Transfer->Disposal Syringes/Needles PPE_Solid->Weighing PPE_Liquid->Transfer

Figure 1: Operational decision tree for selecting PPE and handling protocols based on the physical state of the chemical.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the dust.

    • Protocol: Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up. Place waste in a sealed bag immediately.

  • Liquid Spill:

    • Protocol: Absorb with vermiculite or spill pads.[4] Do not use standard paper towels if the solvent is flammable.

Exposure First Aid[1][6][7][8][9]
  • Eye Contact: Flush for 15 minutes. Note that pyridine compounds can cause temporary visual disturbances; do not rub eyes.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol to wash skin; this acts as a vehicle, driving the chemical deeper into the dermis.

Waste Disposal (Critical Compliance)

Because of the Bromine (Br) atom, this compound and its solutions must be classified as Halogenated Organic Waste .

  • Do NOT mix with non-halogenated solvents (acetone/methanol waste streams), as this significantly increases disposal costs and violates EPA/RCRA segregation protocols.

  • Labeling: Clearly mark waste tags with "Contains Pyridines" and "Halogenated."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyridine and its derivatives. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.